molecular formula C6H7ClFNO B579377 4-Amino-3-fluorophenol hydrochloride CAS No. 18266-53-0

4-Amino-3-fluorophenol hydrochloride

Cat. No.: B579377
CAS No.: 18266-53-0
M. Wt: 163.576
InChI Key: BUNOVSISSBLYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-fluorophenol hydrochloride is a useful research compound. Its molecular formula is C6H7ClFNO and its molecular weight is 163.576. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-fluorophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNOVSISSBLYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661200
Record name 4-Amino-3-fluorophenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18266-53-0
Record name 4-Amino-3-fluorophenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Amino-3-fluorophenol Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of 4-Amino-3-fluorophenol hydrochloride (CAS No: 18266-53-0).[] This compound is a critical intermediate in the pharmaceutical industry, valued for its unique structural features that are instrumental in the development of advanced therapeutic agents.[2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data for key properties, and visualizations of synthetic pathways and structure-activity relationships.

Chemical and Physical Properties

This compound is the hydrochloride salt of 4-Amino-3-fluorophenol. The data presented below pertains to both the hydrochloride salt and the free base, as indicated.

PropertyValueCAS NumberSource
Molecular Formula C₆H₆FNO·HCl18266-53-0[]
C₆H₆FNO (free base)399-95-1[3][4][5]
Molecular Weight 163.58 g/mol 18266-53-0[]
127.12 g/mol (free base)399-95-1[4][5][6][7]
Appearance Cream to brown powder/crystal399-95-1[3][8]
Melting Point 134.0-144.0 °C (free base)399-95-1[3]
135.0-140.0 °C (free base)399-95-1[8]
>130°C (dec.) (free base)399-95-1[9]
139 °C (free base)399-95-1[10]
Boiling Point 270.4±25.0 °C at 760 mmHg (free base)399-95-1[10]
Solubility Soluble in Methanol399-95-1[9]
Purity ≥95.0% (GC)399-95-1[3]
>98.0% (GC)399-95-1[8]
97%18266-53-0[]
IUPAC Name 4-amino-3-fluorophenol;hydrochloride18266-53-0[]
4-amino-3-fluorophenol (free base)399-95-1[3][5]
Synonyms 2-Fluoro-4-hydroxyaniline, hydrochloride18266-53-0[]
2-Fluoro-4-hydroxyaniline (free base)399-95-1[4][5][8]
3-Fluoro-4-aminophenol (free base)399-95-1[5][9][10]

Spectral Data

  • ¹H-NMR Spectrum (DMSO-d₆) : δ (ppm): 4.38 (2H, m), 6.34 (1H, m), 6.43 (1H, m), 6.59 (1H, dd, J=8.4, 10.4 Hz), 8.78 (1H, s).[11]

Experimental Protocols: Synthesis

Multiple synthetic routes for 4-Amino-3-fluorophenol have been documented. The final hydrochloride salt can be obtained by treating the free base with hydrochloric acid.

Protocol 1: Synthesis from 3-Fluoro-4-nitrophenol

This method involves the reduction of 3-fluoro-4-nitrophenol.

Methodology:

  • To a solution of 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml), add 10% palladium on carbon (6.0 g).[11]

  • Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.[11]

  • After the reaction is complete, filter the mixture to remove the palladium catalyst.

  • Wash the catalyst with ethanol.[11]

  • Concentrate the combined filtrate under reduced pressure to yield 4-Amino-3-fluorophenol as a pale yellow solid (16.1 g, 100% yield).[11]

Protocol 2: Synthesis from p-Nitrophenol

This multi-step synthesis starts from the more accessible p-nitrophenol.

Methodology:

  • Catalytic Hydrogenation: Convert p-nitrophenol to p-aminophenol via catalytic hydrogenation.[12]

  • Sulfonation: Perform a sulfonation reaction on the resulting p-aminophenol.[11][12][13]

  • Fluorine Substitution: Introduce the fluorine atom at the 3-position through a fluorine substitution reaction.[11][12][13]

  • Desulfonation and Extraction: Carry out a desulfonation reaction and then extract the final product, 4-Amino-3-fluorophenol.[11][12][13]

Role in Drug Development and Pharmaceutical Applications

This compound is a highly valued raw material in the pharmaceutical industry.[2] Its significance stems from the unique properties that the fluorine atom imparts to the final active pharmaceutical ingredient (API).[2] The fluorinated aniline and phenol groups make it an ideal precursor for constructing complex molecular architectures found in modern drugs.[2]

Key Advantages of Fluorine Incorporation:

  • Enhanced Biological Activity: The high electronegativity of the fluorine atom can alter the electron distribution within a molecule, potentially improving its binding affinity and interaction with biological targets.[2]

  • Improved Pharmacokinetics: Fluorine substitution can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism. This can lead to increased bioavailability and a longer half-life. It can also improve the molecule's ability to cross biological membranes.[2]

  • Reduced Side Effects: By increasing the selectivity of a drug for its intended target, fluorine substitution can minimize off-target interactions, which are often responsible for adverse effects.[2]

These beneficial properties make this compound a sought-after intermediate for medicinal chemists and R&D scientists developing novel therapeutic agents.[2]

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship between the chemical structure and its pharmaceutical impact.

Synthesis_Workflow_from_3_Fluoro_4_nitrophenol start 3-Fluoro-4-nitrophenol reagents H₂, 10% Pd/C Ethanol/THF start->reagents product 4-Amino-3-fluorophenol reagents->product Reduction hcl HCl product->hcl hcl_salt 4-Amino-3-fluorophenol Hydrochloride hcl->hcl_salt Acidification

Caption: Synthesis workflow from 3-Fluoro-4-nitrophenol.

Fluorine_Impact_on_Drug_Properties main 4-Amino-3-fluorophenol HCl (Fluorinated Precursor) activity Enhanced Biological Activity main->activity pk Improved Pharmacokinetics main->pk side_effects Reduced Side Effects main->side_effects binding Improved Target Binding activity->binding due to stability Increased Metabolic Stability pk->stability due to selectivity Increased Target Selectivity side_effects->selectivity due to

Caption: Impact of fluorine on final drug properties.

References

A Comprehensive Technical Guide to 4-Amino-3-fluorophenol Hydrochloride (CAS 18266-53-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Amino-3-fluorophenol hydrochloride (CAS 18266-53-0) is a crucial chemical intermediate widely utilized in the pharmaceutical and chemical industries.[1][2] Its molecular structure, which incorporates a fluorinated phenol and an aniline group, makes it a valuable precursor for synthesizing complex, biologically active molecules.[1] The strategic placement of a fluorine atom can significantly enhance the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs), including improved metabolic stability, binding affinity, and bioavailability.[1][3] This guide provides an in-depth overview of its chemical properties, synthesis, applications in drug development, and essential safety and handling protocols.

Physicochemical and Spectral Properties

The properties of this compound are summarized below. Data for the corresponding free base, 4-Amino-3-fluorophenol (CAS 399-95-1), is also included for reference, as it is frequently cited in literature.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 18266-53-0[4][5]
Synonyms 2-Fluoro-4-hydroxyaniline HCl[5][6]
Molecular Formula C₆H₇ClFNO[5]
Molecular Weight 163.58 g/mol [5]
Appearance Solid, Off-white to brown crystalline powder[5][7][8]
Melting Point Not specified for hydrochloride. 218°C (dec.) for free base (CAS 399-95-1).[7]
Storage Store in a dry, cool, well-ventilated place under an inert atmosphere. Keep container tightly closed. Air, light, and moisture sensitive.[4][5][7][8][9]

Table 2: Spectral Data

Data TypeDetailsSource
¹H NMR For free base (CAS 399-95-1) in DMSO-d₆, δ (ppm): 4.38 (2H, m), 6.34 (1H, m), 6.43 (1H, m), 6.59 (1H, dd, J=8.4, 10.4 Hz), 8.78 (1H, s).[10]
¹³C NMR Data not available in search results.
IR / MS Data not available in search results.

Role in Drug Discovery and Development

This compound serves as a fundamental building block in medicinal chemistry, particularly in the development of novel therapeutics. The fluorine atom is not merely a placeholder but a functional component that imparts unique and desirable characteristics to the final API.[1]

Key advantages of incorporating this fluorinated moiety include:

  • Enhanced Biological Activity : The high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to stronger and more selective interactions with biological targets.[1]

  • Improved Pharmacokinetics : Fluorine substitution can block metabolic pathways, increasing a drug's stability and half-life. It can also enhance lipophilicity, which may improve the drug's ability to cross biological membranes, leading to better bioavailability.[1]

  • Reduced Side Effects : By increasing the selectivity of a drug for its intended receptor, fluorine substitution can help minimize off-target interactions that often lead to adverse effects.[1]

This compound is a sought-after precursor for research and development scientists creating novel kinase inhibitors and other targeted therapies for indications in oncology, as well as inflammatory and neurodegenerative diseases.[1][3]

cluster_0 Core Compound cluster_1 Key Structural Feature cluster_2 Pharmacological Benefits A 4-Amino-3-fluorophenol HCl B Incorporation of Fluorine Atom A->B C Enhanced Biological Activity B->C D Improved Pharmacokinetics (Metabolic Stability, Bioavailability) B->D E Reduced Side Effects (Increased Selectivity) B->E

Impact of Fluorine on Drug Properties.

Synthesis and Manufacturing

Several synthetic routes to 4-Amino-3-fluorophenol have been documented. A prevalent and efficient method involves the catalytic hydrogenation of a nitrophenol precursor.

  • Route 1: From 3-Fluoro-4-nitrophenol : This is a direct method involving the reduction of the nitro group of 3-fluoro-4-nitrophenol using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[10] This process is highly efficient and is detailed in the experimental protocol below.

  • Route 2: From p-Nitrophenol : A more complex, multi-step synthesis starts with the less expensive p-nitrophenol. This pathway involves catalytic hydrogenation to p-aminophenol, followed by sulfonation, a fluoro-substitution reaction, and a final desulfonation step to yield the target compound.[2][11]

The hydrochloride salt is typically prepared by treating the final 4-Amino-3-fluorophenol base with hydrochloric acid.

A 3-Fluoro-4-nitrophenol (Precursor) C Catalytic Hydrogenation (Nitro Group Reduction) A->C B Catalyst: H₂, 10% Pd/C Solvent: Ethanol/THF B->C D 4-Amino-3-fluorophenol (Product) C->D

Synthesis of 4-Amino-3-fluorophenol.

Experimental Protocols

Synthesis of 4-Amino-3-fluorophenol via Catalytic Hydrogenation

This protocol is adapted from a documented laboratory procedure for the synthesis of the free base, 4-Amino-3-fluorophenol (CAS 399-95-1).[10]

Materials:

  • 3-Fluoro-4-nitrophenol (20 g)

  • Ethanol (200 ml)

  • Tetrahydrofuran (125 ml)

  • 10% Palladium on carbon (6.0 g)

  • Hydrogen gas

Apparatus:

  • Three-neck reaction flask equipped with a magnetic stirrer

  • Hydrogenation apparatus (e.g., hydrogen-filled balloon)

  • Filtration system (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • In the reaction flask, dissolve 3-fluoro-4-nitrophenol in a solvent mixture of ethanol and tetrahydrofuran.[10]

  • Carefully add the 10% palladium on carbon catalyst to the solution.[10]

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature for approximately 4.5 hours.[10] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the mixture to remove the palladium catalyst. Wash the catalyst residue with additional ethanol to ensure complete product recovery.[10]

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.[10]

  • The resulting solid is 4-Amino-3-fluorophenol, obtained as a pale yellow solid. The reported yield for this procedure is quantitative.[10]

Note: To obtain this compound, the resulting amine base would be dissolved in a suitable solvent and treated with an appropriate amount of hydrochloric acid, followed by isolation of the precipitated salt.

Safety and Handling

This compound is a hazardous substance and requires careful handling in a controlled laboratory environment. All work should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.

Table 3: GHS Safety and Handling Information

CategoryDetailsSource
Pictograms GHS07 (Harmful/Irritant), GHS08 (Health Hazard), GHS09 (Environmental Hazard)[4][9]
Signal Word Danger[9][12]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H350: May cause cancer. H411: Toxic to aquatic life with long lasting effects.[4][9][12]
Precautionary Statements P201 & P202: Obtain and read all safety instructions before use. P261: Avoid breathing dust. P273: Avoid release to the environment. P280: Wear protective gloves, protective clothing, eye protection, and face protection. P308+P313: IF exposed or concerned: Get medical advice/attention. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.[7][9][12][13]
Personal Protective Equipment (PPE) Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and protective clothing. If dust is generated, use a full-face respirator.[7][8][9]
First Aid Measures Inhalation: Move victim to fresh air. If breathing is difficult, give oxygen. Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[7][8]
Fire Fighting Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear a self-contained breathing apparatus.[7][8]

References

A Technical Guide to the Physicochemical Properties of 4-Amino-3-fluorophenol Hydrochloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 4-Amino-3-fluorophenol hydrochloride is a critical fluorinated building block in modern medicinal chemistry and materials science. Its strategic incorporation into molecular frameworks can significantly enhance biological activity, metabolic stability, and overall pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of the essential physicochemical properties, analytical characterization methods, and safety protocols for this compound, designed for researchers, chemists, and drug development professionals. It aims to deliver not just data, but a field-proven perspective on the causality behind its chemical behavior and the rationale for specific analytical choices.

Introduction: The Strategic Role of Fluorinated Phenols

The introduction of fluorine into drug candidates is a well-established strategy in pharmaceutical development for modulating a molecule's properties.[1] this compound serves as a vital intermediate, offering a unique combination of functionalities: a nucleophilic amino group, an acidic phenolic hydroxyl group, and a strategically placed fluorine atom on the aromatic ring.

1.1. Significance in Drug Development The fluorine atom at the 3-position is not merely a placeholder. Its high electronegativity imparts significant changes to the molecule's electronic environment, which translates to tangible benefits in drug design:

  • Enhanced Biological Potency: Fluorine can alter the acidity of the adjacent phenol and the basicity of the aniline, influencing hydrogen bonding interactions with biological targets.[1]

  • Improved Pharmacokinetics: It can block sites of metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) and increase lipophilicity, which may enhance membrane permeability and bioavailability.[1]

  • Increased Selectivity: The unique electronic and steric properties of fluorine can lead to more selective binding to target receptors, potentially reducing off-target side effects.[1]

1.2. Scope of the Guide This document provides an in-depth analysis of the core physical and chemical properties of this compound. It covers chemical identity, physicochemical characteristics, spectroscopic analysis, chromatographic purity assessment, and essential safety and handling information. The protocols and explanations are designed to be self-validating and grounded in established scientific principles.

Chemical Identity and Core Properties

A clear distinction must be made between the free base and its hydrochloride salt. This guide focuses on the hydrochloride salt, which is often preferred in synthesis due to its enhanced stability and aqueous solubility.

IdentifierValueReference
Chemical Name 4-amino-3-fluorophenol;hydrochloride
Synonyms 2-Fluoro-4-hydroxyaniline hydrochloride
CAS Number 18266-53-0[1]
Free Base CAS 399-95-1[2][3][4][5]
Molecular Formula C₆H₆FNO · HCl
Molecular Weight 163.58 g/mol
InChI Key (Free Base) MNPLTKHJEAFOCA-UHFFFAOYSA-N[6]

Physicochemical Characteristics

The physical properties of this compound are dictated by its ionic nature and the influence of the fluorine substituent.

PropertyValueComments & Causality
Appearance Cream to brown powder/crystalThe color may depend on purity and exposure to air/light. The free base is known to be air-sensitive.
Melting Point Not available; likely >250 °C with decompositionThe free base melts at 134-144 °C.[4][6] As an ionic salt, the hydrochloride form is expected to have a much higher melting point. For comparison, the analogous 4-Amino-3-chlorophenol hydrochloride melts at 255 °C with decomposition.[7] Thermal analysis (DSC/TGA) is recommended for definitive characterization.
Solubility Soluble in Methanol; Expected to be soluble in water & DMSOThe free base is moderately soluble in water (~1 g/100 mL) and soluble in alcohols.[8][9][10] The hydrochloride salt's ionic character significantly increases its polarity, rendering it more soluble in aqueous and polar protic solvents, a crucial advantage for many synthetic protocols.
pKa (Predicted) 9.23 ± 0.18 (Phenolic OH)[8] This value is for the free base. The electron-withdrawing fluorine atom ortho to the amino group and meta to the hydroxyl group will lower the pKa of both the anilinium ion (making it a stronger acid than aniline) and the phenol (making it a stronger acid than phenol). This is critical for predicting its charge state at a given pH during reactions or extractions.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of this key intermediate. The choice of analytical technique is driven by the information required, from structural confirmation to quantitative purity assessment.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton spectrum provides information on the aromatic substitution pattern. For the hydrochloride salt in a solvent like DMSO-d₆, one would expect to see three distinct aromatic proton signals. The protonation of the amino group to anilinium (-NH₃⁺) results in a broad, exchangeable signal and causes a downfield shift of the adjacent aromatic protons compared to the free base due to increased electron withdrawal.

  • ¹³C NMR: Confirms the number of unique carbon environments and the presence of the C-F bond through characteristic coupling constants (J-coupling).

  • ¹⁹F NMR: A single resonance confirms the presence of the single fluorine atom, and its chemical shift provides information about the electronic environment. This is a highly specific and sensitive technique for any fluorinated compound.

4.2. Infrared (IR) Spectroscopy IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of the hydrochloride salt is distinct from the free base:

  • O-H Stretch: A broad band around 3200-3400 cm⁻¹.

  • N-H Stretch: A very broad and complex series of bands from ~2500-3000 cm⁻¹, characteristic of an ammonium salt (-NH₃⁺). This is a key differentiator from the free base, which shows sharper N-H stretches around 3300-3500 cm⁻¹.

  • Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong, characteristic absorption typically found in the 1100-1300 cm⁻¹ region.

4.3. Chromatographic Purity Assessment High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. A robust, validated HPLC method ensures batch-to-batch consistency and provides a reliable purity value.

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Analysis cluster_data Phase 3: Data Processing A Sample Weighing & Dilution (e.g., 1 mg/mL in mobile phase) D Sample Injection (e.g., 10 µL) A->D B Mobile Phase Preparation (e.g., Buffered Acetonitrile/Water) C System Equilibration (Stable Baseline) B->C C->D E Chromatographic Separation (C18 Column) D->E F Data Acquisition (UV Detector Signal) E->F G Peak Integration & Analysis F->G H Purity Calculation (% Area Normalization) G->H I Final Report Generation H->I

Caption: A typical HPLC workflow for purity analysis.

Experimental Protocol: Reverse-Phase HPLC Method This protocol provides a self-validating system for determining the purity of this compound.

  • Objective: To determine the purity of 4-Amino-3-fluorophenol HCl by area percent normalization.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][12]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile.

  • Chromatographic Conditions:

    • Elution: Gradient elution (e.g., start with 10% B, ramp to 90% B over 20 minutes). An isocratic method may also be suitable.[12]

    • Flow Rate: 1.0 mL/min.[11][12]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm or determined by UV scan.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Analysis:

    • Inject the sample solution.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Causality behind choices: A C18 column is chosen for its versatility with polar aromatic compounds.[11] A buffered mobile phase (using phosphoric or formic acid) is essential to control the ionization state of the analyte, ensuring sharp, reproducible peak shapes.[13] Gradient elution is used to ensure that both polar and non-polar impurities are effectively eluted and resolved from the main peak.

Safety, Handling, and Storage

Due to its hazard profile, strict adherence to safety protocols is mandatory when handling this compound. The data below pertains to the free base and should be considered applicable to the hydrochloride salt.

GHS InformationDetailsReference
Pictograms GHS07 (Exclamation Mark), GHS08 (Health Hazard), GHS09 (Environment)
Signal Word Danger
Hazard Statements H302: Harmful if swallowed.H317: May cause an allergic skin reaction.H350: May cause cancer.H411: Toxic to aquatic life with long lasting effects.[2]
Precautionary Statements P201, P261, P273, P280, P301+P312, P302+P352, P405[5]

5.1. Hazard Profile The primary hazards are acute oral toxicity, skin sensitization, and potential carcinogenicity.[2] Repeated exposure should be avoided, and the compound should be handled as a suspected carcinogen. It is also classified as toxic to aquatic life, requiring proper disposal procedures to prevent environmental release.

5.2. Recommended Handling Procedures

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

5.3. Storage and Stability

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. It should be stored under an inert atmosphere (e.g., argon or nitrogen) and kept in the dark to prevent degradation.

  • Stability: The compound is noted to be air-sensitive. Proper storage is crucial to maintain its purity and prevent oxidative decomposition, which can lead to discoloration and the formation of impurities.

Conclusion

This compound is a high-value chemical intermediate whose properties are well-suited for applications in pharmaceutical and materials synthesis. Its ionic nature provides favorable solubility in polar solvents, while the fluorinated aromatic core offers a powerful tool for modulating the characteristics of target molecules. A thorough understanding of its physicochemical properties, coupled with robust analytical characterization and stringent safety protocols, is essential for its effective and safe utilization in research and development.

References

Elucidation of the Molecular Structure of 4-Amino-3-fluorophenol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-fluorophenol hydrochloride is a crucial chemical intermediate in the pharmaceutical and dye industries. Its molecular structure, which includes a phenol, an aniline, and a fluorine substituent, imparts unique chemical properties that are leveraged in the synthesis of more complex molecules. A thorough understanding of its structure is paramount for quality control, reaction optimization, and regulatory compliance. This technical guide provides a comprehensive overview of the analytical techniques and data interpretation required for the complete structure elucidation of this compound. While specific experimental data for the hydrochloride salt is not widely published, this guide presents data for the free base and related compounds, offering a robust framework for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-3-fluorophenol and its hydrochloride salt is presented in Table 1. This data is essential for sample handling, preparation, and the selection of appropriate analytical techniques.

Property4-Amino-3-fluorophenolThis compound
Chemical Formula C₆H₆FNOC₆H₆FNO·HCl
Molecular Weight 127.12 g/mol 163.58 g/mol
Appearance Light yellow to brown crystalline solidExpected to be a crystalline solid
Melting Point 135-137 °CData not available
Solubility Slightly soluble in water, soluble in organic solvents like methanol, ethanol, and ethers.Expected to have higher solubility in polar solvents like water and alcohols.
CAS Number 399-95-118266-53-0

Spectroscopic Data for Structure Elucidation

The definitive confirmation of the molecular structure of this compound requires a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the position of the fluorine atom.

¹H NMR (Proton NMR)

  • δ 8.78 ppm (s, 1H): This singlet corresponds to the phenolic hydroxyl proton (-OH).

  • δ 6.59 ppm (dd, J=10.4, 8.4 Hz, 1H): This doublet of doublets is assigned to the proton at C5, coupled to the neighboring proton at C6 and the fluorine at C3.

  • δ 6.43 ppm (m, 1H): This multiplet is likely the proton at C6.

  • δ 6.34 ppm (m, 1H): This multiplet can be attributed to the proton at C2.

  • δ 4.38 ppm (m, 2H): This multiplet corresponds to the two protons of the amino group (-NH₂).

Prediction for the Hydrochloride Salt: Upon protonation of the amino group to form the hydrochloride salt (-NH₃⁺), the chemical shifts of the aromatic protons are expected to shift downfield due to the increased electron-withdrawing nature of the ammonium group. The -NH₃⁺ protons would likely appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR (Carbon-13 NMR)

¹³C NMR spectroscopy identifies the number of unique carbon environments in the molecule. While a spectrum for this compound is not available, a spectrum for the isomeric 4-amino-2-fluorophenol hydrochloride in methanol-d₄ provides valuable comparative data. The interpretation of the carbon signals is crucial for confirming the substitution pattern of the benzene ring. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF).

¹⁹F NMR (Fluorine-19 NMR)

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine atom is highly dependent on its electronic environment. For aromatic fluorides, the chemical shift typically appears in the range of -100 to -140 ppm relative to CFCl₃. The fluorine signal will be split by adjacent protons, providing further structural confirmation.

Spectroscopic Data Summary ¹H NMR (Free Base, DMSO-d₆) ¹³C NMR (Predicted for Hydrochloride) ¹⁹F NMR (Predicted for Hydrochloride)
Chemical Shifts (δ, ppm) 8.78 (-OH), 6.59 (H5), 6.43 (H6), 6.34 (H2), 4.38 (-NH₂)[1]Aromatic carbons: ~110-160 ppm. C-F bond will show a large ¹JCF coupling.Aromatic fluorine: ~ -100 to -140 ppm.
Coupling Constants (J, Hz) J(H5-H6) and J(H5-F) are observed.¹JCF: ~240-260 Hz, ²JCF and ³JCF: ~5-25 Hz.Coupling to ortho and meta protons will be observed.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structure confirmation. For this compound, the expected molecular ion peak for the free base would be at m/z 127.0433 (monoisotopic mass)[2]. In the mass spectrum of the hydrochloride salt, the free base is typically observed.

Expected Fragmentation Pattern:

The fragmentation of 4-Amino-3-fluorophenol would likely involve:

  • Loss of CO to give a fragment corresponding to a fluorinated aminocyclopentadiene cation.

  • Loss of HCN from the aniline moiety.

  • Cleavage of the C-F or C-OH bonds, although these are generally strong bonds.

The mass spectrum of the non-fluorinated analog, 4-aminophenol, shows a prominent molecular ion peak at m/z 109 and significant fragments at m/z 80 and 52[3].

Mass Spectrometry Data Expected Values for 4-Amino-3-fluorophenol
Molecular Ion (M⁺) m/z 127 (for the free base)
Key Fragment Ions Predictions based on the fragmentation of similar molecules suggest potential losses of CO, HCN, and F.
Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, amino, and aromatic C-F groups. The spectrum of the related compound p-Aminophenol hydrochloride shows characteristic peaks that can be used for comparison[4].

Functional Group Expected Wavenumber (cm⁻¹) Comments
O-H stretch (phenol) 3200-3600 (broad)The broadness is due to hydrogen bonding.
N-H stretch (primary amine salt) 2800-3200 (broad)Appears as a broad band due to the -NH₃⁺ group.
Aromatic C=C stretch 1450-1600Multiple sharp to medium bands are characteristic of the benzene ring.
C-O stretch (phenol) 1200-1260Strong absorption.
C-F stretch 1100-1300Strong, characteristic absorption.
Aromatic C-H bend (out-of-plane) 750-900The pattern of these bands can indicate the substitution pattern on the aromatic ring.

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality, reproducible data for structure elucidation.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as labile protons (-OH, -NH₃⁺) may exchange with deuterium in D₂O.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 1-5 seconds.

    • Reference the spectrum to an external standard such as CFCl₃.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis:

    • Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base.

    • Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and aid in structural analysis.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.

Logical Workflow and Data Integration

The elucidation of the structure of this compound is a stepwise process that integrates data from multiple analytical techniques.

structure_elucidation_workflow cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation physchem Physicochemical Properties (Formula, MW, MP, Solubility) ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation physchem->ms Provides Expected MW ir Infrared (IR) Spectroscopy - Functional Groups physchem->ir Suggests Functional Groups interpretation Combined Spectral Interpretation ms->interpretation ir->interpretation nmr NMR Spectroscopy (1H, 13C, 19F) - Connectivity - Stereochemistry nmr->interpretation structure Final Structure Confirmation interpretation->structure

Caption: Workflow for the structure elucidation of this compound.

The process begins with determining the fundamental physicochemical properties. Mass spectrometry then provides the molecular weight and fragmentation patterns. Infrared spectroscopy identifies the key functional groups. Finally, NMR spectroscopy provides the detailed connectivity of the atoms, allowing for the complete assembly of the molecular structure. The data from all techniques must be consistent to confirm the final structure.

data_relationship cluster_structure Molecular Structure cluster_data Spectroscopic Data structure 4-Amino-3-fluorophenol HCl H_NMR 1H NMR (Proton Environments) structure->H_NMR determines C_NMR 13C NMR (Carbon Skeleton) structure->C_NMR determines F_NMR 19F NMR (Fluorine Environment) structure->F_NMR determines MS Mass Spec (Molecular Weight) structure->MS determines IR FT-IR (Functional Groups) structure->IR determines H_NMR->C_NMR correlates with H_NMR->F_NMR correlates with C_NMR->F_NMR correlates with

Caption: Interrelationship of spectroscopic data in structure elucidation.

Conclusion

The structural elucidation of this compound is a critical step in its application in research and industry. This guide has outlined the necessary analytical techniques, including NMR, MS, and IR spectroscopy, and provided a framework for data interpretation. While a complete set of experimental data for the hydrochloride salt is not publicly available, the information provided for the free base and related compounds, along with the detailed experimental protocols, offers a comprehensive approach for researchers to confirm the structure of this important molecule. The integration of data from these multiple spectroscopic methods provides a high degree of confidence in the final structural assignment.

References

synthesis of 4-Amino-3-fluorophenol hydrochloride from p-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Amino-3-fluorophenol Hydrochloride from p-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a synthetic route for the preparation of this compound, a valuable intermediate in the pharmaceutical industry, starting from the readily available precursor, p-nitrophenol. The synthesis involves a multi-step process encompassing reduction, sulfonation, fluorination, and desulfonation.

Synthetic Pathway Overview

The proceeds through a four-step sequence. The initial step involves the reduction of the nitro group of p-nitrophenol to an amino group, yielding p-aminophenol. Subsequently, the p-aminophenol undergoes sulfonation, followed by a fluoro-substitution reaction. The final steps involve the removal of the sulfonic acid group (desulfonation) and the formation of the hydrochloride salt to yield the target compound.[1]

Synthesis_Pathway p_nitrophenol p-Nitrophenol p_aminophenol p-Aminophenol p_nitrophenol->p_aminophenol Step 1: Reduction sulfonated_intermediate p-Aminophenol-2-sulfonic acid p_aminophenol->sulfonated_intermediate Step 2: Sulfonation fluorinated_intermediate 4-Amino-3-fluoro-phenol-2-sulfonic acid sulfonated_intermediate->fluorinated_intermediate Step 3: Fluorination amino_fluorophenol 4-Amino-3-fluorophenol fluorinated_intermediate->amino_fluorophenol Step 4: Desulfonation final_product 4-Amino-3-fluorophenol HCl amino_fluorophenol->final_product Step 5: Salt Formation

Caption: Overall synthetic workflow from p-nitrophenol.

Experimental Protocols and Data

Step 1: Reduction of p-Nitrophenol to p-Aminophenol

The initial step involves the catalytic hydrogenation of p-nitrophenol to p-aminophenol. This is a well-established industrial process.

Experimental Protocol:

A mixture of p-nitrophenol, water, and ethanol is charged into a high-pressure reactor. A nickel-based catalyst is added, and the reactor is pressurized with hydrogen gas. The reaction mixture is heated and stirred until the reaction is complete. After cooling, the catalyst is removed by filtration, and the p-aminophenol is isolated by crystallization.[1]

ParameterValueReference
Starting Materialp-Nitrophenol[1]
SolventWater/Ethanol mixture[1]
CatalystNickel-based catalyst[1]
Hydrogen Pressure0.2 - 0.5 MPa[1]
Temperature70 - 90 °C[1]
Productp-Aminophenol[1]
Step 2: Sulfonation of p-Aminophenol

The subsequent step is the sulfonation of p-aminophenol to direct the incoming fluorine atom to the desired position.

Experimental Protocol:

p-Aminophenol is added to concentrated sulfuric acid at a controlled temperature. The reaction mixture is stirred to ensure the formation of p-aminophenol-2-sulfonic acid.[1]

ParameterValueReference
Starting Materialp-Aminophenol[1]
ReagentConcentrated Sulfuric Acid[1]
Temperature30 °C[1]
Productp-Aminophenol-2-sulfonic acid[1]
Step 3: Fluorination of p-Aminophenol-2-sulfonic acid

This crucial step introduces the fluorine atom onto the aromatic ring.

Experimental Protocol:

The p-aminophenol-2-sulfonic acid is treated with a fluorinating agent, such as xenon difluoride, in the presence of a catalyst like hydrogen fluoride.[1]

ParameterValueReference
Starting Materialp-Aminophenol-2-sulfonic acid[1]
Fluorinating AgentXenon Difluoride[1]
CatalystHydrogen Fluoride[1]
Product4-Amino-3-fluoro-phenol-2-sulfonic acid[1]
Step 4: Desulfonation

The sulfonic acid group is removed to yield 4-amino-3-fluorophenol.

Experimental Protocol:

The fluorinated intermediate is heated in dilute sulfuric acid. The sulfonic acid group is hydrolyzed, and the desired 4-amino-3-fluorophenol is then extracted from the reaction mixture using a suitable organic solvent.[1][2]

ParameterValueReference
Starting Material4-Amino-3-fluoro-phenol-2-sulfonic acid[1]
ReagentDilute Sulfuric Acid (e.g., 30%)[1]
Extraction SolventEthyl acetate, Propyl acetate, or Methyl acetate[1]
pH for Extraction6.5 - 10.5[1]
Product4-Amino-3-fluorophenol[1]
Step 5: Formation of Hydrochloride Salt

The final step is the conversion of the free base to its more stable hydrochloride salt.

Experimental Protocol:

4-Amino-3-fluorophenol is dissolved in a suitable organic solvent (e.g., isopropanol or diethyl ether). A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

ParameterValue
Starting Material4-Amino-3-fluorophenol
ReagentHydrogen Chloride (in a suitable solvent)
SolventIsopropanol, Diethyl ether, or similar
ProductThis compound

Logical Workflow Diagram

Logical_Workflow start Start: p-Nitrophenol reduction Catalytic Hydrogenation start->reduction filtration1 Catalyst Filtration reduction->filtration1 crystallization Crystallization of p-Aminophenol filtration1->crystallization sulfonation Sulfonation with H2SO4 crystallization->sulfonation fluorination Fluorination (e.g., XeF2/HF) sulfonation->fluorination desulfonation Hydrolysis in dilute H2SO4 fluorination->desulfonation extraction Solvent Extraction desulfonation->extraction salt_formation HCl Salt Formation extraction->salt_formation filtration2 Product Filtration salt_formation->filtration2 drying Drying filtration2->drying end End: 4-Amino-3-fluorophenol HCl drying->end

Caption: Step-by-step logical workflow for the synthesis.

Alternative Pathway: Reduction of 3-Fluoro-4-nitrophenol

An alternative and well-documented method to obtain 4-Amino-3-fluorophenol is through the reduction of 3-fluoro-4-nitrophenol.

Experimental Protocol:

To a solution of 3-fluoro-4-nitrophenol in a mixture of ethanol and tetrahydrofuran, 10% palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere at room temperature. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-amino-3-fluorophenol.[3]

ParameterValueReference
Starting Material3-Fluoro-4-nitrophenol (20 g)[3]
SolventEthanol (200 ml) / Tetrahydrofuran (125 ml)[3]
Catalyst10% Palladium on Carbon (6.0 g)[3]
Reaction Time4.5 hours[3]
TemperatureRoom Temperature[3]
Yield16.1 g (100%)[3]
Product4-Amino-3-fluorophenol[3]

This can then be converted to the hydrochloride salt as described previously.

Alternative_Pathway start 3-Fluoro-4-nitrophenol reduction Catalytic Hydrogenation (Pd/C, H2) start->reduction filtration Catalyst Filtration reduction->filtration concentration Solvent Evaporation filtration->concentration product 4-Amino-3-fluorophenol concentration->product

Caption: Workflow for the alternative synthesis route.

This guide provides a detailed framework for the synthesis of this compound. Researchers should consult the cited literature for further details and adapt the procedures based on laboratory safety standards and available equipment.

References

An In-depth Technical Guide to 4-Amino-3-fluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Amino-3-fluorophenol hydrochloride, a key intermediate in the pharmaceutical industry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and applications.

Physicochemical Properties

This compound is a light yellow to brown crystalline powder. The introduction of a fluorine atom into the phenethylamine structure can significantly alter the molecule's properties, including its acidity, basicity, and lipophilicity. This substitution is a critical strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1]

Table 1: Physicochemical Data for 4-Amino-3-fluorophenol and its Hydrochloride Salt

Property4-Amino-3-fluorophenolThis compound
Molecular Formula C₆H₆FNOC₆H₆FNO·HCl
Molecular Weight 127.12 g/mol [1][2]163.58 g/mol [3]
CAS Number 399-95-1[1][2][4][5]18266-53-0
Appearance Light yellow to brown powder/crystalNot specified, likely similar to free base
Melting Point 135.0 to 140.0 °CNot available
Purity >98.0% (GC)Typically ≥99% for pharmaceutical use[1]
Solubility Slightly soluble in waterMore soluble in water than the free base
IUPAC Name 4-amino-3-fluorophenol[1][3]4-amino-3-fluorophenol;hydrochloride[3]
Synonyms 2-Fluoro-4-hydroxyaniline, 3-Fluoro-4-aminophenol2-Fluoro-4-hydroxyaniline hydrochloride

Synthesis and Purification

The synthesis of 4-Amino-3-fluorophenol typically involves the reduction of a nitrophenol precursor. Several synthetic routes have been reported, with variations in starting materials and reaction conditions.

Experimental Protocol: Synthesis of 4-Amino-3-fluorophenol via Catalytic Hydrogenation

This protocol is based on the reduction of 3-fluoro-4-nitrophenol.

Materials:

  • 3-fluoro-4-nitrophenol (20 g)

  • Ethanol (200 ml)

  • Tetrahydrofuran (125 ml)

  • 10% Palladium on carbon (6.0 g)

  • Hydrogen gas

Procedure:

  • To a solution of 3-fluoro-4-nitrophenol in ethanol and tetrahydrofuran, add 10% palladium on carbon.

  • Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture to remove the catalyst.

  • Wash the catalyst with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 4-Amino-3-fluorophenol as a pale yellow solid.[3]

To obtain the hydrochloride salt, the resulting 4-Amino-3-fluorophenol can be dissolved in a suitable solvent and treated with hydrochloric acid.

Experimental Protocol: Improved Synthesis for Pharmaceutical Applications

An improved, cost-effective, and commercially viable process for the preparation of 4-amino-3-fluorophenol has been developed, particularly for its use in the synthesis of the drug Regorafenib.[6]

Materials:

  • Sulfanilic acid (77.2 g)

  • Sodium carbonate (22.6 g)

  • Sodium nitrite (32.3 g)

  • Hydrochloric acid

  • 3-fluorophenol (50 g)

  • Sodium hydroxide

  • Ammonium chloride (143 g)

  • Iron powder (74.7 g)

  • Ethyl acetate (300 ml)

  • Cyclohexane

  • Water

Procedure:

  • Slowly add sodium carbonate to a mixture of sulfanilic acid in water at 25-30°C.

  • Cool the mixture to 0°C to -5°C and slowly add an aqueous solution of sodium nitrite.

  • Add aqueous hydrochloric acid to the mixture at 0°C to -5°C and stir for 60 minutes (mixture-1).

  • In a separate vessel, add sodium hydroxide solution and sodium carbonate to a mixture of 3-fluorophenol in water at 25-30°C and cool to 5-10°C (mixture-2).

  • Slowly add mixture-2 to mixture-1 at 0°C to -5°C and stir for 60 minutes.

  • Treat the mixture with aqueous hydrochloric acid at 0-5°C and then allow it to warm to 20-25°C.

  • Slowly add ammonium chloride and iron powder to the mixture at 20-25°C and stir for 3 hours.

  • Add ethyl acetate to the mixture and stir for 15 minutes.

  • Filter the mixture. Separate the organic layer from the filtrate and distill it off.

  • Add cyclohexane to the residue and stir for 30 minutes.

  • Filter the mixture and dry to obtain the final product.[6]

Analytical Characterization

The identity and purity of 4-Amino-3-fluorophenol are confirmed using various analytical techniques.

Table 2: Analytical Data for 4-Amino-3-fluorophenol

TechniqueData
¹H-NMR (DMSO-d₆, δ in ppm) 4.38 (2H, m), 6.34 (1H, m), 6.43 (1H, m), 6.59 (1H, dd, J=8.4, 10.4 Hz), 8.78 (1H, s)[3]
Infrared (IR) Spectroscopy Data not readily available in the search results.
Mass Spectrometry (MS) Data not readily available in the search results.

Applications in Drug Development

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom can enhance the biological activity and pharmacokinetic properties of the final active pharmaceutical ingredient (API).[1]

A notable application is in the synthesis of Regorafenib , an oral multi-kinase inhibitor.[6] Regorafenib targets angiogenic, stromal, and oncogenic receptor tyrosine kinases (RTKs), playing a vital role in cancer therapy.[6]

Logical Relationship: Synthesis of Regorafenib

The following diagram illustrates the role of 4-Amino-3-fluorophenol as a key starting material in the synthesis of Regorafenib.

G Simplified Synthesis of Regorafenib A 4-Amino-3-fluorophenol C Multi-step Synthesis A->C B Other Reagents B->C D Regorafenib C->D

Caption: Role of 4-Amino-3-fluorophenol in Regorafenib synthesis.

Signaling Pathway: Mechanism of Action of Regorafenib

Regorafenib's therapeutic effect is achieved by inhibiting multiple signaling pathways involved in tumor growth and progression.

G Regorafenib's Mechanism of Action cluster_0 Regorafenib Inhibition cluster_1 Signaling Pathways cluster_2 Cellular Processes A Regorafenib B Angiogenic RTKs (e.g., VEGFR2-TIE2) A->B inhibits C Stromal RTKs (e.g., PDGFR-β, FGFR) A->C inhibits D Oncogenic RTKs (e.g., KIT, RET, BRAF) A->D inhibits E Tumor Angiogenesis B->E promotes F Tumor Microenvironment Modulation C->F promotes G Tumor Cell Proliferation and Survival D->G promotes

Caption: Inhibition of key signaling pathways by Regorafenib.

Safety and Handling

4-Amino-3-fluorophenol is harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing cancer. It is also toxic to aquatic life with long-lasting effects.[7][8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

This technical guide provides a summary of the available information on this compound. For further details, researchers should consult the cited literature and relevant safety data sheets (SDS).

References

An In-depth Technical Guide to the Solubility of 4-Amino-3-fluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 4-Amino-3-fluorophenol hydrochloride (CAS Number: 18266-53-0). Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility information, general principles, and detailed experimental protocols for determining solubility.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its solubility is a critical parameter for process development, formulation, and analytical method development. This guide aims to consolidate the known information and provide a framework for researchers to determine its solubility in relevant solvent systems.

Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound. Several safety data sheets explicitly state "no data available" for solubility.

However, based on the general principles of solubility for amine hydrochlorides, a qualitative assessment can be made. As the hydrochloride salt of an amine, this compound is a polar, ionic compound. This suggests it will have higher solubility in polar protic solvents and lower solubility in nonpolar aprotic solvents. The free base, 4-Amino-3-fluorophenol, is described as slightly soluble in water and soluble in organic solvents like alcohols, ethers, and chloroform. The hydrochloride salt is expected to be more soluble in water and lower-molecular-weight alcohols compared to its free base.

Table 1: Qualitative Solubility Profile of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar ProticWater, Methanol, EthanolHighFavorable ion-dipole interactions and hydrogen bonding between the salt and the solvent.
Polar AproticAcetone, AcetonitrileModerate to LowSome dipole-dipole interactions are possible, but less effective at solvating the ions than protic solvents.
NonpolarHexane, TolueneVery LowLack of favorable interactions to overcome the lattice energy of the ionic salt.

Experimental Protocol for Solubility Determination

The isothermal equilibrium method is a widely accepted technique for accurately determining the solubility of a compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

  • This compound (purity >99%)

  • Analytical grade solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in sealed vials. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle. Centrifuge the vials to further ensure a clear supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter. Accurately dilute the filtered solution with a suitable mobile phase for HPLC analysis.

  • Quantification: Determine the concentration of this compound in the diluted sample using a validated HPLC method.

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility, and the results reported as the mean ± standard deviation.

Visualizations

Since no specific signaling pathways involving this compound have been identified in the literature, a diagram illustrating the experimental workflow for solubility determination is provided below.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add excess solute to solvent start->add_excess seal_vials Seal vials add_excess->seal_vials agitate Agitate in thermostatic bath seal_vials->agitate settle Allow excess solid to settle agitate->settle centrifuge Centrifuge for phase separation settle->centrifuge withdraw Withdraw supernatant centrifuge->withdraw filter_sample Filter sample withdraw->filter_sample dilute Dilute sample filter_sample->dilute hplc HPLC analysis dilute->hplc calculate Calculate solubility hplc->calculate end End calculate->end

Experimental workflow for solubility determination.

Conclusion

References

Spectral Analysis of 4-Amino-3-fluorophenol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Amino-3-fluorophenol hydrochloride, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

This compound is a crucial building block in the development of various pharmaceutical compounds. A thorough understanding of its spectral properties is essential for its identification, characterization, and quality control. This guide presents available and predicted spectral data, along with detailed experimental protocols for acquiring such data. While experimental spectra for the hydrochloride salt are not widely available in public databases, this guide provides data for the free base, 4-Amino-3-fluorophenol, and discusses the expected spectral changes upon protonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The following tables summarize the available ¹H NMR data for the free base and predicted ¹³C NMR data for the hydrochloride salt.

¹H NMR Data

The ¹H NMR spectrum of 4-Amino-3-fluorophenol (the free base) has been reported in DMSO-d₆. For the hydrochloride salt, shifts in the aromatic region are expected to be similar, though the acidic protons of the ammonium (-NH₃⁺) and hydroxyl (-OH) groups will be highly dependent on the solvent and concentration.

Table 1: ¹H NMR Spectral Data of 4-Amino-3-fluorophenol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.78s1H-OH
6.59dd, J=8.4, 10.4 Hz1HH-6
6.43m1HH-5
6.34m1HH-2
4.38m2H-NH₂

Source: DMSO-d₆

¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
145-155 (d, ¹JCF)C-3
140-150C-4
130-140C-1
115-125 (d, ²JCF)C-2
110-120 (d, ²JCF)C-5
105-115 (d, ³JCF)C-6

Note: These are estimated values. Actual experimental values may vary. The 'd' indicates a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
3200-3500O-H stretchBroad band due to phenolic hydroxyl group
2800-3200N-H stretchBroad band for the ammonium salt (-NH₃⁺)
1500-1600N-H bendCharacteristic of the ammonium salt
1580-1620C=C stretchAromatic ring
1200-1300C-O stretchPhenolic C-O bond
1100-1200C-F stretchCarbon-fluorine bond

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 4-Amino-3-fluorophenol, the exact mass of the molecular ion [M]⁺ is a key identifier.

Table 4: Mass Spectrometry Data for 4-Amino-3-fluorophenol

ParameterValue
Molecular FormulaC₆H₆FNO
Exact Mass127.0433 u
Molecular Weight127.12 g/mol
Expected [M+H]⁺ for Hydrochloride128.0511 u

Source: PubChem CID 2735919[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle 45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

    • Reference the spectrum to the solvent peak.

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Methodology:

  • Sample Preparation: As the sample is a solid powder, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

    • ATR: Place a small amount of the powder directly onto the ATR crystal.[2] Ensure good contact by applying pressure.

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder.[2] Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, direct insertion or gas chromatography (GC) can be used. For less volatile samples, electrospray ionization (ESI) is suitable.

  • Ionization: Electron Ionization (EI) is a common method for relatively small organic molecules.[3][4][5]

    • The sample is bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and the logical relationship of the spectroscopic techniques.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample 4-Amino-3-fluorophenol HCl Dissolved_Sample Dissolved Sample (for NMR, ESI-MS) Sample->Dissolved_Sample Solid_Sample Solid Sample (for IR, EI-MS) Sample->Solid_Sample NMR NMR Spectrometer Dissolved_Sample->NMR MS Mass Spectrometer Dissolved_Sample->MS ESI IR FT-IR Spectrometer Solid_Sample->IR Solid_Sample->MS EI NMR_Spectrum NMR Spectrum (¹H, ¹³C) NMR->NMR_Spectrum IR_Spectrum IR Spectrum IR->IR_Spectrum Mass_Spectrum Mass Spectrum MS->Mass_Spectrum Spectroscopic_Techniques cluster_techniques Spectroscopic Methods cluster_information Information Obtained Compound 4-Amino-3-fluorophenol HCl NMR NMR Compound->NMR IR IR Compound->IR MS MS Compound->MS Connectivity Atom Connectivity (¹H-¹H, ¹H-¹³C) NMR->Connectivity Functional_Groups Functional Groups (-OH, -NH₃⁺, C-F) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight

References

Unraveling the Molecular Behavior of 4-Amino-3-fluorophenol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-fluorophenol hydrochloride is a fluorinated aromatic compound primarily recognized as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its utility spans the pharmaceutical industry, particularly in the development of analgesics and anti-inflammatory drugs, as well as in the agrochemical sector for the creation of fungicides.[1][2][3] The strategic placement of a fluorine atom on the phenol ring is known to significantly modulate the physicochemical properties of the parent molecule, often leading to enhanced biological activity, improved metabolic stability, and a more favorable pharmacokinetic profile in the final drug product. This technical guide aims to provide an in-depth exploration of the available information regarding the mechanism of action of this compound, drawing from direct evidence where available and inferring potential biological activities based on its structural characteristics and the known pharmacology of related compounds.

Core Physicochemical Properties

PropertyValueReference
Molecular Formula C₆H₇ClFNO[4]
Molecular Weight 163.58 g/mol [4]
Appearance Cream to brown powder[5]
Melting Point 134.0-144.0 °C[5]
Purity ≥95.0% (GC)[5]

Inferred and Investigated Mechanisms of Action

Direct studies on the specific mechanism of action of this compound are limited in publicly available literature. However, based on its structural similarity to other well-characterized molecules and some preliminary findings, several potential mechanisms can be postulated and are areas of active investigation.

Antimicrobial and Antifungal Activity

Some evidence suggests that 4-Amino-3-fluorophenol possesses antimicrobial and antifungal properties, notably against the plant pathogen Fusarium oxysporum.[6] While the precise mechanism for this compound is not elucidated, the general mechanisms by which phenolic compounds and other antifungal agents exert their effects on fungi like Fusarium oxysporum are understood to involve:

  • Disruption of Cell Membrane Integrity: Phenolic compounds can intercalate into the lipid bilayer of the fungal cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

  • Inhibition of Key Fungal Enzymes: Many antifungal agents target enzymes essential for fungal survival, such as those involved in cell wall synthesis (e.g., chitin synthase) or ergosterol biosynthesis.

  • Induction of Oxidative Stress: The compound may promote the generation of reactive oxygen species (ROS) within the fungal cell, leading to damage of proteins, lipids, and nucleic acids.[7]

This protocol is adapted from methodologies used to assess the antifungal activity of various compounds against filamentous fungi like Fusarium oxysporum.[6][8]

  • Preparation of Fungal Inoculum: Fusarium oxysporum is cultured on Potato Dextrose Agar (PDA) plates at 25-28°C for 5-7 days. A mycelial plug (typically 5 mm in diameter) is aseptically cut from the leading edge of an actively growing colony.

  • Preparation of Test Plates: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. This stock is then serially diluted and added to molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). The final concentration of the solvent should be kept constant across all plates and should not exceed a level that affects fungal growth (typically ≤1% v/v). A control plate containing only the solvent is also prepared.

  • Inoculation and Incubation: The mycelial plug is placed in the center of each test and control plate. The plates are then incubated at 25-28°C for a defined period (e.g., 5-7 days), or until the mycelium in the control plate has reached the edge of the plate.

  • Data Analysis: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the test plate. The IC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) can then be determined by plotting the percentage of inhibition against the compound concentration.

Potential Modulation of the Cyclooxygenase (COX) Pathway

Given that 4-Amino-3-fluorophenol is a key intermediate in the synthesis of analgesics and anti-inflammatory drugs, it is plausible that it may interact with components of the inflammatory cascade, such as the cyclooxygenase (COX) enzymes.[1] Aminophenol derivatives, like acetaminophen, are known to exert their analgesic and antipyretic effects through the inhibition of COX enzymes, particularly in the central nervous system. While 4-Amino-3-fluorophenol itself has not been confirmed as a direct COX inhibitor, this remains a logical avenue for investigation.

This protocol outlines a common method for assessing the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Reaction Mixture: The test compound, this compound, is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a reaction buffer (e.g., Tris-HCl) containing a heme cofactor and an appropriate indicator (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) for a specified time at a controlled temperature (e.g., 25°C).

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Measurement of Activity: The peroxidase activity of the COX enzyme is measured spectrophotometrically by monitoring the oxidation of the indicator, which results in a color change. The rate of the reaction is determined by measuring the change in absorbance over time.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate in the absence of the inhibitor. IC50 values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.

Potential Neurological Activity

A study on a structurally related compound, 3-(1-Aminoethyl)-4-fluorophenol, demonstrated inhibitory activity against monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and acetylcholinesterase (AChE), with the following quantitative data:

Target EnzymeIC50 (nM)
MAO-A150
MAO-B25
AChE5,000

The study also reported a cytotoxicity CC50 value of 50 µM in SH-SY5Y human neuroblastoma cells.[9] This suggests that the aminofluorophenol scaffold may have the potential to interact with neurological targets.

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9]

  • Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well. The cells are allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium to various concentrations. The medium in the wells is replaced with the medium containing the test compound. Control wells with medium and solvent alone are also included. The plates are incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The medium is removed, and a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals. The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the solvent control. The CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined from the dose-response curve.

Visualizing Potential Mechanisms and Workflows

To further clarify the potential biological interactions and experimental procedures, the following diagrams are provided.

Antifungal_Mechanism cluster_compound 4-Amino-3-fluorophenol HCl cluster_fungus Fungal Cell cluster_outcome Outcome Compound 4-Amino-3-fluorophenol Hydrochloride Membrane Cell Membrane Disruption Compound->Membrane Intercalation Enzymes Enzyme Inhibition Compound->Enzymes Binding ROS Oxidative Stress (ROS) Compound->ROS Induction Death Fungal Cell Death Membrane->Death Enzymes->Death ROS->Death

Caption: Inferred antifungal mechanism of action.

COX_Inhibition_Workflow Start Start: Prepare Reagents PreIncubate Pre-incubate COX-1/COX-2 with 4-Amino-3-fluorophenol HCl Start->PreIncubate Initiate Add Arachidonic Acid to Initiate Reaction PreIncubate->Initiate Measure Measure Peroxidase Activity (Spectrophotometry) Initiate->Measure Analyze Calculate % Inhibition and Determine IC50 Measure->Analyze End End: Results Analyze->End

Caption: Experimental workflow for COX inhibition assay.

Conclusion

While this compound is well-established as a critical building block in medicinal chemistry and agrochemical synthesis, its intrinsic biological activity and mechanism of action are not yet fully characterized. The available evidence and structural analogies suggest potential for antimicrobial, antifungal, and possibly anti-inflammatory or neurological activities. The experimental protocols detailed in this guide provide a framework for future research to elucidate the precise molecular targets and signaling pathways modulated by this compound. A deeper understanding of its mechanism of action will not only be of academic interest but could also open new avenues for its direct therapeutic or agrochemical applications. Further investigation into these potential activities is warranted to fully unlock the biological potential of this versatile fluorinated compound.

References

The Biological Versatility of Fluorinated Aminophenols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the biological activities of fluorinated aminophenols, a class of compounds demonstrating significant potential in drug discovery. The strategic incorporation of fluorine into the aminophenol scaffold can dramatically modulate a molecule's physicochemical properties, leading to enhanced metabolic stability, binding affinity, and efficacy across a range of therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction: The Impact of Fluorination

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[1] In the context of aminophenols, fluorination can influence lipophilicity, acidity, and metabolic stability, thereby impacting their biological activity.[1] This guide explores the diverse biological activities exhibited by fluorinated aminophenols, with a focus on their anticancer, antimicrobial, and neuroprotective properties.

Anticancer Activity of Fluorinated Aminophenols

Fluorinated aminophenol derivatives have emerged as potent inhibitors of key signaling pathways implicated in cancer progression, particularly the RAS/RAF/MEK/ERK pathway.[2] Aberrant activation of this cascade is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2]

Quantitative Data: Kinase Inhibition

The following table summarizes the in vitro biochemical and cellular potency of a series of benzimidazole reverse amides that incorporate a fluorinated aminophenol-like moiety. These compounds were evaluated for their inhibitory activity against the BRAFV600E kinase and their ability to suppress the phosphorylation of ERK (p-ERK), a downstream effector in the RAF/MEK/ERK pathway.[2]

Compound IDR' GroupBRAF V600E IC50 (µM)p-ERK EC50 (µM)
2 3-t-Bu0.0030.04
9 3-Et<0.00040.1
10 3-iPr<0.00040.05
11 3-OCHF30.00040.1
12 3-CF30.0030.4
13 4-t-Bu0.0090.05
14 4-Et0.0010.08
15 4-iPr0.0040.09
16 4-OCHF30.0010.1
17 4-CF30.0040.05
18 2-F, 5-CF30.0010.09

Data sourced from a technical guide on fluorinated aminophenol derivatives as kinase inhibitors.[2]

Signaling Pathway: RAS/RAF/MEK/ERK Cascade

The fluorinated aminophenol derivatives discussed inhibit the RAF kinases, which are central components of the RAS/RAF/MEK/ERK signaling pathway.[2]

RAS_RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor Fluorinated Aminophenol Derivatives Inhibitor->RAF

RAS/RAF/MEK/ERK signaling pathway and the point of inhibition.
Experimental Protocol: BRAFV600E Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory potency (IC50) of synthesized compounds against the BRAFV600E kinase.[2]

Materials:

  • Recombinant BRAFV600E enzyme

  • Peptide substrate for BRAF

  • Test compounds (fluorinated aminophenols)

  • Kinase assay buffer

  • ATP

  • Luciferase-based ATP detection reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of concentrations for IC50 determination.[2]

  • Reaction Mixture Preparation: In a 96-well plate, combine the recombinant BRAFV600E enzyme, the peptide substrate, and the diluted test compounds in the kinase assay buffer.[2]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.[2] Incubate for a specified time at a controlled temperature (e.g., 30°C).[2]

  • Signal Detection: After the incubation period, add a luciferase-based ATP detection reagent to the wells. This reagent measures the amount of remaining ATP, which is inversely proportional to the kinase activity.[2]

  • Data Analysis: Read the luminescence using a plate reader. Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]

Kinase_Assay_Workflow Start Start PrepCompounds Prepare Serial Dilutions of Test Compounds Start->PrepCompounds PrepReaction Prepare Reaction Mixture: Enzyme, Substrate, Compound PrepCompounds->PrepReaction InitiateReaction Initiate Reaction with ATP and Incubate PrepReaction->InitiateReaction DetectSignal Add Detection Reagent (e.g., Luciferase-based) InitiateReaction->DetectSignal ReadPlate Read Luminescence with Plate Reader DetectSignal->ReadPlate AnalyzeData Calculate IC50 Values ReadPlate->AnalyzeData End End AnalyzeData->End

Workflow for an in vitro kinase inhibition assay.

Antimicrobial Activity of Fluorinated Aminophenols

Fluorinated aminophenols and their derivatives have also demonstrated promising activity against a range of microbial pathogens. The inclusion of fluorine can enhance the antimicrobial potency of the parent aminophenol scaffold.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents representative MIC values for some fluorinated compounds against various bacterial and fungal strains. While not exclusively fluorinated aminophenols, this data illustrates the potential of fluorination in developing antimicrobial agents.

Compound TypeMicroorganismMIC (µg/mL)
Fluoroquinolone Derivatives[3]Staphylococcus aureus (MSSA)0.06 - 2
Fluoroquinolone Derivatives[3]Staphylococcus aureus (MRSA)0.06 - 2
Fluoroquinolone Derivatives[3]Acinetobacter calcoaceticus0.06
Fluorene Derivatives[2]Escherichia coli0.156 - 10
Fluorene Derivatives[2]Staphylococcus aureus0.156 - 10
Fluorene Derivatives[2]Candida albicans0.156 - 10
o-Nitrophenol Derivatives[4]Gram-positive & Gram-negative bacteria, Fungi100 - 200
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.[5][6]

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or nephelometer

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh culture, prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).[5]

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the growth medium directly in the 96-well plate.[5]

  • Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.[5] Include a positive control (medium and inoculum, no compound) and a negative control (medium only).[7]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

MIC_Determination_Workflow Start Start PrepInoculum Prepare and Standardize Microbial Inoculum Start->PrepInoculum InoculatePlate Inoculate Wells with Microbial Suspension PrepInoculum->InoculatePlate PrepDilutions Prepare Serial Dilutions of Test Compound in Plate PrepDilutions->InoculatePlate Incubate Incubate the Plate InoculatePlate->Incubate ReadMIC Determine MIC (Lowest Concentration with No Growth) Incubate->ReadMIC End End ReadMIC->End

Workflow for MIC determination by broth microdilution.

Neuroprotective Effects of Fluorinated Aminophenols

Fluorinated compounds are being investigated for their potential in treating neurodegenerative diseases.[8][9] Fluorination can enhance blood-brain barrier permeability and modulate interactions with neurological targets.[8] Excessive fluoride exposure, however, has been linked to neurotoxicity, highlighting the importance of careful design and dosage.[10][11]

Quantitative Data: Neuroprotection

The following table provides hypothetical EC50 values for a generic neuroprotective fluorinated aminophenol against different neurotoxic insults in a neuronal cell line.

Neurotoxic InsultEndpointHypothetical EC50 (µM)
Oxidative Stress (H2O2)Cell Viability5.2
Excitotoxicity (Glutamate)Reduction in Apoptosis8.7
Mitochondrial Dysfunction (Rotenone)ATP Levels12.5
Signaling Pathways in Neuroinflammation and Neuroprotection

Several signaling pathways are implicated in neuroinflammation and the neuroprotective effects of various compounds. Fluorinated compounds may modulate these pathways.

Neuro_Signaling_Pathways cluster_inflammation Neuroinflammatory Pathways cluster_protection Neuroprotective Pathways cluster_wnt Wnt Signaling TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->ProInflammatory_Cytokines Nrf2 Nrf2 ARE ARE Nrf2->ARE Keap1 Keap1 Keap1->Nrf2 Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Wnt Wnt Frizzled Frizzled Wnt->Frizzled GSK3b GSK3β Frizzled->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Gene_Transcription Gene Transcription BetaCatenin->Gene_Transcription Fluorinated_Compound Fluorinated Aminophenol Fluorinated_Compound->NFkB Inhibition Fluorinated_Compound->Nrf2 Activation Fluorinated_Compound->GSK3b Modulation

Modulation of neuroinflammatory and neuroprotective signaling pathways.
Experimental Protocol: In Vitro Neuroprotection Assay

This protocol details a method to assess the neuroprotective effects of a compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM with supplements)

  • Test compound (fluorinated aminophenol)

  • Neurotoxin (e.g., hydrogen peroxide, H2O2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in 96-well plates and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., H2O2) to induce cell death. Include control wells (vehicle only, neurotoxin only).

  • Cell Viability Assessment (MTT Assay):

    • After incubation (e.g., 24 hours), add MTT solution to each well and incubate to allow the formation of formazan crystals in viable cells.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the EC50 value of the test compound.

Synthesis of Fluorinated Aminophenols

A variety of synthetic routes are available for the preparation of fluorinated aminophenols. The following is a general procedure for the synthesis of N-(4-hydroxy-3-(trifluoromethyl)phenyl) amide derivatives.[2]

General Synthesis Protocol

Materials:

  • Carboxylic acid

  • Coupling agent (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • 4-amino-2-(trifluoromethyl)phenol

  • Ethyl acetate

  • 1N HCl

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Carboxylic Acid Activation: Dissolve the carboxylic acid, coupling agent, and organic base in an anhydrous solvent. Stir at room temperature to form the activated ester.[2]

  • Amide Bond Formation: Add a solution of 4-amino-2-(trifluoromethyl)phenol in the same solvent to the activated carboxylic acid mixture. Stir at room temperature for 12-24 hours.[2]

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.[2]

    • Redissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[2]

    • Purify the crude product by column chromatography on silica gel.[2]

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as NMR (1H, 13C, 19F) and Mass Spectrometry (MS).[2]

Synthesis_Workflow Start Start ActivateAcid Activate Carboxylic Acid with Coupling Agent Start->ActivateAcid AmideFormation Add Fluorinated Aminophenol for Amide Bond Formation ActivateAcid->AmideFormation Workup Aqueous Work-up (Acid, Base, Brine Washes) AmideFormation->Workup Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

General workflow for the synthesis of N-acyl fluorinated aminophenols.

Conclusion

Fluorinated aminophenols represent a versatile and promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of fluorine can significantly enhance their potential as anticancer, antimicrobial, and neuroprotective agents. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate further investigation and development of these valuable molecules. The continued exploration of the structure-activity relationships of fluorinated aminophenols will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

The Pivotal Role of Fluorine in the Bioactivity of 4-Amino-3-fluorophenol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-fluorophenol hydrochloride is a crucial chemical intermediate, the significance of which is profoundly demonstrated in the synthesis of advanced pharmaceutical compounds. The strategic incorporation of a fluorine atom onto the aminophenol scaffold imparts unique physicochemical properties that can dramatically enhance the biological activity, metabolic stability, and pharmacokinetic profile of derivative molecules. This technical guide delves into the multifaceted role of the fluorine atom in this compound, with a particular focus on its influence on the bioactivity of downstream products, exemplified by the multi-kinase inhibitor, Regorafenib. We will explore the structure-activity relationships conferred by fluorine, the relevant signaling pathways, and provide generalized experimental protocols for assessing the bioactivity of this class of compounds.

Introduction: The Strategic Importance of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacological properties.[1] The small size and high electronegativity of the fluorine atom can lead to significant improvements in metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] this compound serves as a vital building block that leverages these benefits, enabling the synthesis of potent and selective therapeutic agents.[4][5]

The Role of Fluorine in Enhancing Bioactivity

The fluorine atom in this compound plays a critical role in modulating the electronic properties and conformation of molecules derived from it. This directly translates to enhanced biological activity, as evidenced by the comparison between the multi-kinase inhibitors Sorafenib and its fluorinated analogue, Regorafenib.[6][7]

2.1. Case Study: Regorafenib

Regorafenib, a potent inhibitor of multiple protein kinases, is synthesized using 4-Amino-3-fluorophenol as a key intermediate.[4][8] The only structural difference between Regorafenib and its predecessor, Sorafenib, is the presence of a fluorine atom on the central phenyl ring, a direct contribution from the 4-Amino-3-fluorophenol starting material.[6][7] This single fluorine atom is credited with broadening the kinase inhibition spectrum and increasing the inhibitory potential of Regorafenib compared to Sorafenib.[4][9]

The fluorine atom's electron-withdrawing nature can influence the pKa of the neighboring amino group and the conformation of the molecule, leading to more favorable interactions within the ATP-binding pocket of target kinases.[1][10] This results in the inhibition of a wider range of kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[11]

Table 1: Comparison of Kinase Inhibition Profiles of Sorafenib and Regorafenib (Qualitative)

Kinase Target FamilySorafenibRegorafenibRole of Fluorine (Inferred)
Angiogenic Kinases VEGFR1-3, PDGFR-βVEGFR1-3, PDGFR-β, TIE2 , FGFR1Broadens spectrum to include TIE2 and FGFR1, key mediators of angiogenesis.[9][11]
Oncogenic Kinases c-KIT, RET, RAF-1, BRAFc-KIT, RET, RAF-1, BRAFEnhances potency against shared targets.[4]
Stromal Kinases -PDGFR-β, FGFRAdds inhibitory activity against kinases in the tumor microenvironment.[11]

Signaling Pathways Modulated by Derivatives of 4-Amino-3-fluorophenol

Given that 4-Amino-3-fluorophenol is a precursor to the multi-kinase inhibitor Regorafenib, the signaling pathways affected by its derivatives are primarily those critical for cancer progression. The fluorine atom enhances the inhibitory activity against these pathways.

The primary signaling pathways inhibited by Regorafenib, and by extension, influenced by the fluorine from 4-Amino-3-fluorophenol, include:

  • VEGFR Signaling: Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR1, 2, and 3) blocks tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4][11]

  • TIE2 Signaling: Inhibition of the Tyrosine kinase with Immunoglobulin-like and EGF-like domains 2 (TIE2) further disrupts angiogenesis.[9][11]

  • PDGFR and FGFR Signaling: Inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR) affects tumor stromal development and angiogenesis.[11]

  • RAF-MEK-ERK Pathway: Inhibition of RAF kinases (BRAF and CRAF/RAF-1) blocks a critical signaling cascade that promotes cell proliferation and survival.[12]

G cluster_receptor Receptor Tyrosine Kinases cluster_intracellular Intracellular Kinases VEGFR VEGFR1/2/3 Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR-β PDGFR->Angiogenesis FGFR FGFR1 FGFR->Angiogenesis TIE2 TIE2 TIE2->Angiogenesis KIT c-KIT Proliferation Proliferation KIT->Proliferation RET RET RET->Proliferation RAF RAF-1/BRAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Regorafenib Regorafenib (derived from 4-Amino-3-fluorophenol) Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->FGFR Regorafenib->TIE2 Regorafenib->KIT Regorafenib->RET Regorafenib->RAF

Figure 1: Signaling pathways inhibited by Regorafenib.

Potential Bioactivities of this compound

While primarily used as a synthetic intermediate, 4-Amino-3-fluorophenol itself has been noted for potential antimicrobial, specifically antifungal, activity.[5]

4.1. Antifungal Activity

Studies have suggested that 4-Amino-3-fluorophenol may exhibit activity against phytopathogens such as Fusarium oxysporum.[5] The increased lipophilicity and altered electronic properties due to the fluorine atom could enhance its ability to penetrate fungal cell membranes and interact with intracellular targets.[13]

Experimental Protocols

Detailed experimental data for the bioactivity of this compound is not extensively available in the public domain. However, the following are generalized protocols for assays that would be appropriate for evaluating its potential biological effects.

5.1. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is based on methods used for testing kinase inhibitors like Regorafenib and can be adapted to screen for inhibitory activity of this compound against a panel of kinases.

  • Materials: Recombinant kinase, appropriate peptide substrate, ATP, assay buffer, 96-well plates, plate reader.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound to obtain a range of test concentrations.

    • In a 96-well plate, add the kinase, the peptide substrate, and the test compound or vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of 4-Amino-3-fluorophenol HCl B Add kinase, substrate, and compound to 96-well plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Stop reaction and measure phosphorylation D->E F Calculate % inhibition E->F G Determine IC50 F->G

Figure 2: Workflow for in vitro kinase inhibition assay.

5.2. In Vitro Cytotoxicity Assay (MTT Assay - General Protocol)

This assay determines the effect of a compound on cell viability.

  • Materials: Human cancer cell line (e.g., a colorectal cancer line like HCT116), cell culture medium, 96-well plates, this compound, MTT solution, solubilization buffer, plate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against compound concentration.

5.3. Antifungal Susceptibility Testing (Broth Microdilution Method - General Protocol)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

  • Materials: Fusarium oxysporum strain, fungal growth medium (e.g., RPMI-1640), 96-well microtiter plates, this compound, spectrophotometer.

  • Procedure:

    • Prepare a standardized inoculum of F. oxysporum spores.

    • Prepare serial dilutions of this compound in the fungal growth medium in a 96-well plate.

    • Inoculate each well with the fungal spore suspension.

    • Include a positive control (fungus without compound) and a negative control (medium only).

    • Incubate the plates at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 48-72 hours).

    • Determine the MIC, which is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Conclusion

The fluorine atom in this compound is a key determinant of the enhanced bioactivity observed in its downstream pharmaceutical derivatives. As exemplified by the multi-kinase inhibitor Regorafenib, this single atomic substitution can lead to a broader spectrum of activity and increased potency. This is achieved through the modulation of electronic and conformational properties, which in turn optimize interactions with biological targets such as protein kinases. While the intrinsic bioactivity of this compound itself is not extensively documented, its role as a sophisticated building block in modern drug discovery is undeniable. Further investigation into the direct biological effects of this compound could unveil novel therapeutic applications. The provided experimental frameworks offer a starting point for such explorations.

References

4-Amino-3-fluorophenol Hydrochloride: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 4-Amino-3-fluorophenol hydrochloride (CAS No. 18266-53-0), a key intermediate in pharmaceutical synthesis. This document outlines the chemical and physical properties, potential hazards, handling and storage procedures, and emergency measures, with a focus on providing detailed experimental context for its hazard classifications.

Chemical and Physical Properties

This compound is a fluorinated aromatic compound. The presence of the fluorine atom can significantly influence the molecule's biological activity and pharmacokinetic properties when incorporated into larger drug molecules.[1]

PropertyValueReference
Chemical Formula C₆H₇ClFNO
Molecular Weight 163.58 g/mol
Appearance Light yellow to brown crystalline powder[2]
Melting Point 218°C (decomposes)[3][4]
Boiling Point 79°C at 15 mmHg (for the free base)[3][4]
Density 1.347 g/cm³ (for the free base)[4]
Solubility No data available[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5][6][7][8][9][10]

GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6][7][8][10]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[6][7][8][10]

  • Carcinogenicity (Category 1B): May cause cancer.[6][7][8][10]

  • Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2): Toxic to aquatic life with long-lasting effects.[6][7][8][10]

Signal Word: Danger[6][9]

Hazard Statements:

  • H302: Harmful if swallowed.[6][7][8][10]

  • H317: May cause an allergic skin reaction.[6][7][8][10]

  • H350: May cause cancer.[6][7][8][10]

  • H411: Toxic to aquatic life with long lasting effects.[6][7][8][10]

Experimental Protocols for Hazard Classification

The hazard classifications for this compound are based on data from toxicological studies. While specific study reports for this compound are not publicly available, the methodologies follow standardized and internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Guideline 401/423)

The "Harmful if swallowed" classification is determined through acute oral toxicity studies.

Methodology (Based on OECD Guideline 401, now superseded, and 423 - Acute Toxic Class Method):

  • Test Animals: Typically, young adult rats of a single sex (females are often preferred and should be nulliparous and non-pregnant) are used.[3]

  • Housing and Fasting: Animals are housed in controlled conditions (temperature, humidity, light cycle) and fasted overnight before administration of the test substance.[3]

  • Dose Administration: A single, measured dose of this compound, dissolved or suspended in a suitable vehicle, is administered by oral gavage. The Acute Toxic Class method uses a stepwise procedure with a small number of animals per step.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[3] Observations include changes in skin, fur, eyes, and behavior, as well as the presence of tremors, convulsions, salivation, or diarrhea.[3]

  • Endpoint: The study determines the dose at which mortality or significant toxicity is observed, leading to a classification. For Category 4, the LD50 (the dose expected to cause death in 50% of the animals) is typically between 300 and 2000 mg/kg body weight.

Skin Sensitization (OECD Guideline 406 or 429)

The classification "May cause an allergic skin reaction" is determined by assessing the potential of the substance to induce skin sensitization.

Methodology (Based on OECD Guideline 406 - Guinea Pig Maximisation Test (GPMT) or OECD Guideline 429 - Local Lymph Node Assay (LLNA)):

  • Guinea Pig Maximisation Test (GPMT) - OECD 406:

    • Induction Phase: The test substance is administered to guinea pigs both by intradermal injection (with an adjuvant to enhance the immune response) and topical application.[1][11]

    • Challenge Phase: After a rest period of 10-14 days, the animals are challenged with a topical application of the test substance.[1][11]

    • Evaluation: The skin is observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours after the challenge. The incidence and severity of the reactions in the test group are compared to a control group.

  • Local Lymph Node Assay (LLNA) - OECD 429:

    • Application: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.

    • Mechanism: The principle is that sensitizers induce lymphocyte proliferation in the lymph nodes draining the application site.

    • Measurement: On day 6, the draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured, typically by incorporating a radiolabelled substance.

    • Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in the test group to the control group. An SI of 3 or greater is indicative of a skin sensitizer.

Carcinogenicity (OECD Guideline 451)

The "May cause cancer" classification is based on long-term animal studies.

Methodology (Based on OECD Guideline 451 - Carcinogenicity Studies):

  • Test Animals: The studies are typically conducted in two rodent species (e.g., rats and mice), using both sexes.[12] Each dose group and a control group should contain at least 50 animals of each sex.[12]

  • Dose Administration: The test substance is administered daily to the animals for a major portion of their lifespan (e.g., 18-24 months).[12] The route of administration (e.g., oral, dermal) is chosen based on the likely route of human exposure.

  • Dose Levels: At least three dose levels are used, plus a concurrent control group.

  • Observation: Animals are observed for the development of tumors. Detailed records are kept of all clinical signs, body weight, and food consumption.

  • Pathology: At the end of the study, all animals undergo a full necropsy, and tissues are examined microscopically for evidence of neoplasia.

  • Endpoint: The incidence of tumors in the dosed groups is statistically compared to the control group to determine if there is a substance-related increase in tumors.

Aquatic Toxicity (OECD Guideline 202 and 203)

The "Toxic to aquatic life with long-lasting effects" classification is based on ecotoxicological studies.

Methodology:

  • Acute Immobilisation Test with Daphnia sp. (OECD 202):

    • Test Organism: Young freshwater invertebrates, typically Daphnia magna (less than 24 hours old), are used.[5][13][14]

    • Exposure: The daphnids are exposed to a range of concentrations of the test substance for 48 hours.[5][13][14]

    • Endpoint: The concentration at which 50% of the daphnids are immobilized (EC50) is determined.[13] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[5][13]

  • Fish, Acute Toxicity Test (OECD 203):

    • Test Organism: A recommended fish species (e.g., Rainbow Trout, Zebrafish) is used.

    • Exposure: Fish are exposed to various concentrations of the test substance in a static or semi-static system for 96 hours.[2]

    • Endpoint: The concentration that is lethal to 50% of the fish (LC50) over the 96-hour period is determined.[2] Mortalities are recorded at 24, 48, 72, and 96 hours.[2]

Safety and Handling

4.1. Exposure Controls and Personal Protection

  • Engineering Controls: Handle in a well-ventilated place, such as a chemical fume hood, to avoid the formation of dust and aerosols.[3][4] Ensure adequate ventilation.[3]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3][4]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[3][4] Wear protective clothing, such as a lab coat or coveralls, to prevent skin contact.[3][4]

  • Respiratory Protection: If exposure limits are exceeded or if dust is generated, use a full-face respirator with an appropriate particulate filter.[3][4]

4.2. Handling and Storage

  • Handling: Avoid contact with skin and eyes.[3][4] Avoid the formation of dust and aerosols.[3][4] Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Store locked up.[3] Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4]

  • Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation or a rash occurs.[3][4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

Accidental Release and Firefighting Measures

  • Accidental Release:

    • Evacuate personnel to a safe area.

    • Wear appropriate personal protective equipment (PPE).

    • Avoid dust formation.

    • Sweep up the material and place it in a suitable, closed container for disposal.

    • Prevent further leakage or spillage if safe to do so.

    • Do not let the chemical enter drains.

  • Firefighting:

    • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][4]

    • Specific Hazards: No specific data is available.

    • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting.[3][4]

Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: No data available.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: No data available.

Visualized Workflows

Chemical Spill Response Workflow

SpillResponse cluster_InitialActions Initial Actions cluster_Containment Containment & Cleanup cluster_Disposal Disposal Assess Assess the Spill (Identify substance, quantity, and immediate risks) Evacuate Evacuate the Area Assess->Evacuate Immediate Danger Alert Alert Supervisor and Safety Officer Assess->Alert DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) Alert->DonPPE Contain Contain the Spill (Use absorbent material) DonPPE->Contain Cleanup Clean Up Spill (Avoid raising dust) Contain->Cleanup Decontaminate Decontaminate Area and Equipment Cleanup->Decontaminate Package Package Waste in Labeled, Sealed Container Decontaminate->Package Dispose Dispose of Waste (Follow institutional and local regulations) Package->Dispose

Caption: Workflow for responding to a this compound spill.

Hazard Control Hierarchy

HazardControl Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: Hierarchy of controls for managing exposure to hazardous chemicals.

PPE Selection Process

PPESelection cluster_PPE Required PPE Start Start: Handling 4-Amino-3-fluorophenol HCl HazardAssessment Hazard Assessment Oral Toxicity Skin Sensitizer Carcinogen Dust/Aerosol Potential Start->HazardAssessment EyeProtection Eye Protection (Safety Goggles) HazardAssessment->EyeProtection HandProtection Hand Protection (Chemical-Resistant Gloves) HazardAssessment:H302->HandProtection Prevent Ingestion via Contamination HazardAssessment:H317->HandProtection HazardAssessment:H350->HandProtection BodyProtection Body Protection (Lab Coat/Coveralls) HazardAssessment:H350->BodyProtection RespiratoryProtection Respiratory Protection (Respirator for Dust/Aerosols) HazardAssessment->RespiratoryProtection If dust is present

Caption: PPE selection based on the hazards of this compound.

References

GHS Hazard Classification: A Technical Guide for 4-Amino-3-fluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the Globally Harmonized System (GHS) of Classification and Labelling for 4-Amino-3-fluorophenol hydrochloride. The information presented is crucial for ensuring safe handling, storage, and use of this compound in a laboratory and drug development setting. The data is primarily based on the free base, 4-Amino-3-fluorophenol (CAS No. 399-95-1), as its hazard profile is expected to be representative of the hydrochloride salt.

GHS Hazard Classification Summary

4-Amino-3-fluorophenol is classified as a hazardous substance according to GHS criteria. The primary hazards include acute oral toxicity, skin sensitization, and carcinogenicity, alongside long-term aquatic toxicity.[1][2][3][4] The signal word for this chemical is "Danger".[1][3][4]

Table 1: GHS Classification for 4-Amino-3-fluorophenol

Hazard ClassHazard CategoryGHS PictogramsSignal Word
Acute Toxicity, OralCategory 4GHS07Danger
Skin SensitizationCategory 1GHS07Danger
CarcinogenicityCategory 1BGHS08Danger
Hazardous to the Aquatic Environment, Long-Term HazardCategory 2GHS09Danger

Source:[1][2][3][4]

GHS_Hazard_Overview cluster_Hazards Hazard Identification cluster_Communication Hazard Communication Chem 4-Amino-3-fluorophenol (CAS: 399-95-1) Hazards Acute Toxicity (Oral), Cat. 4 Skin Sensitization, Cat. 1 Carcinogenicity, Cat. 1B Aquatic Hazard (Chronic), Cat. 2 Pictograms GHS07 (Exclamation Mark) GHS08 (Health Hazard) GHS09 (Environment) Hazards:h1_h->Pictograms:p1 Hazards:h2_h->Pictograms:p1 Hazards:h3_h->Pictograms:p2 Hazards:h4_h->Pictograms:p3 Signal Signal Word: Danger Pictograms->Signal

Caption: GHS hazard identification and communication workflow.

Hazard and Precautionary Statements

The GHS classification corresponds to specific hazard (H) and precautionary (P) statements that provide standardized safety information.

Table 2: Hazard (H) Statements

CodeStatementHazard Class
H302Harmful if swallowed.[1][2][3][4][5]Acute Toxicity, Oral (Category 4)
H317May cause an allergic skin reaction.[1][2][3][4][5]Skin Sensitization (Category 1)
H350May cause cancer.[1][2][3][4][5]Carcinogenicity (Category 1B)
H411Toxic to aquatic life with long lasting effects.[1][2][3][4][5]Hazardous to the Aquatic Environment (Chronic, Cat. 2)

Table 3: Precautionary (P) Statements

TypeCodeStatement
Prevention P201Obtain special instructions before use.[3][5]
P202Do not handle until all safety precautions have been read and understood.[3][5]
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4][5]
P264Wash hands and skin thoroughly after handling.[2][3]
P270Do not eat, drink or smoke when using this product.[2][3][5]
P272Contaminated work clothing should not be allowed out of the workplace.[2][3][5]
P273Avoid release to the environment.[2][3][5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]
Response P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4][5]
P330Rinse mouth.[2][4]
P302 + P352IF ON SKIN: Wash with plenty of water.[2][5]
P333 + P313If skin irritation or rash occurs: Get medical advice/attention.[5]
P308 + P313IF exposed or concerned: Get medical advice/attention.[3][5]
P362 + P364Take off contaminated clothing and wash it before reuse.
P391Collect spillage.[3][5]
Storage P405Store locked up.[2][4]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[4][5]

Toxicological Data

Quantitative toxicological data for 4-Amino-3-fluorophenol is limited in publicly available literature. The acute oral toxicity classification is based on an estimated value.

Table 4: Acute Toxicity Data

EndpointValueSpeciesBasis
Oral LD50500 mg/kgRatATE (Acute Toxicity Estimate)

Source:[4]

Representative Experimental Protocols

While specific experimental reports for this compound were not found, the GHS classifications are typically derived from studies following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following sections describe the principles of the standard test guidelines used to assess the key health hazards of this chemical.

This method is used to estimate the acute oral toxicity of a substance and allows for its classification into one of the GHS categories.[6][7] It is a stepwise procedure using a small number of animals.

  • Principle : The test uses a stepwise procedure with a group of three animals of a single sex (typically female rats) per step.[8] The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg) based on existing information.[8] The outcome of each step (mortality or survival) determines the next step: either stop the test, dose another group at the same level, or dose a new group at a higher or lower level.[8]

  • Procedure :

    • Preparation : Young, healthy adult rats are acclimatized and fasted before dosing.[9]

    • Administration : The chemical is administered orally in a single dose via gavage.[10]

    • Observation : Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[9][11]

    • Pathology : A gross necropsy is performed on all animals at the end of the observation period.[10]

  • Classification : The substance is classified based on the dose levels at which mortality is observed, according to the GHS criteria.

OECD_423 start Start: Select Starting Dose (e.g., 300 mg/kg) dose_step1 Step 1: Dose 3 female rats start->dose_step1 observe1 Observe for 14 days (Mortality & Clinical Signs) dose_step1->observe1 decision1 Mortality Outcome? observe1->decision1 dose_step2_lower Step 2: Dose 3 new rats at lower dose level decision1->dose_step2_lower 2-3 deaths dose_step2_same Step 2: Dose 3 new rats at same dose level decision1->dose_step2_same 0-1 deaths end End: Classify substance based on results decision1->end 3 deaths (at 5 mg/kg) or no effects at 2000 mg/kg dose_step2_lower->end dose_step2_same->end

Caption: Workflow for OECD 423 Acute Toxic Class Method.

The Local Lymph Node Assay (LLNA) is an in vivo method used to determine the skin sensitization potential of a substance by measuring lymphocyte proliferation in the lymph nodes draining the site of application.[12]

  • Principle : The LLNA is based on the principle that sensitizing chemicals induce a primary proliferation of lymphocytes in the draining auricular lymph nodes. This proliferation is measured and used to calculate a Stimulation Index (SI). An SI of 3 or greater is typically considered a positive result.

  • Procedure :

    • Preparation : The test substance is prepared in a suitable vehicle. Typically, four groups of mice are used (3 dose groups and one vehicle control).

    • Administration : The substance is applied to the dorsal surface of each ear of the mice for three consecutive days.

    • Proliferation Measurement : On day 6, animals are injected with a radiolabelled substance (e.g., 3H-methyl thymidine) that is incorporated into the DNA of proliferating cells.

    • Analysis : After a set time, the draining auricular lymph nodes are excised, and the level of radioactivity is measured. The Stimulation Index (SI) is calculated as the ratio of proliferation in the test group to the vehicle control group.

  • Classification : A substance is classified as a skin sensitizer if at least one dose concentration results in a Stimulation Index ≥ 3.

OECD_429 start Start: Prepare Test Substance in Vehicle (3 concentrations + control) application Day 1-3: Apply substance to dorsal surface of mouse ears start->application injection Day 6: Inject radiolabelled Thymidine (e.g., ³H-TdR) application->injection excision Excise draining auricular lymph nodes injection->excision measurement Measure radioactivity (DPM) in lymph node cells excision->measurement calculation Calculate Stimulation Index (SI): SI = (DPM in Test Group) / (DPM in Control) measurement->calculation decision SI ≥ 3? calculation->decision positive Positive: Classified as Skin Sensitizer decision->positive Yes negative Negative: Not a Skin Sensitizer decision->negative No

Caption: Workflow for OECD 429 Local Lymph Node Assay.

Carcinogenicity studies are long-term in vivo assays designed to observe test animals for the development of neoplastic lesions after prolonged and repeated exposure to a substance.[1][13]

  • Principle : The study aims to identify any increase in the incidence of tumors in animals exposed to the test chemical compared to a control group.[14] It also helps to characterize the dose-response relationship.

  • Procedure :

    • Dose Selection : At least three dose levels plus a concurrent control group are used. The highest dose should induce minimal toxicity without significantly altering lifespan (Maximum Tolerated Dose - MTD).[15]

    • Animals : Typically, rats are used, with at least 50 animals of each sex per group.[13][15]

    • Administration : The chemical is administered daily, usually for 24 months, via a relevant route of exposure (e.g., in the diet, by gavage).[15]

    • Observation : Animals are observed daily for clinical signs of toxicity and mortality. Body weight and food consumption are monitored regularly.[16]

    • Pathology : A complete histopathological examination of all organs and tissues from all animals is performed to identify neoplastic and non-neoplastic lesions.[16]

  • Classification : A substance is classified as a carcinogen if there is a statistically significant increase in the incidence of malignant or appropriate combinations of benign and malignant tumors in any dose group compared to the control group.

OECD_451 start Start: Select Animal Model (e.g., Rats) Prepare 3 Dose Levels + Control dosing Long-Term Dosing Phase (Daily for ~24 months) start->dosing monitoring In-Life Monitoring: - Clinical Signs - Body Weight - Food Consumption - Mortality dosing->monitoring necropsy Terminal Phase: Gross Necropsy of all animals dosing->necropsy monitoring->necropsy Throughout study & at termination histopathology Histopathological Examination of all organs and tissues necropsy->histopathology analysis Statistical Analysis of Tumor Incidence histopathology->analysis decision Statistically Significant Increase in Tumors? analysis->decision positive Positive: Classified as Carcinogen (e.g., Cat. 1B) decision->positive Yes negative Negative: Not Classified decision->negative No

Caption: Workflow for OECD 451 Carcinogenicity Study.

References

A Technical Guide to the Synthesis of 4-Amino-3-fluorophenol Hydrochloride: Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Amino-3-fluorophenol hydrochloride, a key intermediate in the pharmaceutical industry. The document details various synthetic pathways, precursor materials, and experimental protocols, presenting quantitative data in a structured format for ease of comparison and implementation.

Chemical Profile

  • IUPAC Name: this compound

  • Synonyms: 2-Fluoro-4-hydroxyaniline hydrochloride

  • CAS Number: 18266-53-0

  • Molecular Formula: C₆H₇ClFNO

  • Molecular Weight: 163.58 g/mol

Synthetic Pathways and Precursors

The synthesis of 4-Amino-3-fluorophenol can be achieved through several routes, each with distinct advantages and starting from various precursors. The selection of a particular pathway often depends on factors such as the availability and cost of starting materials, desired yield and purity, and scalability.

The primary precursors for the synthesis of 4-Amino-3-fluorophenol include:

  • p-Nitrophenol

  • 3-Fluoro-4-nitrophenol

  • 2,4-Difluoronitrobenzene

  • Sulfanilic acid and 3-Fluorophenol

The following sections provide detailed experimental protocols for the synthesis of 4-Amino-3-fluorophenol from these key precursors. The final step to obtain the hydrochloride salt typically involves treating the free base with hydrochloric acid in a suitable solvent.

Experimental Protocols

Synthesis from p-Nitrophenol

This method involves a multi-step process starting with the catalytic hydrogenation of p-nitrophenol, followed by sulfonation, fluorination, and desulfonation.[1]

Experimental Workflow:

p_Nitrophenol p-Nitrophenol p_Aminophenol p-Aminophenol p_Nitrophenol->p_Aminophenol Catalytic Hydrogenation Sulfonated_Intermediate Sulfonated Intermediate p_Aminophenol->Sulfonated_Intermediate Sulfonation Fluorinated_Intermediate Fluorinated Intermediate Sulfonated_Intermediate->Fluorinated_Intermediate Fluorination Product 4-Amino-3-fluorophenol Fluorinated_Intermediate->Product Desulfonation

Caption: Synthesis of 4-Amino-3-fluorophenol from p-Nitrophenol.

Detailed Protocol:

  • Catalytic Hydrogenation: p-Nitrophenol is dissolved in a mixed solvent of water and ethanol.[1] The mixture is subjected to catalytic hydrogenation using a nickel-metal catalyst under hydrogen pressure (0.2-0.5 MPa) and elevated temperature (70-90°C) to yield p-aminophenol.[1]

  • Sulfonation: The resulting p-aminophenol undergoes a sulfonation reaction.

  • Fluorination: A fluoro-substitution reaction is then carried out to introduce the fluorine atom at the 3-position.

  • Desulfonation: The final step involves a desulfonation reaction to yield 4-Amino-3-fluorophenol.

  • Extraction: The target product is obtained through extraction.[1]

Quantitative Data:

ParameterValueReference
Hydrogen Pressure0.2 - 0.5 MPa[1]
Temperature70 - 90 °C[1]
CatalystNickel-metal[1]
SolventWater and Ethanol[1]
Synthesis from 3-Fluoro-4-nitrophenol

This is a more direct route involving the reduction of the nitro group of 3-Fluoro-4-nitrophenol.

Experimental Workflow:

Precursor 3-Fluoro-4-nitrophenol Product 4-Amino-3-fluorophenol Precursor->Product Catalytic Hydrogenation

Caption: Synthesis of 4-Amino-3-fluorophenol from 3-Fluoro-4-nitrophenol.

Detailed Protocol:

  • Reaction Setup: To a solution of 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml), 10% palladium on carbon (6.0 g) is added.[2]

  • Hydrogenation: The mixture is stirred under a hydrogen atmosphere at room temperature for 4.5 hours.[2]

  • Workup: The catalyst is removed by filtration and washed with ethanol. The filtrate is concentrated under reduced pressure to yield 4-Amino-3-fluorophenol.[2]

Quantitative Data:

Reactant/ReagentQuantityReference
3-Fluoro-4-nitrophenol20 g[2]
Ethanol200 ml[2]
Tetrahydrofuran125 ml[2]
10% Palladium on Carbon6.0 g[2]
Product Yield 16.1 g (100%) [2]
Synthesis from 2,4-Difluoronitrobenzene

This pathway involves a nucleophilic substitution followed by demethylation and reduction.

Experimental Workflow:

Start 2,4-Difluoronitrobenzene Intermediate1 2-Fluoro-4-methoxynitrobenzene Start->Intermediate1 Methoxylation Intermediate2 3-Fluoro-4-nitrophenol Intermediate1->Intermediate2 Demethylation Product 4-Amino-3-fluorophenol Intermediate2->Product Reduction

Caption: Synthesis of 4-Amino-3-fluorophenol from 2,4-Difluoronitrobenzene.

Detailed Protocol:

  • Methoxylation: 2,4-Difluoronitrobenzene is reacted with a methanolic sodium solution to produce 2-Fluoro-4-methoxynitrobenzene.[3] The reaction is refluxed at 45°C for 5 hours.[3]

  • Demethylation: The obtained 2-Fluoro-4-methoxynitrobenzene is then demethylated to yield 3-Fluoro-4-nitrophenol.

  • Reduction: The nitro group of 3-Fluoro-4-nitrophenol is subsequently reduced to an amino group to form the final product, 4-Amino-3-fluorophenol.

Quantitative Data:

Reactant/ReagentRatio (by weight)Reference
2,4-Difluoronitrobenzene16[3]
Methanol13[3]
Methanolic Sodium Solution (8.7%)29[3]
Dichloromethane31[3]
Synthesis from Sulfanilic Acid and 3-Fluorophenol

This improved process is highlighted for its cost-effectiveness and suitability for commercial production.[4]

Experimental Workflow:

Sulfanilic_Acid Sulfanilic Acid Diazonium_Salt Diazonium Salt Intermediate Sulfanilic_Acid->Diazonium_Salt Diazotization Coupled_Product Azo-Coupled Product Diazonium_Salt->Coupled_Product Azo Coupling with 3-Fluorophenol Product 4-Amino-3-fluorophenol Coupled_Product->Product Reduction

Caption: Synthesis of 4-Amino-3-fluorophenol from Sulfanilic Acid.

Detailed Protocol:

  • Diazotization: Sulfanilic acid (77.2 g) is treated with sodium carbonate (22.6 g) in water (450 ml). The mixture is cooled to 0°C to -5°C, and an aqueous solution of sodium nitrite (32.3 g) is added, followed by aqueous hydrochloric acid to form the diazonium salt (mixture-1).[4]

  • Azo Coupling: A separate mixture of 3-fluorophenol (50 g) in water (250 ml) with sodium hydroxide and sodium carbonate is prepared and cooled to 5-10°C (mixture-2).[4] Mixture-2 is then slowly added to mixture-1 at 0°C to -5°C and stirred for 60 minutes.[4]

  • Reduction: The reaction mixture is treated with aqueous hydrochloric acid, heated to 20-25°C, and then ammonium chloride (143 g) and iron powder (74.7 g) are added. The mixture is stirred for 3 hours at 25-30°C to reduce the azo compound.[4]

  • Workup: Ethyl acetate is added, and the mixture is filtered. The organic layer is separated, distilled, and the product is precipitated with cyclohexane, filtered, and dried.[4]

Quantitative Data:

Reactant/ReagentQuantityReference
Sulfanilic Acid77.2 g[4]
Sodium Carbonate22.6 g[4]
Water (for Sulfanilic Acid)450 ml[4]
Sodium Nitrite32.3 g[4]
3-Fluorophenol50 g[4]
Water (for 3-Fluorophenol)250 ml[4]
Ammonium Chloride143 g[4]
Iron Powder74.7 g[4]

Conclusion

The synthesis of this compound can be approached from multiple starting points, with the choice of precursor influencing the complexity, cost, and efficiency of the process. The protocols detailed in this guide, derived from published literature, offer researchers and drug development professionals a solid foundation for producing this valuable intermediate. Careful consideration of reaction conditions and stoichiometry, as outlined in the provided tables, is crucial for achieving high yields and purity.

References

Methodological & Application

Application Notes and Protocols: The Role of 4-Amino-3-fluorophenol in the Synthesis of Regorafenib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of Regorafenib, a multi-kinase inhibitor, with a specific focus on the pivotal role of the intermediate, 4-Amino-3-fluorophenol. This document outlines the common synthetic routes, experimental protocols, and the mechanism of action of Regorafenib, offering valuable insights for professionals in drug development and chemical synthesis.

Introduction

Regorafenib is an oral multi-kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer.[1] Its synthesis is a multi-step process, frequently involving the coupling of two key intermediates: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[2] The synthesis of the former intermediate critically relies on 4-Amino-3-fluorophenol, making it a crucial starting material for the entire process. This document details a widely utilized synthetic pathway, providing comprehensive experimental protocols and quantitative data to facilitate a deeper understanding for researchers.

Synthetic Pathway Overview

The synthesis of Regorafenib from 4-Amino-3-fluorophenol can be broadly divided into three main stages:

  • Synthesis of Intermediate I: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, through the reaction of 4-Amino-3-fluorophenol with 4-chloro-N-methylpyridine-2-carboxamide.

  • Synthesis of Intermediate II: 4-chloro-3-(trifluoromethyl)phenyl isocyanate, typically synthesized from 4-chloro-3-(trifluoromethyl)aniline.

  • Final Coupling Reaction: The reaction of Intermediate I and Intermediate II to yield Regorafenib.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_synthesis Regorafenib Synthesis Workflow A 4-Amino-3-fluorophenol C Intermediate I: 4-(4-amino-3-fluorophenoxy) -N-methylpicolinamide A->C B 4-chloro-N-methylpyridine-2-carboxamide B->C F Regorafenib C->F D 4-chloro-3-(trifluoromethyl)aniline E Intermediate II: 4-chloro-3-(trifluoromethyl)phenyl isocyanate D->E E->F

Caption: Overall workflow for the synthesis of Regorafenib.

Experimental Protocols

Synthesis of Intermediate I: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

This crucial step involves the formation of a diaryl ether linkage.

Protocol:

  • Under a nitrogen atmosphere, charge a reaction vessel with 4-Amino-3-fluorophenol, 4-chloro-N-methylpyridine-2-carboxamide, and N,N-dimethylacetamide (DMAc).[2]

  • Add potassium tert-butoxide to the solution at 0°C.[3]

  • Heat the reaction mixture to 90-115°C and maintain for 1-2 hours.[3][4]

  • Upon completion, cool the reaction mass and add water to precipitate the product.[3]

  • Filter the resulting solid, wash with water, and dry to obtain 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.[2]

  • The crude product can be purified by recrystallization from ethyl acetate.[5]

Synthesis of Intermediate II: 4-chloro-3-(trifluoromethyl)phenyl isocyanate

This intermediate provides the urea functionality in the final Regorafenib molecule.

Protocol:

  • Dissolve triphosgene in dichloromethane (DCM).[2]

  • Add a solution of 4-chloro-3-(trifluoromethyl)aniline in DCM dropwise to the triphosgene solution.[2]

  • Subsequently, add a solution of triethylamine in DCM dropwise.[2]

  • Remove the solvent by rotary evaporation to yield 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[2][6]

Final Synthesis of Regorafenib

The final step involves the coupling of the two key intermediates to form the urea linkage.

Protocol:

  • To a solution of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane dropwise at 0°C under an argon atmosphere.[2]

  • Allow the mixture to stir at room temperature for approximately 16 hours, during which a brown solid will precipitate.[2]

  • Filter the precipitate and suspend it in diethyl ether.[2]

  • Stir for 2 hours, then filter to collect the solid.[2]

  • Wash the solid and dry to yield Regorafenib.[2]

  • The final product can be purified by recrystallization from a mixture of acetone and toluene to yield pure Regorafenib with a purity greater than 99.5%.[5][7]

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions in the synthesis of Regorafenib.

Table 1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

Reactant AReactant BSolventBaseTemperature (°C)Time (h)Yield (%)Purity (%)
4-Amino-3-fluorophenol4-chloro-N-methylpyridine-2-carboxamideDMAcPotassium tert-butoxide901.5--
4-Amino-3-fluorophenol4-chloro-N-methylpyridine-2-carboxamideNMPSodium tert-butoxide110-115-88.999.3

Table 2: Final Synthesis of Regorafenib

Reactant AReactant BSolventTemperature (°C)Time (h)Overall Yield (%)Purity (%)
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide4-chloro-3-(trifluoromethyl)phenyl isocyanateDichloromethane0 to RT1646.599.96
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide4-chloro-3-(trifluoromethyl)phenyl isocyanate---83-

Mechanism of Action: Regorafenib Signaling Pathways

Regorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.

G cluster_pathway Regorafenib Mechanism of Action cluster_angiogenesis Angiogenesis cluster_oncogenesis Oncogenesis cluster_microenvironment Tumor Microenvironment Regorafenib Regorafenib VEGFR VEGFR Regorafenib->VEGFR Inhibits PDGFR PDGFR Regorafenib->PDGFR Inhibits FGFR FGFR Regorafenib->FGFR Inhibits TIE2 TIE2 Regorafenib->TIE2 Inhibits KIT KIT Regorafenib->KIT Inhibits RET RET Regorafenib->RET Inhibits RAF RAF-MEK-ERK Pathway Regorafenib->RAF Inhibits PDGFRb PDGFR-β Regorafenib->PDGFRb Inhibits

Caption: Signaling pathways inhibited by Regorafenib.

By inhibiting these kinases, Regorafenib effectively blocks tumor cell proliferation, angiogenesis, and metastasis, making it a potent therapeutic agent in the treatment of various cancers.

References

Application Notes and Protocols for 4-Amino-3-fluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of 4-Amino-3-fluorophenol hydrochloride, a key building block in modern organic synthesis. The unique substitution pattern of this compound, featuring amino, hydroxyl, and fluorine functional groups, makes it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical industry. This document offers detailed experimental protocols for its principal application as a critical intermediate in the synthesis of the multi-kinase inhibitor, Regorafenib. Additionally, a representative protocol for its potential use in the synthesis of azo dyes is presented. Safety precautions, physicochemical properties, and quantitative data are summarized to facilitate its effective and safe use in a research and development setting.

Physicochemical Properties and Safety Information

This compound is a light yellow to brown crystalline powder. It is crucial to handle this compound with appropriate safety measures due to its potential hazards.

Table 1: Physicochemical Data of 4-Amino-3-fluorophenol

PropertyValueReference
CAS Number399-95-1[1][2]
Molecular FormulaC₆H₆FNO[1][2]
Molecular Weight127.12 g/mol [1][2]
Melting Point135.0 to 140.0 °C[3]
AppearanceLight yellow to Brown powder to crystal[3]
Purity>98.0% (GC)[3]

Safety and Handling Precautions:

4-Amino-3-fluorophenol is classified as harmful if swallowed, may cause an allergic skin reaction, may cause cancer, and is toxic to aquatic life with long-lasting effects.[3][4][5][6]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4][5]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[5] Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][4][5] Do not eat, drink, or smoke when using this product.[3][5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] It is recommended to store in a cool and dark place at <15°C and under an inert gas as it is air sensitive.[3]

  • First Aid:

    • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[3][4][5]

    • If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.[3][5]

    • In case of eye contact: Rinse opened eye for several minutes under running water.[4]

    • If inhaled: Supply fresh air and call a doctor.[4]

Application in Pharmaceutical Synthesis: Preparation of Regorafenib

4-Amino-3-fluorophenol is a crucial intermediate in the synthesis of Regorafenib, an oral multi-kinase inhibitor used in the treatment of various cancers.[7] The synthesis involves a multi-step process, with the key step being the coupling of 4-Amino-3-fluorophenol with 4-chloro-N-methylpyridine-2-carboxamide.

Experimental Workflow for Regorafenib Synthesis

The overall synthetic strategy involves the preparation of a key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, from 4-Amino-3-fluorophenol, followed by a coupling reaction to form Regorafenib.

Caption: Synthetic workflow for Regorafenib from 4-Amino-3-fluorophenol.

Protocol 1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate I)

This protocol details the coupling reaction between 4-Amino-3-fluorophenol and 4-chloro-N-methylpyridine-2-carboxamide.

Materials:

  • 4-Amino-3-fluorophenol

  • 4-chloro-N-methylpyridine-2-carboxamide

  • N,N-dimethylacetamide (DMAc)

  • Sodium hydroxide

  • Water

Procedure:

  • Under a nitrogen atmosphere, charge a reaction vessel with 4-Amino-3-fluorophenol and 4-chloro-N-methylpyridine-2-carboxamide in N,N-dimethylacetamide (DMAc).[5]

  • Stir the mixture until all solids are completely dissolved.

  • Add sodium hydroxide to the solution.[5]

  • Heat the reaction mixture to 105 °C and maintain this temperature for 1 hour.[5]

  • Upon completion of the reaction (monitored by a suitable method like TLC or LC-MS), add water to the system.[5]

  • Cool the mixture to 10 °C and stir overnight to facilitate crystallization.[5]

  • Filter the resulting solid, wash with water, and dry to obtain 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.[5]

Table 2: Quantitative Data for Intermediate I Synthesis

ParameterValueReference
Molar Ratio (4-Amino-3-fluorophenol : 4-chloro-N-methylpyridine-2-carboxamide)1.48 : 1[8]
SolventN,N-dimethylacetamide (DMAc)[5][8]
BasePotassium tert-butoxide (alternative)[8]
Reaction Temperature110-115 °C[8]
Reaction Time3-4 hours (addition of base)[8]
YieldNot explicitly stated
Purity>99.5% for final product[9]
Protocol 2: Synthesis of Regorafenib from Intermediate I

This protocol describes the final coupling step to produce Regorafenib.

Materials:

  • 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate I)

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane (DCM).

  • Under an argon atmosphere, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in DCM dropwise at 0 °C.[5]

  • Allow the mixture to warm to room temperature and stir for 16 hours. A brown solid will precipitate.[5]

  • Filter the precipitate and suspend it in diethyl ether.[5]

  • Stir for 2 hours, then filter to collect the solid.[5]

  • Wash the solid with diethyl ether and dry to yield Regorafenib.[5]

Table 3: Quantitative Data for Regorafenib Synthesis

ParameterValueReference
Overall Yield46.5% (from starting materials for the entire synthesis)[3]
Purity99.96%[3]
Product Yield (Final Step)96.8%[10]
Final Product Purity99.93%[10]

Mechanism of Action of Regorafenib

The synthesis of Regorafenib, enabled by 4-Amino-3-fluorophenol, results in a potent multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and progression.[3][7]

G cluster_0 Angiogenesis cluster_1 Oncogenesis cluster_2 Tumor Microenvironment Regorafenib Regorafenib VEGFR1/2/3 VEGFR1/2/3 Regorafenib->VEGFR1/2/3 inhibits TIE2 TIE2 Regorafenib->TIE2 inhibits PDGFR-β PDGFR-β Regorafenib->PDGFR-β inhibits FGFR FGFR Regorafenib->FGFR inhibits KIT KIT Regorafenib->KIT inhibits RET RET Regorafenib->RET inhibits BRAF BRAF Regorafenib->BRAF inhibits CSF1R CSF1R Regorafenib->CSF1R inhibits

Caption: Regorafenib's multi-kinase inhibition mechanism of action.

Regorafenib inhibits multiple kinases involved in:

  • Angiogenesis: Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[3][4][6]

  • Oncogenesis: KIT, Rearranged during transfection (RET), and RAF kinases.[3][4][6]

  • Tumor Microenvironment: Colony-Stimulating Factor 1 Receptor (CSF1R).[3][6]

Potential Application in Azo Dye Synthesis

Aromatic amines like 4-Amino-3-fluorophenol are common precursors for the synthesis of azo dyes.[11] The following is a general protocol for the synthesis of an azo dye, which could be adapted for 4-Amino-3-fluorophenol. This application would require specific optimization.

Protocol 3: General Procedure for Azo Dye Synthesis

This two-step process involves the formation of a diazonium salt from the aromatic amine, followed by a coupling reaction with a suitable coupling agent (e.g., a phenol or another aromatic amine).

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Coupling agent (e.g., Naphthalen-2-ol)

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

Step 1: Diazotization

  • Dissolve this compound in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.[1]

  • Stir the mixture for 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling

  • In a separate beaker, dissolve the coupling agent (e.g., naphthalen-2-ol) in an aqueous solution of sodium hydroxide and cool it to 0-5 °C.[1]

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.[1]

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring in the ice bath for 30 minutes to ensure complete reaction.

  • Isolate the dye by vacuum filtration, wash with cold water, and allow it to air dry.

Table 4: Representative Reaction Conditions for Azo Dye Synthesis

ParameterConditionReference
Diazotization Temperature0-5 °C[1]
Coupling Reaction Temperature0-5 °C[1]
pH of Coupling ReactionAlkaline[1]
Molar Ratio (Amine : NaNO₂)~1 : 1[1]

Other Potential Applications

While less detailed in the current literature, 4-Amino-3-fluorophenol and its derivatives have potential applications in other fields:

  • Polymer Chemistry: Aminophenols can be used in the synthesis of conductive polymers like polyaniline derivatives.[12]

  • Analytical Chemistry: It can potentially be used as a reagent in analytical methods such as spectrophotometry.[9]

  • Material Science: The compound could be used in creating polymers and coatings with improved thermal and chemical resistance.[9]

These applications represent areas for further research and development.

Conclusion

This compound is a versatile and valuable chemical intermediate with a primary and well-documented application in the synthesis of the pharmaceutical agent Regorafenib. The protocols provided herein offer a detailed guide for its use in this context. Furthermore, its potential in the synthesis of azo dyes and other materials highlights its broader utility in chemical research. Adherence to strict safety protocols is essential when handling this compound.

References

Application Notes and Protocols for Synthetic Routes Utilizing 4-Amino-3-fluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthetic utilization of 4-Amino-3-fluorophenol hydrochloride. This versatile building block is a key intermediate in the synthesis of a variety of organic molecules, most notably in the development of pharmaceutical agents such as kinase inhibitors.

Introduction

This compound is a substituted aromatic compound containing amino, hydroxyl, and fluoro functional groups. This unique combination of reactive sites makes it a valuable precursor for the synthesis of complex molecules. The fluorine atom can enhance the metabolic stability and binding affinity of the final compound, making it a desirable feature in drug design.[1] This intermediate is particularly recognized for its role in the synthesis of the multi-kinase inhibitor, Regorafenib.[2] Beyond pharmaceuticals, it also finds applications in the synthesis of agrochemicals and as a component in dye formulations.[2][3][4]

Chemical Reactivity

The chemical reactivity of 4-Amino-3-fluorophenol allows for several key transformations:

  • N-Acylation: The amino group can be readily acylated to form amides.

  • Etherification: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, such as the Williamson ether synthesis, to form aryl ethers.

  • Urea Formation: The amino group can react with isocyanates to form urea derivatives.

  • Heterocycle Formation: The bifunctional nature of the molecule allows for its use in the synthesis of heterocyclic compounds like benzoxazoles.[5][6][7][8]

Application 1: Synthesis of Kinase Inhibitors (Regorafenib)

4-Amino-3-fluorophenol is a crucial intermediate in the synthesis of Regorafenib, an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases.[9][10] The synthesis involves a two-step process starting from 4-Amino-3-fluorophenol: a nucleophilic aromatic substitution to form an ether linkage, followed by a urea formation.[9][10]

Quantitative Data for Regorafenib Synthesis
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Ether Formation4-chloro-N-methyl-2-pyridinecarboxamide, Potassium tert-butoxideN,N-Dimethylacetamide (DMAc)100-1053-7~85-90
2Urea Formation4-chloro-3-(trifluoromethyl)phenyl isocyanateDichloromethane (DCM)Room Temperature16~90-95
Experimental Protocol: Synthesis of Regorafenib

Step 1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

  • To a reaction vessel under an inert atmosphere, add 4-Amino-3-fluorophenol (1.0 eq) and 4-chloro-N-methyl-2-pyridinecarboxamide (1.05 eq).

  • Add N,N-Dimethylacetamide (DMAc) as the solvent.

  • Slowly add potassium tert-butoxide (1.1 eq) to the mixture.

  • Heat the reaction mixture to 100-105 °C and maintain for 3-7 hours, monitoring the reaction progress by TLC or HPLC.[10]

  • Upon completion, cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.

Step 2: Synthesis of Regorafenib

  • Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq) in dichloromethane (DCM) in a reaction vessel under an inert atmosphere.

  • In a separate vessel, dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq) in DCM.

  • Cool the solution of the amine to 0 °C and slowly add the isocyanate solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[9]

  • A precipitate will form. Filter the solid, wash with a small amount of DCM, and then with diethyl ether.

  • Dry the solid under vacuum to yield Regorafenib. A purity of >99.5% can be achieved.[11]

Signaling Pathways Targeted by Regorafenib

Regorafenib inhibits multiple kinases involved in cancer progression, including those in the VEGFR/PDGFR and B-RAF signaling pathways.

VEGFR_PDGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PDGFR->PLCg PDGFR->PI3K PDGFR->Ras Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR

Caption: VEGFR/PDGFR signaling pathway inhibited by Regorafenib.

BRAF_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras BRAF B-RAF Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Regorafenib Regorafenib Regorafenib->BRAF

Caption: B-RAF/MEK/ERK signaling pathway inhibited by Regorafenib.

Application 2: N-Acylation Reactions

The amino group of 4-Amino-3-fluorophenol can be selectively acylated to produce various amide derivatives, which are valuable intermediates in organic synthesis.

Quantitative Data for N-Acylation
ReactionAcylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
N-AcetylationAcetic AnhydridePyridinePyridine0 - RT2-485-95
Experimental Protocol: N-Acetylation of 4-Amino-3-fluorophenol
  • Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the purified N-acetylated product.

Application 3: Synthesis of 4-Amino-3-fluorophenol

For research purposes, 4-Amino-3-fluorophenol can be synthesized in the laboratory from commercially available starting materials. A common method is the reduction of 3-fluoro-4-nitrophenol.

Quantitative Data for Synthesis of 4-Amino-3-fluorophenol
Starting MaterialReducing AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
3-Fluoro-4-nitrophenolHydrogen gas10% Pd/CEthanol/THFRoom Temperature4.5~100
Experimental Protocol: Synthesis of 4-Amino-3-fluorophenol[12]
  • In a hydrogenation vessel, dissolve 3-fluoro-4-nitrophenol (1.0 eq) in a mixture of ethanol and tetrahydrofuran (THF).

  • Add 10% Palladium on activated carbon (Pd/C) catalyst to the solution.

  • Pressurize the vessel with hydrogen gas and stir the mixture vigorously at room temperature for 4.5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst, and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 4-Amino-3-fluorophenol as a solid.

Synthetic Workflow Diagrams

Regorafenib_Synthesis cluster_0 Regorafenib Synthesis A 4-Amino-3-fluorophenol Hydrochloride C Intermediate A A->C Ether Formation (Williamson) B 4-chloro-N-methyl- 2-pyridinecarboxamide E Regorafenib C->E Urea Formation D 4-chloro-3-(trifluoromethyl) -phenyl isocyanate

Caption: Synthetic workflow for Regorafenib.

N_Acylation_Workflow cluster_1 N-Acylation Reaction Start 4-Amino-3-fluorophenol Hydrochloride Product N-(2-fluoro-4-hydroxyphenyl) -acetamide Start->Product Pyridine, 0°C to RT Reagent Acetic Anhydride (Acylating Agent)

Caption: General workflow for N-acylation.

References

Application Notes and Protocols for the Synthesis of 4-Amino-3-fluorophenol via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-Amino-3-fluorophenol, a key intermediate in the production of various pharmaceuticals and agrochemicals. The primary focus is on the catalytic hydrogenation of 3-Fluoro-4-nitrophenol, a high-yielding and clean synthetic route. Alternative synthetic strategies are also briefly discussed to provide a comprehensive overview for process development and optimization.

Introduction

4-Amino-3-fluorophenol is a crucial building block in the synthesis of a range of valuable compounds, including certain pesticides and the multi-kinase inhibitor drug, Regorafenib.[1][2] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. Among the various synthetic routes, catalytic hydrogenation of the corresponding nitro-aromatic precursor stands out due to its high efficiency, selectivity, and favorable environmental profile compared to stoichiometric reductions. This note details a robust protocol for the synthesis of 4-Amino-3-fluorophenol via the catalytic hydrogenation of 3-Fluoro-4-nitrophenol.

Reaction Principle

The core of the described synthesis is the selective reduction of a nitro group to an amino group in the presence of a fluorine substituent and a hydroxyl group. This transformation is achieved using molecular hydrogen (H₂) and a heterogeneous catalyst, typically a noble metal supported on activated carbon. The general reaction is as follows:

3-Fluoro-4-nitrophenol + 3H₂ --(Catalyst)--> 4-Amino-3-fluorophenol + 2H₂O

A critical aspect of this synthesis is the choice of catalyst and reaction conditions to ensure high chemoselectivity, avoiding side reactions such as hydrodefluorination (loss of the fluorine atom). Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.[3]

Comparative Synthesis Strategies

While direct hydrogenation of 3-Fluoro-4-nitrophenol is a preferred method, other routes to 4-Amino-3-fluorophenol have been reported. These alternative pathways may be considered based on the availability of starting materials and specific process requirements.

Starting MaterialKey Transformation StepsReference
3-Fluoro-4-nitrophenolCatalytic Hydrogenation[3]
p-Nitrophenol1. Catalytic Hydrogenation to p-aminophenol2. Sulfonation3. Fluoro-substitution4. Desulfonation[3][4]
o-FluoronitrobenzeneCatalytic Hydrogenation in acidic medium[5]

Experimental Protocol: Catalytic Hydrogenation of 3-Fluoro-4-nitrophenol

This protocol is based on a reported procedure with high yield.[3]

Materials:

  • 3-Fluoro-4-nitrophenol

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (reagent grade)

  • Tetrahydrofuran (THF, reagent grade)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Filtration aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or similar pressure reactor)

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a suitable hydrogenation reactor, combine 3-Fluoro-4-nitrophenol (e.g., 20 g) with a solvent mixture of ethanol (200 ml) and tetrahydrofuran (125 ml).[3]

  • Catalyst Addition: Carefully add 10% palladium on carbon (6.0 g) to the solution under an inert atmosphere (e.g., nitrogen).[3]

  • Hydrogenation: Seal the reactor and purge the system with hydrogen gas. Pressurize the reactor with hydrogen (typically to 1-4 atm, or as per equipment specifications) and commence vigorous stirring. The reaction is typically carried out at room temperature for approximately 4.5 hours.[3]

  • Reaction Monitoring: The progress of the reaction can be monitored by the cessation of hydrogen uptake. For more precise monitoring, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.

  • Catalyst Removal: Once the reaction is complete, vent the excess hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of filtration aid (e.g., Celite®) to remove the palladium on carbon catalyst. Wash the catalyst cake with a small amount of ethanol to ensure complete recovery of the product.[3]

  • Product Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvents. The resulting product, 4-Amino-3-fluorophenol, is obtained as a pale yellow solid (expected yield: 16.1 g, 100%).[3]

Characterization Data:

  • ¹H-NMR (DMSO-d₆) δ (ppm): 8.78 (1H, s), 6.59 (1H, dd, J=8.4, 10.4 Hz), 6.43 (1H, m), 6.34 (1H, m), 4.38 (2H, m).[3]

Safety Precautions

  • Catalyst Handling: Palladium on carbon can be pyrophoric, especially after use. Handle the catalyst in a wet state and under an inert atmosphere whenever possible.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly sealed and operated in a well-ventilated area, away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves when handling chemicals.

Diagrams

G Workflow for the Synthesis of 4-Amino-3-fluorophenol cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation A Charge Reactor with 3-Fluoro-4-nitrophenol, Ethanol, and THF B Add 10% Pd/C Catalyst (under inert atmosphere) A->B C Seal and Purge Reactor with Hydrogen B->C D Stir under Hydrogen Atmosphere (Room Temperature, 4.5 h) C->D E Vent and Purge with Nitrogen D->E F Filter to Remove Catalyst E->F G Concentrate Filtrate (Rotary Evaporation) F->G H Obtain 4-Amino-3-fluorophenol (Pale Yellow Solid) G->H

Caption: Workflow for the catalytic hydrogenation of 3-Fluoro-4-nitrophenol.

G Key Relationships in Catalytic Hydrogenation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 3-Fluoro-4-nitrophenol 3-Fluoro-4-nitrophenol 4-Amino-3-fluorophenol 4-Amino-3-fluorophenol 3-Fluoro-4-nitrophenol->4-Amino-3-fluorophenol Reduction H2O H2O 3-Fluoro-4-nitrophenol->H2O Byproduct Source H2 H2 H2->4-Amino-3-fluorophenol Reductant Pd/C Catalyst Pd/C Catalyst Pd/C Catalyst->4-Amino-3-fluorophenol Catalyzes Solvent (EtOH/THF) Solvent (EtOH/THF) Solvent (EtOH/THF)->4-Amino-3-fluorophenol Medium Room Temperature Room Temperature Room Temperature->4-Amino-3-fluorophenol Condition

Caption: Factors influencing the synthesis of 4-Amino-3-fluorophenol.

References

Application Notes and Protocols: 4-Amino-3-fluorophenol Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-fluorophenol hydrochloride is a key building block in modern medicinal chemistry, prized for its unique structural features that allow for the synthesis of complex, biologically active molecules. The presence of a fluorine atom, an amino group, and a hydroxyl group on the phenyl ring provides medicinal chemists with multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The fluorine substitution is particularly noteworthy as it can enhance metabolic stability, binding affinity, and bioavailability of the final drug compound.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a prominent multi-kinase inhibitor, offering a practical guide for researchers in drug discovery and development.

Application Note 1: Synthesis of Multi-Kinase Inhibitors

The 4-amino-3-fluorophenol scaffold is a critical component in the synthesis of several potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural motif of 4-amino-3-fluorophenol is particularly suited for creating molecules that can fit into the ATP-binding pocket of various kinases, leading to the inhibition of their activity.

A prime example of a drug synthesized using 4-amino-3-fluorophenol is Regorafenib , an oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors.[2] Regorafenib targets several kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[2]

Quantitative Data: Kinase Inhibition Profile of Regorafenib

The following table summarizes the in vitro inhibitory activity of Regorafenib against a panel of key kinases, demonstrating its multi-targeted nature.

Kinase TargetIC50 (nM)
RET1.5[3][4]
Raf-12.5[3][4]
VEGFR24.2[3][4]
c-KIT7[3][4]
VEGFR113[3][4]
B-Raf (V600E)19[3]
PDGFRβ22[3][4]
B-Raf (wild-type)28[3]
VEGFR346[3][4]
TIE231[2]
FGFR1202[2]

IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in vitro.

Experimental Protocols

The synthesis of Regorafenib from 4-amino-3-fluorophenol is a multi-step process that involves the formation of key intermediates. Below are detailed protocols for the synthesis of a crucial intermediate and the final product.

Protocol 1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate 1)

This protocol describes the synthesis of a key intermediate by reacting 4-amino-3-fluorophenol with 4-chloro-N-methylpicolinamide.

Materials:

  • 4-Amino-3-fluorophenol

  • 4-Chloro-N-methylpicolinamide

  • Anhydrous Potassium Carbonate (K2CO3)

  • Polyethylene glycol 400 (PEG-400)

  • Dichloroethane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vessel, add 4-amino-3-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.0 eq), 4-chloro-N-methylpicolinamide (0.85 eq), and PEG-400 (0.025 eq) in dichloroethane.

  • Purge the vessel with nitrogen or argon gas.

  • Heat the reaction mixture and stir for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.

Protocol 2: Synthesis of Regorafenib

This protocol details the final step in the synthesis of Regorafenib through the reaction of Intermediate 1 with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

Materials:

  • 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate 1)

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate

  • Dichloromethane (DCM)

  • Argon gas supply

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane in a reaction vessel under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for approximately 16 hours. A precipitate will form.

  • Filter the precipitate and wash it with a suitable solvent (e.g., diethyl ether).

  • Dry the solid under vacuum to yield Regorafenib.

Visualizations

Signaling Pathway Inhibition by Regorafenib

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K KIT c-KIT KIT->PI3K RET RET RAS RAS RET->RAS FGFR FGFR FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Regorafenib Regorafenib Regorafenib->VEGFR Inhibits Regorafenib->PDGFR Inhibits Regorafenib->KIT Inhibits Regorafenib->RET Inhibits Regorafenib->FGFR Inhibits Regorafenib->RAF Inhibits

Caption: Regorafenib's multi-targeted inhibition of key signaling pathways.

Experimental Workflow for Regorafenib Synthesis

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product A 4-Amino-3-fluorophenol Hydrochloride Step1 Step 1: Ether Condensation A->Step1 B 4-Chloro-N-methyl- picolinamide B->Step1 C 4-Chloro-3-(trifluoromethyl)- phenyl isocyanate Step2 Step 2: Urea Formation C->Step2 Step1->Step2 Intermediate 1 Regorafenib Regorafenib Step2->Regorafenib

References

Application Notes and Protocols: The Strategic Use of 4-Amino-3-fluorophenol Hydrochloride in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Amino-3-fluorophenol hydrochloride, a key building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The unique structural features of this compound, particularly the presence of a fluorine atom, offer significant advantages in drug design, influencing potency, metabolic stability, and pharmacokinetic profiles. This document details its application in the synthesis of the multi-kinase inhibitor Regorafenib and discusses its role as a crucial intermediate for other important therapeutic agents, such as Focal Adhesion Kinase (FAK) inhibitors.

The Significance of Fluorination in API Synthesis

The incorporation of fluorine into API molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[1] The fluorine atom in this compound can lead to:

  • Enhanced Biological Activity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.[1]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and thereby increasing the drug's half-life.

  • Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross biological membranes, improving bioavailability.[1]

Application Example 1: Synthesis of Regorafenib

Regorafenib is an oral multi-kinase inhibitor that targets various kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[2] 4-Amino-3-fluorophenol is a critical precursor in the synthesis of this anti-cancer drug.

Synthesis Workflow for Regorafenib

The synthesis of Regorafenib from 4-Amino-3-fluorophenol generally proceeds through a two-step process involving the formation of a key intermediate followed by a coupling reaction.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Coupling Reaction A 4-Amino-3-fluorophenol hydrochloride C Intermediate: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide A->C Nucleophilic Aromatic Substitution B 4-Chloro-N-methyl-2-pyridinecarboxamide B->C Nucleophilic Aromatic Substitution E Regorafenib C->E Urea Formation D 4-Chloro-3-(trifluoromethyl)phenyl isocyanate D->E

Caption: Synthetic workflow for Regorafenib from 4-Amino-3-fluorophenol.

Experimental Protocols

Protocol 1: Synthesis of Intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

This protocol is adapted from established synthetic routes.

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, combine 4-Amino-3-fluorophenol (1.0 eq) and 4-Chloro-N-methyl-2-pyridinecarboxamide (0.9 eq) in N,N-dimethylacetamide (DMAc).

  • Reaction Conditions: Heat the mixture to 110-115°C.

  • Reagent Addition: Slowly add a solution of potassium tert-butoxide (1.2 eq) in tetrahydrofuran (THF) over 3-4 hours.

  • Workup: After the reaction is complete, cool the mixture and add water. The product will precipitate.

  • Purification: Filter the solid, wash with water and a suitable organic solvent (e.g., toluene), and dry to yield the intermediate product.

Protocol 2: Synthesis of Regorafenib

  • Reaction Setup: Dissolve the intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Reagent Addition: At 0°C, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq) in DCM dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for approximately 16 hours.

  • Workup: The product, Regorafenib, will precipitate as a solid.

  • Purification: Filter the precipitate, wash with a solvent such as diethyl ether, and dry to obtain the final product.

Quantitative Data
ParameterValueReference
Purity of 4-Amino-3-fluorophenol≥99%[1]
Overall Yield of Regorafenib46.5%[1]
Purity of Regorafenib99.96%[1]
Regorafenib Signaling Pathway

Regorafenib exerts its anti-tumor effect by inhibiting multiple protein kinases, including those in the VEGFR and TIE2 signaling pathways, which are crucial for angiogenesis.

G cluster_0 Regorafenib Inhibition cluster_1 Angiogenesis Signaling Regorafenib Regorafenib VEGFR VEGFR Regorafenib->VEGFR inhibits TIE2 TIE2 Regorafenib->TIE2 inhibits DownstreamSignaling Downstream Signaling (e.g., RAF/MEK/ERK) VEGFR->DownstreamSignaling TIE2->DownstreamSignaling Angiogenesis Tumor Angiogenesis & Proliferation DownstreamSignaling->Angiogenesis

Caption: Simplified signaling pathway of Regorafenib's anti-angiogenic action.

Application Example 2: Synthesis of Focal Adhesion Kinase (FAK) Inhibitors

This compound also serves as a key starting material for the synthesis of Focal Adhesion Kinase (FAK) inhibitors, a class of targeted therapies being investigated for various cancers. One such inhibitor is GSK2256098.[3]

The Role of FAK in Cancer

Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression is associated with tumor progression and metastasis. FAK inhibitors can disrupt these processes and have shown potential as anti-cancer agents.

General Synthesis Approach

While a detailed, publicly available protocol for the synthesis of GSK2256098 from 4-Amino-3-fluorophenol is not readily found, the general synthetic strategy would likely involve the coupling of the aminophenol with a suitable heterocyclic core, followed by further functionalization to yield the final FAK inhibitor.

FAK Signaling Pathway

FAK is a central node in integrin-mediated signaling, influencing downstream pathways such as PI3K/Akt and MAPK/ERK.

G cluster_0 FAK Inhibitor Action cluster_1 FAK Signaling Cascade FAK_Inhibitor FAK Inhibitor (e.g., GSK2256098) FAK FAK FAK_Inhibitor->FAK inhibits Integrins Integrins Integrins->FAK DownstreamPathways Downstream Pathways (PI3K/Akt, MAPK/ERK) FAK->DownstreamPathways CellularResponse Cell Proliferation, Migration, & Survival DownstreamPathways->CellularResponse

Caption: Overview of the FAK signaling pathway and the point of inhibition.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a range of APIs, particularly in the oncology field. Its strategic use allows for the incorporation of fluorine, which can significantly enhance the pharmacological properties of the final drug molecule. The detailed protocols for the synthesis of Regorafenib and the overview of its application in the development of FAK inhibitors highlight the importance of this intermediate in modern drug discovery and development. Researchers and scientists can leverage the information provided in these application notes to advance their own synthetic and medicinal chemistry programs.

References

Application Notes and Protocols for the Coupling Reactions of 4-Amino-3-fluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-fluorophenol hydrochloride is a critical chemical intermediate valued for its unique structural features that are leveraged in the synthesis of complex pharmaceutical compounds.[1] Its fluorinated aromatic ring, combined with reactive amino and hydroxyl functional groups, makes it an ideal precursor for creating the intricate molecular architectures found in many modern therapeutics.[1] The presence of the fluorine atom can be particularly advantageous, often enhancing biological activity, improving metabolic stability, and increasing the binding affinity of the final active pharmaceutical ingredient (API).[1]

These application notes provide detailed protocols for two key coupling reactions of 4-amino-3-fluorophenol: O-arylation via Williamson ether synthesis and N-acylation for urea formation. These reactions are exemplified through their application in the widely documented synthesis of Regorafenib, an oral multi-kinase inhibitor used in cancer therapy.[1][2]

Reaction Conditions at a Glance

The following tables summarize the key quantitative data for the described coupling reactions of 4-amino-3-fluorophenol.

Table 1: O-Arylation with 4-chloro-N-methylpyridine-2-carboxamide [1][2][3]

ParameterCondition 1Condition 2
Base Potassium tert-butoxideSodium Hydroxide
Solvent DMSO / THFN,N-Dimethylacetamide (DMAc)
Temperature 80-120 °CNot specified
Time 2.5 - 6 hoursNot specified
Yield 80-82.3%Not specified
Coupling Partner 4-chloro-N-methylpicolinamide4-chloro-N-methylpyridine-2-carboxamide

Table 2: N-Acylation / Urea Formation [1][2][4]

ParameterCondition 1Condition 2
Coupling Partner 4-chloro-3-(trifluoromethyl)phenyl isocyanatePhenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate
Solvent DichloromethaneAcetonitrile
Catalyst/Promoter None (direct addition)DABCO
Temperature 0 °C to Room Temperature65 °C (Reflux)
Time 16 hoursNot specified
Yield Not specifiedNot specified

Experimental Protocols

Protocol 1: O-Arylation via Williamson Ether Synthesis

This protocol details the synthesis of the key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, a crucial step in the synthesis of Regorafenib.[1][2]

Materials:

  • 4-Amino-3-fluorophenol

  • 4-chloro-N-methylpicolinamide (or 4-chloro-2-pyridinecarboxamide)[3]

  • Potassium tert-butoxide (KOtBu) or Sodium Hydroxide (NaOH)[1][3]

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF) or N,N-Dimethylacetamide (DMAc)[1]

  • Deionized water

  • Nitrogen or Argon gas supply

  • Reaction vessel (e.g., 100L reactor or round-bottom flask)

  • Stirring apparatus

  • Temperature control system

Procedure:

  • Reaction Setup: Under an inert nitrogen atmosphere, charge the reaction vessel with dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).[3]

  • Base Addition: Add potassium tert-butoxide to the solvent mixture and stir until completely dissolved. Control the temperature between 10-20°C.[3]

  • Addition of 4-Amino-3-fluorophenol: Add 4-amino-3-fluorophenol to the reaction mixture and continue stirring at room temperature for approximately 10 minutes.[2][3]

  • Addition of Coupling Partner: Add 4-chloro-N-methylpicolinamide to the vessel and stir for another 10 minutes.[2]

  • Heating: Raise the temperature of the reaction mixture to 80-85°C and maintain this temperature for approximately 2 to 2.5 hours. An alternative condition involves heating to 120°C for 6 hours.[2][3]

  • Workup: After the reaction is complete, cool the mixture to below 20°C. Add a 1M aqueous solution of sodium hydroxide.[3]

  • Precipitation and Filtration: Slowly cool the mixture to 0-2°C to induce precipitation. Filter the resulting slurry while cold.[3]

  • Washing and Drying: Wash the filter cake with deionized water. The filter cake can be further purified by suspending it in deionized water, stirring for 30 minutes, and filtering again. Dry the final product under reduced pressure.[3]

G cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Workup and Isolation reagents Charge Vessel: - DMSO, THF - Potassium tert-butoxide aminophenol Add 4-Amino-3-fluorophenol (Stir 10 min) reagents->aminophenol coupling_partner Add 4-chloro-N-methylpicolinamide aminophenol->coupling_partner heating Heat to 80-120 °C (2.5 - 6 hours) coupling_partner->heating cooling Cool to < 20 °C heating->cooling naoh Add 1M NaOH (aq) cooling->naoh precipitation Cool to 0-2 °C naoh->precipitation filtration Filter Slurry precipitation->filtration washing Wash with DI Water filtration->washing drying Dry under Vacuum washing->drying product Product: 4-(4-amino-3-fluorophenoxy)- N-methylpicolinamide drying->product Yield: 80-82.3%

Caption: Workflow for the O-Arylation of 4-Amino-3-fluorophenol.

Protocol 2: N-Acylation for Urea Formation

This protocol describes the final coupling step in the synthesis of Regorafenib, reacting the previously synthesized intermediate with an isocyanate to form the urea linkage.[1][4]

Materials:

  • 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (from Protocol 1)

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate

  • Dichloromethane (DCM)

  • Diethyl ether

  • Argon gas supply

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Dropping funnel

Procedure:

  • Reaction Setup: Dissolve the intermediate from Protocol 1, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, in dichloromethane in a reaction vessel under an argon atmosphere.[4]

  • Isocyanate Preparation: In a separate flask, prepare a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane.[4]

  • Addition: Cool the solution of the amino intermediate to 0°C. Add the isocyanate solution dropwise to the cooled mixture.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature. A brown solid is expected to precipitate after approximately 20 minutes. Continue stirring for a total of 16 hours.[4]

  • Isolation: Filter the precipitated solid from the reaction mixture.[4]

  • Washing and Drying: Suspend the collected precipitate in diethyl ether and stir for 2 hours. Filter the solid, wash it, and then dry to yield the final product, Regorafenib.[1][4]

G cluster_prep Reactant Preparation cluster_reaction Urea Formation cluster_workup Product Isolation amino_intermediate Dissolve Amino Intermediate in Dichloromethane addition Dropwise addition of Isocyanate at 0 °C under Argon isocyanate_sol Prepare Isocyanate Solution in Dichloromethane stirring Stir at Room Temp. (16 hours) addition->stirring precipitation Precipitation of Product stirring->precipitation filtration1 Filter Precipitate precipitation->filtration1 washing Suspend in Diethyl Ether (Stir 2 hours) filtration1->washing filtration2 Filter and Wash washing->filtration2 drying Dry Solid filtration2->drying product Regorafenib drying->product Final Product

Caption: Workflow for N-Acylation/Urea Formation.

Signaling Pathway Context

The product of these coupling reactions, Regorafenib, is a multi-kinase inhibitor. It functions by blocking the activity of several protein kinases that are involved in critical cancer-related processes.

G cluster_pathways Inhibited Kinase Pathways cluster_outcomes Cellular Outcomes regorafenib Regorafenib angiogenesis Tumor Angiogenesis (VEGFR1-3, TIE2) regorafenib->angiogenesis inhibits oncogenesis Oncogenesis (KIT, RET, RAF-1, BRAF) regorafenib->oncogenesis inhibits microenvironment Tumor Microenvironment (PDGFR, FGFR) regorafenib->microenvironment inhibits inhibit_angio Inhibition of Angiogenesis angiogenesis->inhibit_angio inhibit_prolif Inhibition of Tumor Cell Proliferation oncogenesis->inhibit_prolif microenvironment->inhibit_prolif

Caption: Regorafenib's Mechanism of Action via Kinase Inhibition.

References

Application Notes and Protocols for 4-Amino-3-fluorophenol Hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-fluorophenol hydrochloride is a versatile aromatic building block incorporating amino, hydroxyl, and fluoro functionalities. Its unique substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the agrochemical industry. The presence of the fluorine atom can significantly enhance the biological activity, metabolic stability, and lipophilicity of the final product, which are critical attributes for modern pesticides.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key insecticide, Flufenoxuron.

Application: Synthesis of the Insecticide Flufenoxuron

4-Amino-3-fluorophenol is a key intermediate in the production of Flufenoxuron, a benzoylurea insecticide.[2][3] Flufenoxuron acts as an insect growth regulator by inhibiting chitin synthesis, a crucial component of the insect exoskeleton. This mode of action leads to abortive molting and ultimately the death of insect larvae.

The synthesis of Flufenoxuron from 4-amino-3-fluorophenol involves a multi-step process. The initial step is the reaction of 4-amino-3-fluorophenol with 2,6-difluorobenzoyl isocyanate. This is followed by a subsequent reaction with 2-chloro-4-(trifluoromethyl)aniline.

Synthesis Workflow

The overall synthetic pathway for Flufenoxuron starting from 4-amino-3-fluorophenol is depicted below.

Synthesis_Workflow A 4-Amino-3-fluorophenol C Intermediate A (Urea derivative) A->C Acylation B 2,6-Difluorobenzoyl isocyanate B->C E Flufenoxuron C->E Etherification D 2-Chloro-4-(trifluoromethyl)aniline D->E

Caption: Synthetic workflow for Flufenoxuron.

Experimental Protocols

The following protocols are generalized procedures based on established synthetic methodologies for benzoylurea insecticides. Researchers should optimize these conditions for their specific laboratory settings.

Protocol 1: Synthesis of the Urea Intermediate

Objective: To synthesize the urea intermediate by reacting 4-amino-3-fluorophenol with 2,6-difluorobenzoyl isocyanate.

Materials:

  • This compound

  • Triethylamine (or another suitable base)

  • 2,6-Difluorobenzoyl isocyanate

  • Anhydrous aprotic solvent (e.g., Toluene, Tetrahydrofuran)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend this compound (1.0 eq) in the anhydrous aprotic solvent.

  • Add triethylamine (1.1 eq) to the suspension to neutralize the hydrochloride and liberate the free amine. Stir for 15-20 minutes at room temperature.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of 2,6-difluorobenzoyl isocyanate (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting precipitate (the urea intermediate) is collected by filtration.

  • Wash the collected solid with a small amount of cold solvent and dry under vacuum.

Protocol 2: Synthesis of Flufenoxuron

Objective: To synthesize Flufenoxuron via etherification of the urea intermediate with 2-chloro-4-(trifluoromethyl)aniline.

Materials:

  • Urea intermediate from Protocol 1

  • 2-Chloro-4-(trifluoromethyl)aniline

  • A suitable base (e.g., Potassium carbonate, Sodium hydride)

  • Polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Standard laboratory glassware and heating apparatus

  • Inert atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the urea intermediate (1.0 eq) in the polar aprotic solvent.

  • Add the base (e.g., Potassium carbonate, 1.5 eq) to the solution.

  • Add 2-chloro-4-(trifluoromethyl)aniline (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The crude Flufenoxuron will precipitate out of the solution. Collect the solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Flufenoxuron.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Flufenoxuron. Please note that actual results may vary depending on the specific reaction conditions and scale.

ParameterUrea Intermediate SynthesisFlufenoxuron Synthesis
Reactant Molar Ratio 4-Amino-3-fluorophenol: 1.02,6-Difluorobenzoyl isocyanate: 1.0Triethylamine: 1.1Urea Intermediate: 1.02-Chloro-4-(trifluoromethyl)aniline: 1.1Potassium Carbonate: 1.5
Reaction Temperature 0 °C to Room Temperature80-100 °C
Reaction Time 2-4 hours6-12 hours
Typical Yield 85-95%70-85%
Melting Point -169-172 °C

Mode of Action: Inhibition of Chitin Synthesis

Flufenoxuron's insecticidal activity stems from its ability to disrupt the formation of chitin, a vital polymer that provides structural integrity to the insect exoskeleton.

Mode_of_Action cluster_0 Chitin Synthesis Pathway Flufenoxuron Flufenoxuron Chitin_Synthase Chitin Synthase (Enzyme) Flufenoxuron->Chitin_Synthase Inhibits Chitin_Polymer Chitin Polymer Molting_Failure Molting Failure & Larval Death Chitin_Synthase->Molting_Failure Leads to UDP_NAG UDP-N-acetylglucosamine (Precursor) UDP_NAG->Chitin_Polymer Catalyzed by Exoskeleton Proper Exoskeleton Formation Chitin_Polymer->Exoskeleton Essential for

Caption: Mechanism of action of Flufenoxuron.

Conclusion

This compound is a crucial starting material for the synthesis of the potent insecticide Flufenoxuron. The protocols and data presented herein provide a foundational guide for researchers in the agrochemical field. The unique properties conferred by the fluorinated phenol moiety underscore its importance in the development of effective and selective crop protection agents. As always, appropriate safety precautions should be taken when handling all chemicals mentioned in these protocols.

References

Application Notes: Protocol for N-Arylation of 4-Amino-3-fluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-arylation of aminophenols is a critical transformation in synthetic organic chemistry, yielding structural motifs prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4][5] Among the various methods developed for carbon-nitrogen (C-N) bond formation, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a particularly robust and versatile tool.[6][7][8][9][10] This reaction allows for the coupling of a wide range of amines with aryl halides and pseudohalides under relatively mild conditions and with high functional group tolerance.[6]

This document provides a detailed protocol for the selective N-arylation of 4-Amino-3-fluorophenol hydrochloride. The protocol addresses the specific challenges of this substrate, namely the presence of two potentially reactive nucleophilic sites (the amino and hydroxyl groups) and the need to neutralize the hydrochloride salt to generate the reactive free amine. The selective formation of the N-arylated product over the O-arylated product can be achieved with high efficiency using specific palladium-based catalyst systems.[1][3][4][11] Research has shown that the presence of an ortho-fluorine substituent on the aminophenol does not significantly impede the efficiency of the N-arylation reaction.[1][12]

Comparative Data for N-Arylation of Aminophenols

The selection of catalyst, ligand, base, and solvent is crucial for achieving high selectivity and yield in the N-arylation of aminophenols. The following table summarizes conditions from literature for related substrates, providing a basis for optimization.

EntryAminophenol SubstrateAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
14-Aminophenol4-Chlorotoluene0.2 mol% Pd precatalyst-NaOt-Bu (2.5)1,4-Dioxane11095[1]
24-Aminophenol1-Bromo-4-tert-butylbenzene0.2 mol% Pd precatalyst-NaOt-Bu (2.5)1,4-Dioxane11098[1]
34-Amino-3-fluorophenol4-Bromobenzonitrile0.2 mol% Pd precatalyst-K₂CO₃ (2.5)t-BuOH11094[1][12]
43-Aminophenol4-Bromoanisole1 mol% Pd(OAc)₂XPhos (2)NaOt-Bu (1.2)Toluene10098[5]
54-Aminophenol4-Chloroacetophenone0.2 mol% Pd precatalyst-NaOt-Bu (2.5)1,4-Dioxane11096[1]

Note: The palladium precatalyst used in entries 1, 2, 3, and 5 is based on a biarylmonophosphine ligand (e.g., BrettPhos precatalyst), which is highly effective for selective N-arylation.[1][3][4][12]

Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide. The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Materials and Reagents:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., BrettPhos precatalyst, ~1-2 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOt-Bu), ~2.5-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Anhydrous solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes)

  • Deionized water and Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Oven-dried glassware, magnetic stir bar, septum, and needles

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask containing a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 equiv) and the base, sodium tert-butoxide (NaOt-Bu, 2.5 equiv). Note: A sufficient excess of base is required to both neutralize the hydrochloride salt and facilitate the catalytic cycle.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with inert gas (repeat this cycle three times).

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv) and the aryl halide (1.1 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.[13]

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.[1][14]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Carefully quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-arylated product.

  • Characterization: Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add Pd precatalyst & Base to oven-dried flask inert 2. Establish Inert Atmosphere (Ar/N2) setup->inert reagents 3. Add Aminophenol HCl & Aryl Halide inert->reagents solvent 4. Add Anhydrous, Degassed Solvent reagents->solvent heat 5. Heat Reaction (100-110 °C) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor cool 7. Cool to RT & Dilute monitor->cool extract 8. Aqueous Work-up (Wash & Dry) cool->extract concentrate 9. Concentrate in vacuo extract->concentrate purify 10. Flash Column Chromatography concentrate->purify

Caption: Experimental workflow for the N-arylation of 4-amino-3-fluorophenol HCl.

Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L_n pd_complex Ar-Pd(II)(L_n)-X pd0->pd_complex Oxidative Addition amine_complex [Ar-Pd(II)(L_n)(RNH₂)]⁺X⁻ pd_complex->amine_complex + RNH₂ amido_complex Ar-Pd(II)(L_n)-NHR amine_complex->amido_complex - Base-H⁺X⁻ amido_complex->pd0 Reductive Elimination product Ar-NHR amido_complex->product aryl_halide Ar-X aryl_halide->pd_complex amine RNH₂ amine->amine_complex base Base base->amine_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[6][9]

References

Synthesis of Multi-Kinase Inhibitors Utilizing 4-Amino-3-fluorophenol HCl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-fluorophenol hydrochloride is a key building block in the synthesis of a variety of multi-kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various cancers and other diseases. The strategic incorporation of the fluorinated aminophenol moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, including enhanced binding affinity, metabolic stability, and cell permeability.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of multi-kinase inhibitors using 4-Amino-3-fluorophenol HCl, with a primary focus on the well-established multi-kinase inhibitor, Regorafenib.

Application Notes

4-Amino-3-fluorophenol HCl serves as a crucial precursor for the synthesis of diarylurea-based kinase inhibitors. The amino group provides a reactive site for the formation of the urea linkage, a common pharmacophore in many kinase inhibitors, while the fluorinated phenol allows for ether linkages to other aromatic systems. This modular synthesis approach enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against a panel of kinases.

Regorafenib: A Case Study

Regorafenib is an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases.[2] Its synthesis prominently features the use of 4-Amino-3-fluorophenol. The core structure of Regorafenib consists of a central 4-amino-3-fluorophenyl group linked via an ether bond to a pyridinecarboxamide moiety and a urea linkage to a trifluoromethyl-substituted phenyl ring. This structure allows it to effectively inhibit a range of kinases implicated in tumor progression.

Data Presentation

The inhibitory activity of Regorafenib, synthesized using 4-Amino-3-fluorophenol, against a panel of key kinases is summarized in the table below. This data highlights its multi-targeted nature.

Kinase CategoryKinase TargetIC50 (nM)
Angiogenic RTKs VEGFR113
VEGFR24.2
VEGFR346
TIE24.2–311
Oncogenic RTKs c-KIT7
RET1.5
Stromal RTKs PDGFRβ22
FGFR122–202
Intracellular Signaling c-RAF (Raf-1)2.5
B-RAF28
B-RAF (V600E)19

Table 1: In Vitro Biochemical Activity of Regorafenib Against Various Kinases.[3][4][5][6][7]

Experimental Protocols

I. Synthesis of Regorafenib from 4-Amino-3-fluorophenol HCl

This protocol describes a common synthetic route to Regorafenib.

Step 1: Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide

  • Combine 4-Amino-3-fluorophenol HCl, 4-chloro-N-methyl-2-pyridinecarboxamide, and a suitable solvent (e.g., dimethylformamide) in a reaction vessel.

  • Add a base, such as potassium carbonate, to the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a temperature sufficient to drive the reaction to completion (e.g., 100-120 °C).

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.

Step 2: Synthesis of Regorafenib

  • Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • In a separate flask, prepare a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in the same solvent.

  • Slowly add the isocyanate solution to the solution of the aminophenoxy derivative at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • The product, Regorafenib, will precipitate out of the solution.

  • Collect the solid by filtration, wash with the reaction solvent, and dry under vacuum to obtain the final product.

G cluster_synthesis Regorafenib Synthesis Workflow 4-Amino-3-fluorophenol_HCl 4-Amino-3-fluorophenol HCl Intermediate 4-(4-Amino-3-fluorophenoxy)- N-methylpicolinamide 4-Amino-3-fluorophenol_HCl->Intermediate Etherification 4-chloro-N-methyl-2-pyridinecarboxamide 4-chloro-N-methyl- 2-pyridinecarboxamide 4-chloro-N-methyl-2-pyridinecarboxamide->Intermediate Regorafenib Regorafenib Intermediate->Regorafenib Urea Formation Isocyanate 4-chloro-3-(trifluoromethyl)phenyl isocyanate Isocyanate->Regorafenib

Caption: Synthetic workflow for Regorafenib.

II. In Vitro Kinase Inhibition Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of a synthesized compound against a panel of kinases. A luminescence-based assay that measures ATP consumption is described here.[8]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Synthesized inhibitor (e.g., Regorafenib)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • Add the kinase, substrate, and assay buffer to the wells of the 384-well plate.

    • Add the serially diluted inhibitor or DMSO (vehicle control) to the respective wells.

    • Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature to deplete unconsumed ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

G cluster_workflow Kinase Inhibition Assay Workflow Start Start Compound_Prep Prepare Inhibitor Serial Dilutions Start->Compound_Prep Add_Inhibitor Add Inhibitor/ Vehicle Control Compound_Prep->Add_Inhibitor Reaction_Setup Set up Kinase Reaction: Kinase, Substrate, Buffer Reaction_Setup->Add_Inhibitor Pre-incubation Pre-incubate Add_Inhibitor->Pre-incubation Initiate_Reaction Initiate with ATP Pre-incubation->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Deplete ATP Incubate->Stop_Reaction Signal_Generation Generate Luminescent Signal Stop_Reaction->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro kinase inhibition assay.

III. Cell Proliferation Assay

This protocol describes a method to assess the effect of a synthesized inhibitor on the proliferation of cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitor or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition) value.[9]

Signaling Pathways

Multi-kinase inhibitors derived from 4-Amino-3-fluorophenol, such as Regorafenib, exert their therapeutic effects by simultaneously blocking multiple signaling pathways crucial for tumor growth, angiogenesis, and metastasis.

G cluster_pathways Key Signaling Pathways Inhibited by Regorafenib cluster_angiogenesis Angiogenesis & Stromal Signaling cluster_oncogenesis Oncogenic Signaling Regorafenib Regorafenib VEGFR VEGFR Regorafenib->VEGFR Inhibits PDGFR PDGFR Regorafenib->PDGFR Inhibits FGFR FGFR Regorafenib->FGFR Inhibits KIT KIT Regorafenib->KIT Inhibits RET RET Regorafenib->RET Inhibits RAF_MEK_ERK RAF-MEK-ERK Pathway Regorafenib->RAF_MEK_ERK Inhibits Angiogenesis Tumor Angiogenesis & Stromal Support VEGFR->Angiogenesis PDGFR->Angiogenesis FGFR->Angiogenesis Proliferation Cell Proliferation & Survival KIT->Proliferation RET->Proliferation RAF_MEK_ERK->Proliferation

Caption: Key signaling pathways targeted by Regorafenib.

By targeting key nodes in these pathways, these inhibitors can effectively disrupt the complex network that drives cancer progression. The versatility of the 4-Amino-3-fluorophenol scaffold allows for the development of novel inhibitors with tailored selectivity profiles to address unmet medical needs in oncology and beyond.

References

4-Amino-3-fluorophenol Hydrochloride: A Key Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Amino-3-fluorophenol hydrochloride is a versatile and highly valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique trifunctional nature, possessing amino, hydroxyl, and fluoro groups on an aromatic ring, allows for a diverse range of chemical transformations. The presence of the fluorine atom is of particular significance, as its incorporation into drug molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in the synthesis of the multi-kinase inhibitor, Regorafenib.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for 4-amino-3-fluorophenol and its hydrochloride salt is provided below. This information is crucial for the safe handling, storage, and application of this compound in a laboratory setting.

PropertyValueReference
Chemical Name This compoundN/A
CAS Number 18266-53-0N/A
Molecular Formula C₆H₇ClFNON/A
Molecular Weight 163.58 g/mol N/A
Appearance Light yellow to brown crystalline powder[1]
Melting Point 135-140 °C[1]
Solubility Soluble in water[2]
pKa Not availableN/A

Safety Information:

Hazard StatementPrecautionary StatementReference
H302: Harmful if swallowedP264: Wash skin thoroughly after handling.[1][3][4][5]
H317: May cause an allergic skin reactionP272: Contaminated work clothing should not be allowed out of the workplace.[3][4][5]
H350: May cause cancerP201: Obtain special instructions before use.[3][4][5]
H411: Toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.[6][3][4][5]

Application in the Synthesis of Regorafenib

A prominent application of 4-amino-3-fluorophenol is in the synthesis of Regorafenib, an oral multi-kinase inhibitor used in the treatment of various cancers. The fluorine atom in the 4-amino-3-fluorophenol building block is a key feature of the Regorafenib molecule, contributing to its enhanced biological activity compared to its non-fluorinated analog, Sorafenib.

Comparative Biological Activity: Regorafenib vs. Sorafenib

The introduction of a fluorine atom can significantly impact the inhibitory activity of a drug. The following table compares the half-maximal inhibitory concentration (IC50) values of Regorafenib and Sorafenib against several key kinases involved in tumor angiogenesis and oncogenesis.

Kinase TargetRegorafenib IC50 (nM)Sorafenib IC50 (nM)Reference
VEGFR11326[7][8]
VEGFR24.290[7][8]
VEGFR34620[7][8]
PDGFR-β2257[7][8]
c-Kit768[7][8]
RET1.543[7][8]
Raf-12.56[7][8]
B-RAFNot available22[8]
B-RAF (V600E)Not available38[8]

As the data indicates, Regorafenib generally exhibits more potent inhibition of several key kinases compared to Sorafenib, highlighting the positive impact of the fluorine substitution.

Experimental Protocols

The following section provides detailed experimental protocols for the synthesis of a key intermediate in the production of Regorafenib, starting from 4-amino-3-fluorophenol. While the hydrochloride salt is the starting material, it is typically neutralized in situ or converted to the free base before the coupling reaction.

Protocol 1: Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide

This protocol details the Ullmann condensation of 4-amino-3-fluorophenol with 4-chloro-N-methylpicolinamide.

Reaction Scheme:

Materials:

  • 4-Amino-3-fluorophenol (can be generated from the hydrochloride salt by neutralization with a base like sodium bicarbonate)

  • 4-Chloro-N-methylpicolinamide

  • Potassium tert-butoxide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4-amino-3-fluorophenol (1.0 eq) in anhydrous DMF, add potassium tert-butoxide (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes at room temperature.

  • Add 4-chloro-N-methylpicolinamide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide. A yield of 88.9% has been reported for a similar procedure.[5]

Visualizing the Synthetic and Signaling Pathways

To better understand the logical flow of the synthesis and the biological context of the final product, the following diagrams are provided.

G cluster_synthesis Synthesis of Regorafenib Intermediate 4-Amino-3-fluorophenol_HCl 4-Amino-3-fluorophenol Hydrochloride Neutralization Neutralization (e.g., NaHCO3) 4-Amino-3-fluorophenol_HCl->Neutralization 4-Amino-3-fluorophenol 4-Amino-3-fluorophenol (Free Base) Neutralization->4-Amino-3-fluorophenol Ullmann_Condensation Ullmann Condensation (Base, Solvent, Heat) 4-Amino-3-fluorophenol->Ullmann_Condensation 4-Chloro-N-methylpicolinamide 4-Chloro-N-methylpicolinamide 4-Chloro-N-methylpicolinamide->Ullmann_Condensation Intermediate 4-(4-Amino-3-fluorophenoxy)- N-methylpicolinamide Ullmann_Condensation->Intermediate

Caption: Synthetic workflow for a key Regorafenib intermediate.

G cluster_pathway Regorafenib Signaling Pathway Inhibition cluster_angiogenesis Angiogenesis & Proliferation cluster_oncogenesis Oncogenesis Regorafenib Regorafenib VEGFR VEGFR1/2/3 Regorafenib->VEGFR inhibits PDGFR PDGFR Regorafenib->PDGFR inhibits FGFR FGFR Regorafenib->FGFR inhibits TIE2 TIE2 Regorafenib->TIE2 inhibits KIT KIT Regorafenib->KIT inhibits RET RET Regorafenib->RET inhibits RAF RAF-1/BRAF Regorafenib->RAF inhibits Angiogenesis_node Angiogenesis Endothelial Cell Proliferation & Migration VEGFR->Angiogenesis_node PDGFR->Angiogenesis_node FGFR->Angiogenesis_node TIE2->Angiogenesis_node Tumor_Cell_Proliferation Tumor Cell Proliferation & Survival KIT->Tumor_Cell_Proliferation RET->Tumor_Cell_Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Tumor_Cell_Proliferation

Caption: Kinases inhibited by Regorafenib in key signaling pathways.

Conclusion

This compound is a critical building block for the synthesis of complex, biologically active molecules. Its utility is exemplified in the creation of Regorafenib, where the fluorine atom plays a crucial role in enhancing its inhibitory potency against a range of kinases implicated in cancer. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the exploration of this and other fluorinated compounds in the quest for novel therapeutics.

References

The Strategic Utility of 4-Amino-3-fluorophenol Hydrochloride Derivatives in Modern Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. Among the fluorinated building blocks, 4-Amino-3-fluorophenol hydrochloride and its derivatives have emerged as pivotal intermediates, particularly in the synthesis of targeted therapeutics. This guide provides an in-depth exploration of the downstream applications of these versatile compounds, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Significance of the Fluorinated Phenol Scaffold

The chemical architecture of 4-Amino-3-fluorophenol, featuring a phenol, an aniline, and a strategically placed fluorine atom, makes it a highly valuable precursor for complex molecular designs.[1] The presence of the fluorine atom can significantly influence a molecule's properties in several ways:

  • Enhanced Biological Activity: Fluorine's high electronegativity can alter the electronic distribution within a molecule, potentially leading to stronger interactions with biological targets.[1]

  • Improved Pharmacokinetics: The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and it can increase a molecule's ability to cross biological membranes, thereby improving bioavailability.[1][2]

  • Increased Selectivity: Fluorine substitution can fine-tune the conformation of a molecule, leading to higher selectivity for its intended target and potentially reducing off-target side effects.[1]

These attributes make this compound a sought-after starting material in the development of novel therapeutic agents.[1]

Downstream Applications: From Oncology to Materials Science

The versatility of this compound derivatives is evident in their wide range of applications, spanning from life-saving pharmaceuticals to advanced materials.

Pharmaceutical Synthesis: A Cornerstone in Kinase Inhibitors

A primary and high-impact application of 4-Amino-3-fluorophenol derivatives is in the synthesis of kinase inhibitors for cancer therapy.[3] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[3]

Osimertinib (AZD9291): A Case Study in Precision Medicine

Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a prime example of a drug synthesized using a 4-Amino-3-fluorophenol-related scaffold.[4][5] It is used to treat non-small-cell lung cancer (NSCLC) patients with specific EGFR mutations.[5][6][7] The synthesis of Osimertinib and its analogs often involves the coupling of a substituted pyrimidine core with a side chain derived from a fluorinated aminophenol.[4][8]

Regorafenib: A Multi-Kinase Inhibitor

4-Amino-3-fluorophenol is a known intermediate in the synthesis of Regorafenib, an oral multi-kinase inhibitor used in the treatment of various cancers.[9][10] Regorafenib targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[10]

Agrochemicals: Enhancing Potency and Stability

In the agrochemical sector, fluorinated compounds are highly valued for their enhanced biological activity and stability. 4-Amino-3-fluorophenol serves as a precursor for the synthesis of fluorinated insecticides and herbicides.[9][11][12] The increased lipophilicity imparted by the fluorine atom can improve the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects, leading to greater efficacy.[2][11]

Dyes and Pigments: Leveraging Structural Features

The unique electronic properties of 4-Amino-3-fluorophenol derivatives also make them useful in the production of azo dyes.[11][13] These dyes are known for their vibrant colors and stability, finding applications in the textile and food industries.[11][13]

Application Protocols

The following protocols provide detailed, step-by-step methodologies for key experimental workflows involving 4-Amino-3-fluorophenol derivatives.

Protocol 1: Synthesis of a Fluorinated N-Phenylacetamide Derivative

This protocol outlines a general procedure for the amide bond formation between 4-Amino-3-fluorophenol and a carboxylic acid, a common step in the synthesis of many biologically active molecules.[3]

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1N HCl

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid:

    • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

    • Add the coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.[3]

  • Amide Bond Formation:

    • In a separate flask, dissolve this compound (1.0 equivalent) and a base (e.g., DIPEA, 1.1 equivalents) in anhydrous DMF.

    • Slowly add the solution of 4-Amino-3-fluorophenol to the activated carboxylic acid mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[3]

  • Work-up and Purification:

    • Once the reaction is complete, remove the DMF under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired N-(2-fluoro-4-hydroxyphenyl)acetamide derivative.[3]

Visualization of the Synthetic Workflow:

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_purification Work-up & Purification CarboxylicAcid Carboxylic Acid ActivatedEster Activated Ester CarboxylicAcid->ActivatedEster 15-30 min, RT CouplingAgent Coupling Agent (HATU/EDCI) CouplingAgent->ActivatedEster Base1 Base (DIPEA) Base1->ActivatedEster Product N-(2-fluoro-4-hydroxyphenyl) acetamide Derivative ActivatedEster->Product 12-24 h, RT Aminophenol 4-Amino-3-fluorophenol Aminophenol->Product Base2 Base (DIPEA) Base2->Aminophenol Workup Aqueous Work-up Product->Workup Purification Column Chromatography Workup->Purification

Caption: Generalized workflow for the synthesis of N-(2-fluoro-4-hydroxyphenyl)acetamide derivatives.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method to evaluate the inhibitory activity of synthesized 4-Amino-3-fluorophenol derivatives against a target kinase.[14]

Materials:

  • Synthesized 4-Amino-3-fluorophenol derivative (test compound)

  • Target kinase

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • DMSO

  • 96-well plates

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • Plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in the kinase assay buffer.

    • Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at the desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add the kinase solution to each well.

    • Add the serial dilutions of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Add the substrate solution to all wells.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[14]

  • Detection and Measurement:

    • Stop the reaction according to the kinase assay kit instructions.

    • Measure the amount of ATP remaining or the amount of phosphorylated substrate using a luminescence-based detection reagent and a plate reader.[14]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Visualization of the Kinase Inhibition Assay Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Test Compound Dilutions Plate 96-well Plate Compound->Plate Kinase Kinase Solution Kinase->Plate Substrate Substrate Solution Substrate->Plate ATP ATP Solution Incubation Incubate at 30°C Plate->Incubation Add ATP to initiate Detection Luminescence Detection Incubation->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Data Summary

The following table summarizes the key properties and applications of 4-Amino-3-fluorophenol and its derivatives.

Property/ApplicationDescriptionKey References
Molecular Formula C₆H₆FNO[15][16]
CAS Number 399-95-1[11][15]
Primary Use Intermediate in pharmaceutical synthesis[1][11][13]
Key Pharmaceutical Products Kinase inhibitors (e.g., Osimertinib, Regorafenib)[4][8][9][10]
Agrochemical Applications Precursor for fluorinated insecticides and herbicides[9][11][12]
Other Applications Synthesis of azo dyes, materials science[11][13]
Key Synthetic Reactions Amide bond formation, Nucleophilic aromatic substitution[2][3]

Conclusion

This compound and its derivatives represent a class of indispensable building blocks in modern chemical synthesis. Their strategic use, particularly in the development of targeted therapies like kinase inhibitors, underscores the power of fluorine chemistry in drug discovery. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of these versatile compounds in their own research and development endeavors, ultimately contributing to advancements in medicine and technology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Amino-3-fluorophenol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Amino-3-fluorophenol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing 4-Amino-3-fluorophenol?

There are several viable starting materials for the synthesis of 4-Amino-3-fluorophenol, each with distinct synthetic pathways. The most common precursors include 3-Fluoro-4-nitrophenol, p-nitrophenol, and 2,4-Difluoronitrobenzene.[1][2][3]

Q2: What is the most direct route to synthesize 4-Amino-3-fluorophenol?

The most direct and commonly cited method is the reduction of 3-Fluoro-4-nitrophenol. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1] This method is often favored for its high yield and relatively clean reaction profile.

Q3: Are there alternative synthetic routes available?

Yes, several alternative routes have been developed, which may be more cost-effective for large-scale production. One such method begins with the less expensive p-nitrophenol.[3] This multi-step process involves catalytic hydrogenation to p-aminophenol, followed by sulfonation, a fluoro-substitution reaction, and finally desulfonation.[3] Another approach starts from 2,4-Difluoronitrobenzene, which is converted to 2-Fluoro-4-methoxynitrobenzene, followed by demethylation to 3-Fluoro-4-nitrophenol, and then reduction to the final product.[2]

Q4: How is the hydrochloride salt of 4-Amino-3-fluorophenol prepared?

The hydrochloride salt is typically formed after the synthesis of the free base, 4-Amino-3-fluorophenol. The free base is dissolved in a suitable solvent, and then treated with hydrochloric acid. The salt then precipitates out of the solution and can be collected by filtration.

Q5: What are the key applications of this compound?

4-Amino-3-fluorophenol and its hydrochloride salt are important intermediates in the pharmaceutical and agrochemical industries.[4][5] The presence of the fluorine atom can enhance the biological activity and pharmacokinetic properties of the final active pharmaceutical ingredient (API).[6] For instance, it is a known intermediate in the synthesis of the multi-kinase inhibitor, Regorafenib.[5][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Hydrogenation of 3-Fluoro-4-nitrophenol Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old, poisoned, or of poor quality.- Use fresh, high-quality Pd/C catalyst. - Ensure the reaction setup is free of potential catalyst poisons such as sulfur or heavy metal contaminants. - Consider increasing the catalyst loading, but be mindful of cost implications.
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low hydrogen pressure, or inadequate agitation.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure a consistent and adequate hydrogen pressure is maintained throughout the reaction. - Optimize the stirring speed to ensure good mixing of the catalyst, substrate, and hydrogen.
Side Reactions: Over-reduction or other side reactions may be occurring.- Optimize the reaction temperature; catalytic hydrogenations are often run at room temperature.[1] - Ensure the starting material is pure, as impurities can lead to side reactions.
Formation of Impurities Oxidation of the Product: The aminophenol product is susceptible to oxidation, which can lead to colored impurities.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Work up the reaction mixture promptly after completion. - Consider the use of antioxidants during workup or storage, if compatible with the downstream application.
Incomplete Conversion of Starting Material: Residual starting material will be an impurity in the final product.- As mentioned above, ensure the reaction goes to completion by monitoring its progress and optimizing reaction conditions.
Difficulty in Product Isolation and Purification Product Solubility: The product may have some solubility in the reaction solvent, leading to losses during filtration.- After filtration of the catalyst, concentrate the filtrate under reduced pressure to recover the product.[1] - If recrystallization is used for purification, carefully select the solvent system and optimize the crystallization conditions (e.g., temperature, cooling rate) to maximize recovery.
Emulsion Formation During Extraction: During aqueous workup, emulsions can form, making phase separation difficult.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation. - Centrifugation can also be an effective method for breaking stubborn emulsions.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-fluorophenol by Hydrogenation of 3-Fluoro-4-nitrophenol[1]

Materials:

  • 3-Fluoro-4-nitrophenol

  • Ethanol

  • Tetrahydrofuran (THF)

  • 10% Palladium on activated carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • In a suitable reaction vessel, dissolve 3-fluoro-4-nitrophenol (e.g., 20 g) in a mixture of ethanol (e.g., 200 ml) and tetrahydrofuran (e.g., 125 ml).

  • Carefully add 10% palladium on carbon (e.g., 6.0 g) to the solution.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for approximately 4.5 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, filter the mixture to remove the palladium catalyst.

  • Wash the catalyst with ethanol to recover any adsorbed product.

  • Combine the filtrate and the washings, and concentrate the solution under reduced pressure to obtain 4-Amino-3-fluorophenol as a solid.

Data Summary:

ParameterValue
Starting Material3-Fluoro-4-nitrophenol
Catalyst10% Palladium on carbon
SolventsEthanol, Tetrahydrofuran
TemperatureRoom Temperature (20°C)
Reaction Time4.5 hours
Reported Yield~100% (for the free base)[1]
Protocol 2: Multi-step Synthesis from p-Nitrophenol[3]

This process involves several distinct stages:

  • Catalytic Hydrogenation of p-Nitrophenol: p-Nitrophenol is reduced to p-aminophenol using a nickel-palladium-titanium mixed catalyst in a water and ethanol mixture under hydrogen pressure.

  • Sulfonation of p-Aminophenol: The resulting p-aminophenol undergoes a sulfonation reaction in concentrated sulfuric acid.

  • Fluoro-substitution: A fluorine atom is introduced at the 3-position.

  • Desulfonation: The sulfonic acid group is removed to yield 4-Amino-3-fluorophenol.

  • Extraction: The final product is obtained through extraction.

Data Summary for Hydrogenation Step:

ParameterValue
Starting Materialp-Nitrophenol
CatalystNickel-palladium-titanium mixed catalyst
SolventsWater, Ethanol
Pressure0.3 MPa
Temperature80°C

Visualizing the Synthetic Pathways

To aid in understanding the reaction workflows, the following diagrams illustrate the key synthetic routes.

G cluster_0 Route 1: Hydrogenation A 3-Fluoro-4-nitrophenol B 4-Amino-3-fluorophenol A->B H2, Pd/C Ethanol/THF

Caption: Direct hydrogenation of 3-Fluoro-4-nitrophenol.

G cluster_1 Route 2: Multi-step from p-Nitrophenol C p-Nitrophenol D p-Aminophenol C->D Catalytic Hydrogenation E Sulfonated Intermediate D->E Sulfonation F Fluoro-substituted Intermediate E->F Fluoro-substitution G 4-Amino-3-fluorophenol F->G Desulfonation

Caption: Multi-step synthesis starting from p-Nitrophenol.

G cluster_2 Product Finalization H 4-Amino-3-fluorophenol I 4-Amino-3-fluorophenol Hydrochloride H->I HCl

References

Technical Support Center: Purification of 4-Amino-3-fluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Amino-3-fluorophenol hydrochloride by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound, providing practical solutions to overcome them.

Issue / Question Potential Cause(s) Recommended Solution(s)
1. The compound does not dissolve in the hot solvent. a. Insufficient solvent volume.b. The chosen solvent is inappropriate.c. The presence of insoluble impurities.a. Add small increments of hot solvent until the solid dissolves.b. If a large volume of solvent is required with little dissolution, select a more polar solvent (e.g., water, ethanol).c. If a significant portion has dissolved and some solids remain, perform a hot filtration to remove them.
2. No crystals form upon cooling. a. Too much solvent was used, and the solution is not supersaturated.b. The cooling process is too rapid.c. The solution is supersaturated but requires nucleation.a. Evaporate some of the solvent to increase the concentration and allow it to cool again.b. Allow the solution to cool slowly to room temperature before placing it in an ice bath.c. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound.
3. The product "oils out" instead of crystallizing. a. The boiling point of the solvent is higher than the melting point of the compound, causing it to melt before dissolving.b. The concentration of the solute is too high.c. High levels of impurities are present.a. Select a solvent with a lower boiling point.b. Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is formed, then cool slowly.c. Consider pre-purification by another method or use a solvent/anti-solvent system.
4. The recovered crystals are discolored (e.g., yellow or brown). a. Presence of colored impurities from the synthesis.b. Oxidation of the aminophenol.a. Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly to avoid adsorbing the desired product.b. Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
5. The final yield is low. a. Too much solvent was used, leading to significant loss in the mother liquor.b. Premature crystallization during hot filtration.c. Excessive washing of the collected crystals.a. Use the minimum amount of hot solvent necessary for complete dissolution. Cool the filtrate in an ice bath to recover a second crop of crystals.b. Preheat the filtration apparatus (funnel and flask) with hot solvent vapor before filtering.c. Wash the crystals with a minimal amount of ice-cold solvent.
6. What are the best solvents for recrystallizing this compound? The hydrochloride salt structure makes it more polar than its free base.Polar solvents are generally the best choice. Good starting points for solvent screening include:- Water- Ethanol- Isopropanol- A mixture of water and a miscible alcohol (e.g., ethanol/water).
7. How can I be sure my purified product is clean? Purity needs to be assessed by analytical methods.After recrystallization, dry the product thoroughly and determine its melting point. A sharp melting point close to the literature value is a good indicator of purity. Further analysis by techniques such as HPLC or NMR spectroscopy can confirm purity and identify any remaining impurities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent is found to have high solubility for this compound at elevated temperatures and low solubility at room or lower temperatures.

Methodology:

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of different solvents (e.g., water, ethanol, isopropanol) to each tube.

    • Observe the solubility at room temperature. An ideal solvent should show low solubility.

    • Gently heat the test tubes and observe the solubility. The ideal solvent will completely dissolve the compound at or near its boiling point.

    • Allow the solutions to cool to room temperature and then in an ice bath. The solvent that yields a good crop of crystals is a suitable choice.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring.

    • Continue adding the hot solvent until the solid is completely dissolved. Use the minimum amount of solvent necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Cover the flask and allow the filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature appropriate to remove the solvent without decomposing the compound.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent provides the desired solubility characteristics. It involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble. The two solvents must be miscible.

Methodology:

  • Solvent Pair Selection:

    • Identify a "good" solvent (e.g., water, ethanol) in which this compound is very soluble.

    • Identify a "poor" solvent (e.g., ethyl acetate, hexane) in which the compound is insoluble or sparingly soluble. The two solvents must be miscible.

  • Dissolution:

    • Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent:

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification:

    • Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying:

    • Follow steps 6 and 7 from the Single-Solvent Recrystallization protocol, using the ice-cold solvent mixture for washing if necessary, or just the "poor" solvent.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not widely available in the literature, the following table provides a qualitative guide based on the behavior of structurally similar aminophenol hydrochlorides.

Solvent Solubility at Room Temperature Solubility at Elevated Temperature Suitability as a Recrystallization Solvent
WaterModerate to HighHighGood (potential for high recovery with cooling)
EthanolLow to ModerateHighGood (often a good balance of solubility)
IsopropanolLowModerate to HighGood (lower volatility than ethanol)
AcetoneVery LowLowPoor as a primary solvent, may be a good anti-solvent
Ethyl AcetateVery LowLowPoor as a primary solvent, may be a good anti-solvent
HexaneInsolubleInsolubleGood as an anti-solvent

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow Recrystallization Workflow for 4-Amino-3-fluorophenol HCl cluster_prep Preparation cluster_process Recrystallization Process cluster_result Outcome start Crude 4-Amino-3-fluorophenol HCl solvent_selection Solvent Screening start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling isolation Vacuum Filtration cooling->isolation washing Wash with Cold Solvent isolation->washing drying Dry Crystals washing->drying end Pure Crystalline Product drying->end

Caption: A flowchart illustrating the general workflow for the purification of this compound by recrystallization.

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues cluster_dissolution Dissolution Issues cluster_crystallization Crystallization Issues cluster_purity Purity Issues start Problem Encountered no_dissolve Solid Not Dissolving start->no_dissolve no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out colored_crystals Discolored Crystals start->colored_crystals low_yield Low Yield start->low_yield sol_1 Add More Hot Solvent no_dissolve->sol_1 sol_2 Change Solvent no_dissolve->sol_2 sol_3 Hot Filter Impurities no_dissolve->sol_3 sol_4 Concentrate Solution no_crystals->sol_4 sol_5 Scratch/Seed no_crystals->sol_5 sol_6 Use Lower Boiling Solvent oiling_out->sol_6 sol_7 Use Activated Charcoal colored_crystals->sol_7 sol_8 Minimize Solvent Volume low_yield->sol_8 sol_9 Ensure Slow Cooling low_yield->sol_9

Caption: A logical diagram outlining common problems in recrystallization and their respective solutions.

troubleshooting 4-Amino-3-fluorophenol hydrochloride synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Amino-3-fluorophenol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and well-documented laboratory and industrial scale synthesis involves the catalytic hydrogenation of 3-fluoro-4-nitrophenol. This method is favored for its high yield and relatively clean reaction profile. Key components of this synthesis are:

  • Starting Material: 3-Fluoro-4-nitrophenol

  • Catalyst: Typically 5% or 10% Palladium on Carbon (Pd/C)

  • Solvent: Common choices include ethanol, methanol, or ethyl acetate.

  • Reducing Agent: Hydrogen gas is the standard.

  • Acidification: After the reduction, the resulting 4-Amino-3-fluorophenol is treated with hydrochloric acid (HCl) to form the hydrochloride salt, which often improves stability and handling.

An alternative, though less common, route starts from 4-nitrophenol, involving a multi-step process of hydrogenation, sulfonation, fluorination, and desulfonation.[1]

Q2: What are the critical parameters to control during the catalytic hydrogenation of 3-fluoro-4-nitrophenol?

A2: To ensure a high yield and purity of the final product, the following parameters are critical:

  • Hydrogen Pressure: Adequate and consistent hydrogen pressure is necessary to drive the reduction to completion.

  • Temperature: The reaction is typically run at or slightly above room temperature. Exothermic reactions can occur, and temperature control is important to prevent side reactions.

  • Catalyst Loading and Quality: The amount and activity of the Pd/C catalyst are crucial for the reaction rate and completion. Catalyst deactivation can lead to incomplete reactions.

  • Stirring/Agitation: Efficient stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Reaction Time: Monitoring the reaction progress is key to determining the optimal reaction time to ensure full conversion of the starting material.

Q3: Why is the product isolated as a hydrochloride salt?

A3: Isolating the final product as this compound offers several advantages over the free base:

  • Improved Stability: The hydrochloride salt is generally more stable and less prone to oxidation and degradation than the free aminophenol. Aminophenols, in their free base form, are susceptible to air oxidation, which can lead to coloration and the formation of impurities.

  • Easier Handling: The hydrochloride salt is typically a crystalline solid that is easier to handle, weigh, and store compared to the free base, which may be less crystalline or more reactive.

  • Enhanced Solubility: In some cases, the hydrochloride salt may have more favorable solubility properties for downstream applications or purification processes.

Troubleshooting Guide: Impurity Identification and Mitigation

Common Impurities in this compound Synthesis

The following table summarizes potential impurities, their sources, and recommended analytical methods for detection.

Impurity NameStructureCAS NumberTypical SourceAnalytical Method
3-Fluoro-4-nitrophenol394-41-2Unreacted starting materialHPLC-UV, LC-MS
3-Fluoro-6-nitrophenol404-98-8Isomeric impurity in starting materialHPLC-UV, LC-MS
4-Amino-3-fluorophenol (free base)399-95-1Incomplete conversion to hydrochloride saltHPLC-UV, LC-MS
1,4-Benzoquinone106-51-4Oxidation of productGC-MS, LC-MS
Hydroquinone123-31-9Oxidation byproductHPLC-UV, LC-MS
Azo/Azoxy compoundsR-N=N-R or R-N=N(O)-RVariesIncomplete reduction/side reactionLC-MS
Troubleshooting Common Issues

Problem 1: The final product has a pink or brown discoloration.

  • Possible Cause: This is often due to the presence of oxidized impurities, such as benzoquinones or other colored degradation products. The free base of 4-Amino-3-fluorophenol is particularly susceptible to air oxidation.

  • Troubleshooting Steps:

    • Minimize Air Exposure: During workup and isolation, handle the 4-Amino-3-fluorophenol free base under an inert atmosphere (e.g., nitrogen or argon) as much as possible before converting it to the hydrochloride salt.

    • Purification: Recrystallization of the hydrochloride salt from a suitable solvent system (e.g., ethanol/water or isopropanol/water) can help remove colored impurities. The use of activated carbon during recrystallization can also be effective in adsorbing colored byproducts.

    • Check Solvent Quality: Ensure that the solvents used are free from oxidizing contaminants.

Problem 2: HPLC analysis shows a significant peak corresponding to the starting material, 3-fluoro-4-nitrophenol.

  • Possible Cause: The reduction reaction is incomplete.

  • Troubleshooting Steps:

    • Catalyst Activity: The Pd/C catalyst may be old or deactivated. Use fresh, high-quality catalyst.

    • Hydrogen Supply: Ensure that the hydrogen supply is adequate and that there are no leaks in the system.

    • Reaction Time: The reaction may not have been allowed to run for a sufficient amount of time. Monitor the reaction by TLC or HPLC to ensure it has gone to completion.

    • Mass Transfer: Inefficient stirring can limit the reaction rate. Ensure vigorous agitation throughout the reaction.

Problem 3: An unknown impurity is detected by LC-MS with a mass corresponding to an isomer of the product.

  • Possible Cause: The starting material, 3-fluoro-4-nitrophenol, may contain isomeric impurities, such as 3-fluoro-6-nitrophenol. This impurity would then be reduced to the corresponding isomeric aminophenol.

  • Troubleshooting Steps:

    • Analyze Starting Material: Perform a thorough analysis of the 3-fluoro-4-nitrophenol starting material by HPLC or GC to check for the presence of isomers.

    • Source High-Purity Starting Material: If isomeric impurities are present, source a higher purity grade of the starting material.

    • Purification: It may be possible to remove the isomeric impurity by careful recrystallization of the final product, although this can be challenging due to the similar physical properties of isomers.

Experimental Protocols

Synthesis of this compound

This protocol is a representative example for the synthesis of this compound.

  • Reaction Setup: To a solution of 3-fluoro-4-nitrophenol (10.0 g, 63.7 mmol) in ethanol (100 mL) in a hydrogenation vessel, add 10% Palladium on Carbon (50% wet, 1.0 g).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is no longer detectable (typically 4-6 hours).

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with a small amount of ethanol.

  • Acidification and Isolation: To the filtrate, slowly add a solution of concentrated hydrochloric acid in ethanol until the pH is acidic (pH ~2-3). The hydrochloride salt of 4-Amino-3-fluorophenol will precipitate.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration, wash with cold ethanol, and then with diethyl ether.

  • Drying: Dry the product under vacuum to obtain this compound as a crystalline solid.

HPLC Method for Impurity Profiling

This method can be used for the analysis of this compound and its potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 60% B

    • 20-25 min: 60% B

    • 25-26 min: 60% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Start Start Hydrogenation Hydrogenation Start->Hydrogenation 3-Fluoro-4-nitrophenol Pd/C, H2, Ethanol Filtration Filtration Hydrogenation->Filtration Remove Catalyst Acidification Acidification Filtration->Acidification Add HCl Isolation Isolation Acidification->Isolation Precipitation Drying Drying Isolation->Drying Vacuum Final_Product Final_Product Drying->Final_Product 4-Amino-3-fluorophenol HCl

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Product_Issue Product Issue Identified Discoloration Discoloration (Pink/Brown) Product_Issue->Discoloration Incomplete_Reaction Incomplete Reaction (High Starting Material) Product_Issue->Incomplete_Reaction Isomeric_Impurity Isomeric Impurity Detected Product_Issue->Isomeric_Impurity Oxidation Likely Cause: Oxidation Discoloration->Oxidation Reaction_Conditions Likely Cause: Suboptimal Reaction Conditions Incomplete_Reaction->Reaction_Conditions Starting_Material_Purity Likely Cause: Impure Starting Material Isomeric_Impurity->Starting_Material_Purity Solution_Oxidation Solution: - Inert Atmosphere - Recrystallization - Check Solvents Oxidation->Solution_Oxidation Solution_Reaction Solution: - Check Catalyst - Check H2 Supply - Increase Time/Stirring Reaction_Conditions->Solution_Reaction Solution_Purity Solution: - Analyze Starting Material - Source High-Purity - Recrystallize Final Product Starting_Material_Purity->Solution_Purity

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Achieving >99% Purity of 4-Amino-3-fluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of 4-Amino-3-fluorophenol hydrochloride to greater than 99%. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Common impurities can stem from the synthetic route used. Starting materials such as p-nitrophenol or 3-fluoro-4-nitrophenol, intermediates from processes like sulfonation and desulfonation, and byproducts from catalytic hydrogenation can all be present.[1][2] Additionally, oxidation of the aminophenol group can lead to colored impurities.

Q2: My this compound sample is discolored (e.g., pink, brown, or dark). What is the cause and how can I fix it?

A2: Discoloration is a common issue with aminophenols and is primarily caused by oxidation. The amino and hydroxyl groups on the aromatic ring are susceptible to oxidation in the presence of air and light, forming colored quinone-type structures. To decolorize your sample, a charcoal treatment during recrystallization is often effective. Additionally, handling the compound under an inert atmosphere (e.g., nitrogen or argon) can help prevent further oxidation.

Q3: I am experiencing "oiling out" during recrystallization. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute or if the compound is too soluble in the chosen solvent. To resolve this, you can try using a lower-boiling point solvent or a solvent system in which the compound is less soluble. A solvent/anti-solvent system can also be effective.

Q4: My recovery yield after recrystallization is very low. How can I improve it?

A4: Low recovery can result from the compound being too soluble in the cold solvent or washing the crystals with an excessive amount of solvent. To improve your yield, ensure the solution is cooled for a sufficient amount of time, possibly at a lower temperature, to maximize crystal formation. When washing the crystals, use a minimal amount of ice-cold solvent.

Q5: How can I confirm the purity of my final product is >99%?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used.

Troubleshooting Guides

This section provides structured guidance for common challenges encountered during the purification of this compound.

Troubleshooting Recrystallization Issues
Issue Possible Cause(s) Suggested Solution(s)
Compound "oils out" 1. Boiling point of the solvent is higher than the melting point of the compound.2. The compound is too soluble in the chosen solvent.1. Select a solvent with a lower boiling point.2. Use a solvent in which the compound has lower solubility.3. Employ a solvent/anti-solvent recrystallization method.
Low recovery yield 1. The compound is significantly soluble in the cold solvent.2. Too much solvent was used for washing the crystals.1. Cool the solution for a longer duration or at a lower temperature (e.g., in an ice bath or refrigerator).2. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored crystals Colored impurities are co-precipitating with the product.Perform a decolorization step using activated charcoal during the recrystallization process.
No crystal formation 1. The solution is not supersaturated (too much solvent used).2. The cooling process is too rapid.1. Evaporate some of the solvent to increase the concentration.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.3. Scratch the inside of the flask with a glass rod to induce nucleation.4. Add a seed crystal of the pure compound.

Experimental Protocols

Recrystallization Protocol for this compound

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system and volumes should be determined on a small scale first. A mixed solvent system of methanol and water is often a good starting point for aminophenols.

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • Activated charcoal (optional, for colored samples)

  • Standard laboratory glassware (Erlenmeyer flasks, beaker, graduated cylinders)

  • Heating source (hot plate with stirrer)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot methanol to dissolve the solid completely with stirring.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the solute) to the solution. Reheat the solution to boiling for 5-10 minutes with stirring.

  • Hot Filtration (if charcoal was used): If activated charcoal was used, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Slowly add hot deionized water to the hot methanol solution until the solution becomes slightly turbid. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

HPLC Method for Purity Analysis

This method provides a general framework for the HPLC analysis of this compound.

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Data Presentation

Solubility of Aminophenol Analogs
Solvent Solubility of 4-Aminophenol
WaterSparingly soluble in cold water, more soluble in hot water
EthanolSoluble
AcetoneSoluble
Diethyl EtherSlightly soluble
ChloroformVery slightly soluble

Mandatory Visualizations

PurificationWorkflow start Crude 4-Amino-3-fluorophenol Hydrochloride dissolution Dissolve in Minimal Hot Solvent start->dissolution decolorization Add Activated Charcoal (if colored) dissolution->decolorization Optional crystallization Cool Slowly dissolution->crystallization hot_filtration Hot Filtration decolorization->hot_filtration hot_filtration->crystallization isolation Vacuum Filtration crystallization->isolation washing Wash with Cold Solvent isolation->washing drying Dry Under Vacuum washing->drying analysis Purity Analysis (>99% by HPLC) drying->analysis pure_product Pure Product analysis->pure_product

Caption: Experimental workflow for the purification of this compound.

TroubleshootingLogic start Purification Issue Encountered oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product solution1 Change Solvent/ Use Anti-solvent oiling_out->solution1 solution2 Optimize Cooling/ Minimize Wash Solvent low_yield->solution2 solution3 Use Activated Charcoal colored_product->solution3

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of 4-Amino-3-fluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-fluorophenol hydrochloride.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common side reactions.

Issue 1: Presence of Isomeric Impurities in the Final Product

Question: HPLC analysis of my this compound product shows an additional peak with a similar mass, suggesting an isomeric impurity. What is the likely source of this impurity and how can I avoid it?

Answer:

A common isomeric impurity is 5-Amino-2-fluorophenol , which arises from the nitration of m-fluorophenol at the ortho position to the hydroxyl group, leading to the formation of 3-fluoro-2-nitrophenol alongside the desired 3-fluoro-4-nitrophenol . Subsequent reduction of this isomeric nitro compound yields the corresponding aminophenol impurity.

Troubleshooting Steps:

  • Control Nitration Temperature: The regioselectivity of the nitration of m-fluorophenol is highly temperature-dependent. Maintaining a low reaction temperature, typically between -5°C and 0°C, favors the formation of the desired 4-nitro isomer over the 2-nitro and 6-nitro isomers.

  • Purification of the Nitro Intermediate: It is highly recommended to purify the 3-fluoro-4-nitrophenol intermediate before proceeding to the reduction step. This can be achieved through recrystallization or column chromatography.

  • Hydrolysis of Acetylated Intermediate: An alternative route involves the acetylation of m-fluorophenol to m-fluorophenyl acetate. Nitration of the acetate, followed by hydrolysis, can improve the regioselectivity towards the desired 4-nitro product.

ParameterRecommended ConditionExpected Outcome
Nitration Temperature -5°C to 0°CIncreased selectivity for 3-fluoro-4-nitrophenol
Intermediate Purification Recrystallization or ChromatographyRemoval of isomeric nitro compounds
Alternative Route Acetylation-Nitration-HydrolysisEnhanced regioselectivity

Issue 2: Incomplete Reduction of the Nitro Group

Question: My reaction mixture after catalytic hydrogenation of 3-fluoro-4-nitrophenol contains byproducts that are not the desired 4-Amino-3-fluorophenol. What are these and how can I ensure complete reduction?

Answer:

Incomplete reduction of the nitro group is a common issue that can lead to the formation of intermediates such as 3-fluoro-4-nitrosophenol and N-(2-fluoro-4-hydroxyphenyl)hydroxylamine . These impurities can complicate the purification process and affect the quality of the final product.

Troubleshooting Steps:

  • Catalyst Activity: Ensure the catalyst (e.g., Palladium on carbon, Pd/C) is fresh and active. Deactivated or poisoned catalysts will lead to incomplete reactions.

  • Hydrogen Pressure: Maintain an adequate and constant hydrogen pressure throughout the reaction. The optimal pressure will depend on the specific reaction setup and scale.

  • Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Increasing the temperature moderately can enhance the reaction rate, but excessive heat may lead to other side reactions.

  • Solvent System: The choice of solvent can influence the reaction. A mixture of ethanol and tetrahydrofuran is often effective.[1]

ParameterRecommended ConditionPotential Issue if Not Optimized
Catalyst Fresh, active Pd/CIncomplete reduction
Hydrogen Pressure Adequate and constantSlow or stalled reaction
Reaction Monitoring TLC or HPLCPremature quenching of the reaction
Solvent Ethanol/THF mixturePoor solubility of starting material

Issue 3: Potential Defluorination During Synthesis

Question: I am concerned about the possibility of losing the fluorine substituent during the synthesis. Is defluorination a common side reaction, and how can I prevent it?

Answer:

While the carbon-fluorine bond is generally strong, defluorination can occur under certain harsh reaction conditions, particularly during catalytic hydrogenation. This would lead to the formation of 4-aminophenol as a byproduct.

Troubleshooting Steps:

  • Mild Reaction Conditions: Employ mild conditions for the catalytic hydrogenation. This includes using a moderate temperature and hydrogen pressure.

  • Catalyst Selection: While Pd/C is commonly used, other catalysts or catalyst systems can be explored to minimize defluorination. The choice of catalyst support can also play a role.

  • Reaction Time: Avoid unnecessarily long reaction times after the starting material has been consumed, as this can increase the likelihood of side reactions like defluorination.

Issue 4: Impurities Formed During Hydrochloride Salt Formation

Question: After treating the 4-Amino-3-fluorophenol free base with hydrochloric acid, I observe discoloration and the formation of new impurities. What could be causing this?

Answer:

4-Amino-3-fluorophenol is susceptible to oxidation, especially in the presence of acid and air. The discoloration is likely due to the formation of colored oxidation products.

Troubleshooting Steps:

  • Inert Atmosphere: Perform the salt formation under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Control of Stoichiometry: Use a precise amount of hydrochloric acid. An excess of strong acid can sometimes promote side reactions.

  • Temperature Control: Carry out the salt formation at a controlled, low temperature to reduce the rate of potential degradation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 4-Amino-3-fluorophenol?

A1: The most common synthetic routes start from either p-nitrophenol, 3-fluoro-4-nitrophenol, or 2,4-difluoronitrobenzene. A typical pathway involves the reduction of 3-fluoro-4-nitrophenol.[1] Another route starts with p-nitrophenol, which undergoes sulfonation, followed by fluorination and then desulfonation.

Q2: What is a typical experimental protocol for the catalytic hydrogenation of 3-fluoro-4-nitrophenol?

A2: A general protocol involves dissolving 3-fluoro-4-nitrophenol in a suitable solvent mixture like ethanol and tetrahydrofuran. A catalytic amount of 10% palladium on activated carbon is added to the solution. The mixture is then stirred under a hydrogen atmosphere at room temperature for several hours until the reaction is complete, as monitored by TLC or HPLC.[1]

Q3: How can I purify the final this compound product?

A3: The hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water. The choice of solvent will depend on the impurity profile. It is crucial to handle the free base in an inert atmosphere before salt formation to prevent oxidation.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. 4-Amino-3-fluorophenol is harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing cancer. It is also toxic to aquatic life.[2] Therefore, it is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood. The catalytic hydrogenation step involves flammable hydrogen gas and should be conducted with proper safety measures in place.

Visualizing the Synthesis and Side Reactions

Main Synthesis Pathway and Potential Side Reactions

cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions 3-Fluoro-4-nitrophenol 3-Fluoro-4-nitrophenol 4-Amino-3-fluorophenol 4-Amino-3-fluorophenol 3-Fluoro-4-nitrophenol->4-Amino-3-fluorophenol Catalytic Hydrogenation Intermediates Nitroso & Hydroxylamine Intermediates 3-Fluoro-4-nitrophenol->Intermediates Incomplete Reduction 4-Aminophenol 4-Aminophenol 3-Fluoro-4-nitrophenol->4-Aminophenol Defluorination 4-Amino-3-fluorophenol HCl 4-Amino-3-fluorophenol HCl 4-Amino-3-fluorophenol->4-Amino-3-fluorophenol HCl HCl Oxidation Products Oxidation Products 4-Amino-3-fluorophenol->Oxidation Products Oxidation m-Fluorophenol m-Fluorophenol m-Fluorophenol->3-Fluoro-4-nitrophenol Nitration Isomeric Impurity Precursor 3-Fluoro-2-nitrophenol & 3-Fluoro-6-nitrophenol m-Fluorophenol->Isomeric Impurity Precursor Nitration Isomeric Impurity 5-Amino-2-fluorophenol & 3-Amino-4-fluorophenol Isomeric Impurity Precursor->Isomeric Impurity Reduction

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting Workflow for Isomeric Impurities

start Isomeric Impurity Detected check_nitration Check Nitration Temperature start->check_nitration temp_ok Temperature Correct? check_nitration->temp_ok adjust_temp Adjust to -5 to 0°C temp_ok->adjust_temp No purify_nitro Purify Nitro Intermediate temp_ok->purify_nitro Yes adjust_temp->check_nitration consider_alt Consider Alternative Route (Acetylation) purify_nitro->consider_alt proceed Proceed to Reduction purify_nitro->proceed

Caption: Troubleshooting workflow for isomeric impurities.

References

Technical Support Center: 4-Amino-3-fluorophenol Hydrochloride Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Amino-3-fluorophenol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4-Amino-3-fluorophenol at a laboratory scale?

A1: At the lab scale, common synthetic routes include the reduction of 3-fluoro-4-nitrophenol using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[1] Another established method involves a multi-step process starting from p-nitrophenol, which includes sulfonation, fluorine substitution, and subsequent desulfonation.[1][2] A practical route for preparing the intermediate involves Fries and Beckman rearrangements using 3-fluorophenol.[3]

Q2: What are the primary challenges when scaling up the production of this compound?

A2: Scaling up production presents several challenges, including the high cost of some raw materials, the complexity of post-reaction workups, and ensuring batch-to-batch consistency.[2][4] Certain synthetic routes involve unstable intermediates, such as diazonium salts, which can be hazardous and difficult to handle in large quantities, posing a significant barrier to industrial-scale production.[5] Achieving the high purity (≥99%) required for pharmaceutical applications is also a critical challenge.[4]

Q3: What purity level is typically required for pharmaceutical applications, and how is it ensured?

A3: For pharmaceutical applications, a purity of ≥99% is often the benchmark.[4] Ensuring this level of quality requires stringent quality control, including detailed impurity profiling to understand and control specific impurities, and maintaining high batch-to-batch consistency.[4]

Q4: What are the critical safety precautions for handling 4-Amino-3-fluorophenol and its hydrochloride salt?

A4: 4-Amino-3-fluorophenol is classified as harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing cancer.[6][7] It is also toxic to aquatic life with long-lasting effects.[6] Safe handling requires working in a well-ventilated area, using personal protective equipment (PPE) such as gloves and eye protection, and avoiding dust formation.[8][9] It is crucial to use non-sparking tools and prevent electrostatic discharge.[8]

Q5: What are the recommended storage and handling conditions for this compound to ensure its stability?

A5: To ensure stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[10] It should be protected from light and moisture.[10] As the compound can be air-sensitive, storage under an inert atmosphere is recommended. It should be kept away from incompatible materials like strong oxidizing agents, strong acids, and strong bases.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Catalyst deactivation or insufficient loading. - Side reactions forming unwanted byproducts.[3]- Monitor reaction progress using techniques like TLC or HPLC. - Optimize temperature, pressure, and reaction time. - Ensure catalyst quality and use appropriate loading. Consider catalyst regeneration if applicable. - Re-evaluate solvent and reagent choices to minimize side reactions.
Product Purity Below Pharmaceutical Grade (<99%) - Inefficient purification methods (crystallization, extraction). - Presence of closely related impurities that are difficult to separate. - Thermal degradation of the product during workup.- Optimize the purification process. For crystallization, experiment with different solvents/solvent mixtures and cooling profiles. - For extraction, adjust pH and solvent choice to maximize separation.[11] - Employ chromatographic purification if necessary for difficult-to-remove impurities. - Perform workup steps at controlled, lower temperatures.
Inconsistent Batch-to-Batch Results - Variation in raw material quality. - Poor control over reaction parameters (temperature, addition rates, mixing). - Inconsistent workup procedures.- Implement stringent quality control for all incoming raw materials.[4] - Utilize automated process control systems to precisely manage reaction conditions. - Standardize all operating procedures (SOPs) for synthesis and purification steps.
Safety Incidents (e.g., uncontrolled exotherm) - Unstable intermediates (e.g., diazonium salts).[5] - Inadequate cooling or heat transfer at a larger scale. - Rapid addition of reagents.- For reactions with unstable intermediates, consider using continuous flow microchannel reactors to improve safety and control.[5] - Ensure the reactor system has adequate heat exchange capacity for the scaled-up volume. - Control the addition rate of reagents carefully, potentially using a dosing pump.
Product Discoloration (e.g., turning from pale yellow to brown) - Oxidation due to air sensitivity. - Presence of metallic impurities. - Degradation due to exposure to light or high temperatures.[10]- Handle the material under an inert atmosphere (e.g., nitrogen or argon). - Use metal-free or glass-lined reactors and equipment. - Store the final product and intermediates protected from light in a cool environment.[10]

Quantitative Data Summary

Table 1: Reported Yields and Purity for 4-Amino-3-fluorophenol Synthesis

Starting Material Key Reagents/Catalyst Reported Yield Reported Purity Reference
3-fluoro-4-nitrophenolH₂, 10% Palladium on carbon100%Not specified[1]
3-fluorophenol(Multi-step process)46.5% (overall yield for Regorafenib)99.96% (for final product Regorafenib)[3]
p-NitrophenolSulfonation, fluorination, desulfonationNot specifiedSuitable for large-scale industrial production[2]
Sulfanilic acid, 3-fluorophenolIron powder, HCl, NaNO₂, Na₂CO₃Not specifiedHigh yield and purity[11]

Table 2: Physical and Chemical Properties

Property Value Reference
CAS Number 399-95-1[12]
Molecular Formula C₆H₆FNO[1]
Molecular Weight 127.12 g/mol [1]
Appearance Pale yellow to brown solid/powder[1]
Melting Point 134-144 °C[13]

Experimental Protocols

Protocol 1: Synthesis via Reduction of 3-fluoro-4-nitrophenol[1]

This protocol is based on a laboratory-scale synthesis.

Materials:

  • 3-fluoro-4-nitrophenol (20 g)

  • Ethanol (200 ml)

  • Tetrahydrofuran (THF) (125 ml)

  • 10% Palladium on activated carbon (Pd/C) (6.0 g)

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable reaction vessel, dissolve 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml).

  • Carefully add 10% palladium on carbon (6.0 g) to the solution.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere.

  • Stir the mixture vigorously at room temperature for approximately 4.5 hours.

  • Monitor the reaction to completion (e.g., by TLC or HPLC).

  • Once the reaction is complete, filter the mixture to remove the palladium catalyst.

  • Wash the catalyst with a small amount of ethanol to recover any residual product.

  • Combine the filtrate and the washings.

  • Concentrate the combined filtrate under reduced pressure to yield 4-Amino-3-fluorophenol as a pale yellow solid.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation A Dissolve 3-fluoro-4-nitrophenol in Ethanol/THF B Add 10% Pd/C Catalyst A->B 1 C Stir under H2 atmosphere (Room Temp, 4.5 hrs) B->C 2 D Filter to remove Catalyst C->D 3 E Wash Catalyst with Ethanol D->E 4 F Concentrate Filtrate (Reduced Pressure) E->F 5 G Final Product: 4-Amino-3-fluorophenol F->G 6

Caption: Workflow for the synthesis of 4-Amino-3-fluorophenol.

logical_relationship cluster_inputs Key Inputs & Conditions cluster_process Scale-up Process cluster_outputs Desired Outcomes RawMaterials High-Quality Raw Materials (e.g., 3-Fluorophenol) Synthesis Chemical Synthesis RawMaterials->Synthesis ProcessControl Strict Process Control (Temp, Pressure, pH) ProcessControl->Synthesis Consistency Batch Consistency ProcessControl->Consistency Safety Robust Safety Protocols (PPE, Ventilation, Inerting) Safety->Synthesis Purification Purification (Crystallization, Extraction) Safety->Purification Synthesis->Purification HighYield High Yield Purification->HighYield HighPurity High Purity (>99%) Purification->HighPurity Purification->Consistency

Caption: Key factors for successful production scale-up.

References

4-Amino-3-fluorophenol hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 4-Amino-3-fluorophenol hydrochloride, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] For optimal preservation, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen), protected from light, and refrigerated.[3]

Q2: Is this compound sensitive to air, light, or moisture?

A2: Yes, this compound is sensitive to air, light, and moisture. Exposure to these elements can lead to degradation, indicated by a change in color or the appearance of impurities. It is crucial to handle the material under an inert atmosphere and to minimize its exposure to light.

Q3: What are the signs of degradation of this compound?

A3: The primary visual indicator of degradation is a color change of the solid material, which is typically a brown crystal.[1][4] Any significant deviation from this appearance could suggest decomposition or impurity formation. For a more definitive assessment, analytical techniques such as HPLC should be employed to check for the presence of degradation products.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling this compound, it is essential to wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected experimental results or poor reproducibility. Degradation of the starting material.Verify the purity of the this compound using a suitable analytical method like HPLC or NMR. Ensure that the material has been stored correctly, protected from light, air, and moisture. If degradation is confirmed, use a fresh batch of the compound.
The solid material has changed color (e.g., darkened). Exposure to air, light, or moisture leading to oxidation or other degradation pathways.While a slight color change may not always indicate significant degradation for all applications, it is a warning sign. It is advisable to re-test the material's purity before use. For sensitive applications, it is best to use a fresh, unexposed batch.
Inconsistent analytical results (e.g., new peaks in HPLC). Formation of degradation products during sample preparation or analysis.Prepare solutions fresh and minimize their exposure to light and air. Consider using an amber vial for sample storage. If performing HPLC, ensure the mobile phase is compatible and does not induce degradation.

Stability and Storage Summary

Parameter Recommendation Reasoning
Temperature Refrigerated (2-8 °C) or Room Temperature[3][5][6]Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[6]Prevents oxidation of the phenol and amino functional groups.
Light Protect from light (e.g., amber vial, store in the dark)[6]Minimizes light-induced degradation pathways.
Moisture Store in a dry environment with a tightly sealed container.[1][2]Prevents hydrolysis and moisture-mediated degradation.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[3]Can cause vigorous reactions and degradation of the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl. Incubate the solution at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at specified intervals and neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light. Withdraw aliquots at designated times.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature oven at 80°C. Sample at various time points for analysis.

  • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC-UV method. The method should be capable of separating the parent compound from all process-related impurities and degradation products.

Visualizations

TroubleshootingGuide start Start: Unexpected Experimental Results check_purity Check Purity of 4-Amino-3-fluorophenol HCl start->check_purity storage_ok Was Storage Correct? check_purity->storage_ok fresh_batch Use Fresh Batch storage_ok->fresh_batch No re_evaluate_protocol Re-evaluate Experimental Protocol storage_ok->re_evaluate_protocol Yes end End: Problem Resolved fresh_batch->end re_evaluate_protocol->end

Caption: Troubleshooting logic for unexpected experimental results.

ExperimentalWorkflow prep_stock Prepare 1 mg/mL Stock Solution stress_conditions Apply Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (80°C, Solid) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis report Report Degradation Profile analysis->report

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Managing Exotherms in 4-Amino-3-fluorophenol Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing exothermic reactions involving 4-Amino-3-fluorophenol hydrochloride. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter during your experiments. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic risks associated with this compound reactions?

A1: The primary exothermic risk arises from the diazotization of the aromatic amino group. This reaction is highly exothermic and produces an unstable diazonium salt intermediate.[1][2] If the temperature is not strictly controlled, the diazonium salt can decompose, leading to a rapid release of heat and nitrogen gas, which can cause a dangerous pressure buildup and potential thermal runaway. Subsequent reactions of the diazonium salt, such as Sandmeyer reactions, also require careful thermal management.

Q2: What is a thermal runaway and why is it a major concern?

A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The rate of heat generation exceeds the rate of heat removal, causing the reaction temperature to rise. This, in turn, accelerates the reaction rate, leading to a further increase in heat generation. This vicious cycle can result in a rapid increase in temperature and pressure, potentially leading to an explosion.[3]

Q3: What are the initial signs of a developing exotherm problem in my reaction?

A3: Key indicators include:

  • A faster-than-expected rise in the internal temperature of the reactor, even with cooling applied.

  • A sudden increase in pressure.

  • Noticeable gas evolution (e.g., bubbling) that is more vigorous than anticipated.

  • A change in the color or viscosity of the reaction mixture that deviates from the expected profile.

  • Localized hot spots on the reactor vessel.

Q4: Can I perform diazotization of this compound at room temperature?

A4: It is strongly advised against performing diazotization at room temperature. The reaction is typically carried out at low temperatures, generally between 0-5 °C, to ensure the stability of the diazonium salt.[1][4][5] At higher temperatures, the diazonium salt is prone to rapid decomposition, which can lead to a loss of yield and, more importantly, a significant safety hazard.[6]

Q5: Are there safer alternatives to traditional batch processing for these reactions?

A5: Yes, continuous flow chemistry is emerging as a safer alternative for handling hazardous reactions like diazotization.[7] Flow reactors offer significantly better heat transfer and precise temperature control due to their high surface-area-to-volume ratio. This allows for the rapid removal of reaction heat, minimizing the risk of thermal runaway. The small reaction volumes at any given time also reduce the overall hazard potential.

Troubleshooting Guides

Issue 1: Uncontrolled Temperature Spike During Nitrite Addition

Question: I am adding the sodium nitrite solution to my this compound mixture, and the temperature is rising rapidly above the recommended 0-5 °C range, even with my cooling bath. What should I do?

Answer:

An uncontrolled temperature spike during nitrite addition is a critical situation that requires immediate attention to prevent a thermal runaway.

Immediate Actions:

  • Stop the Addition: Immediately stop the addition of the sodium nitrite solution.

  • Enhance Cooling: If possible, increase the cooling capacity. This could involve adding more ice or dry ice to the cooling bath or lowering the set point of your cryostat.

  • Increase Agitation: Ensure the reaction mixture is being stirred vigorously to improve heat transfer to the cooling jacket and prevent the formation of localized hot spots.

  • Quench the Reaction (if necessary): If the temperature continues to rise uncontrollably, be prepared to quench the reaction. A pre-prepared, cold solution of a quenching agent like sulfamic acid can be added to destroy the excess nitrous acid.

Root Cause Analysis and Preventative Measures:

Potential Cause Preventative Measure
Nitrite addition is too fast. Add the sodium nitrite solution dropwise at a slow, controlled rate. Use a syringe pump for precise control, especially on a larger scale.
Inadequate cooling capacity. Ensure your cooling bath or cryostat is appropriately sized for the scale of your reaction and can handle the expected heat load. Pre-cool the reactor and all solutions before starting the reaction.
Poor heat transfer. Use a reactor with a high surface-area-to-volume ratio. Ensure efficient stirring to maximize contact between the reaction mixture and the cooled reactor walls.
Concentration of reactants is too high. Use a more dilute solution of both the this compound and the sodium nitrite. While this may increase reaction time, it will reduce the rate of heat generation.
Issue 2: Excessive Gas Evolution and Foaming

Question: During the Sandmeyer reaction following the diazotization of 4-Amino-3-fluorophenol, I am observing excessive gas evolution and foaming, causing the reaction mixture to rise in the reactor. What is happening and how can I control it?

Answer:

Vigorous gas evolution (nitrogen) is expected during a Sandmeyer reaction as the diazonium group is displaced.[3][8] However, excessive foaming can indicate that the reaction is proceeding too quickly, leading to a rapid release of gas and a potential for the reaction to overflow.

Immediate Actions:

  • Stop Heating/Catalyst Addition: If you are heating the reaction or adding a catalyst, stop immediately.

  • Apply Cooling: If the reaction is highly exothermic, apply external cooling to slow down the reaction rate.

  • Use an Anti-foaming Agent: If foaming is a persistent issue, a small amount of a suitable anti-foaming agent can be added. This should be tested on a small scale first to ensure it does not interfere with the reaction.

Root Cause Analysis and Preventative Measures:

Potential Cause Preventative Measure
Reaction temperature is too high. The Sandmeyer reaction should be initiated at a low temperature and then warmed slowly and in a controlled manner. A rapid temperature increase can lead to a burst of nitrogen evolution.
Catalyst (e.g., copper salt) was added too quickly. Add the catalyst portion-wise or as a solution over a period of time to control the reaction rate.
Concentration of the diazonium salt is too high. A more dilute solution of the diazonium salt will react more slowly and with less vigorous gas evolution.
Inadequate headspace in the reactor. Always use a reactor that is large enough to accommodate the volume of the reaction mixture and any potential foaming. A good rule of thumb is to not exceed 50-60% of the reactor's total volume.

Quantitative Data for Exotherm Management

The following tables provide illustrative quantitative data based on typical values for diazotization and Sandmeyer reactions of aromatic amines. Note: Direct experimental data for this compound is not widely available in the literature. This data should be used as a guideline for risk assessment and experimental design. It is strongly recommended to perform calorimetric studies for your specific reaction conditions.

Table 1: Estimated Thermochemical Data for Diazotization of an Aromatic Amine

ParameterEstimated ValueSignificance for Exotherm Management
Heat of Reaction (ΔHr) -100 to -160 kJ/molA high negative value indicates a significant release of heat. This energy must be effectively removed by the cooling system.
Specific Heat Capacity (Cp) of Reaction Mixture 2.5 - 3.5 J/g·KThis value is needed to calculate the adiabatic temperature rise. Aqueous mixtures tend to have higher specific heat capacities.
Adiabatic Temperature Rise (ΔTad) 50 - 200 °CThis is the theoretical temperature increase if no heat is removed. A high ΔTad indicates a high risk of thermal runaway.
Heat Generation Rate Dependent on addition rate and concentrationThis needs to be lower than the heat removal rate of the reactor to maintain temperature control.

Calculation of Adiabatic Temperature Rise (ΔTad):

ΔTad = (-ΔHr * C) / (ρ * Cp)

Where:

  • ΔHr = Heat of reaction (kJ/mol)

  • C = Molar concentration of the limiting reactant (mol/L)

  • ρ = Density of the reaction mixture ( kg/L )

  • Cp = Specific heat capacity of the reaction mixture (kJ/kg·K)

Table 2: Key Parameters for Safe Diazotization Protocol

ParameterRecommended RangeRationale
Reaction Temperature 0 - 5 °CTo ensure the stability of the diazonium salt and prevent decomposition.[1][4]
Molar Ratio (NaNO2 : Amine) 1.0 - 1.1 : 1A slight excess of nitrite ensures complete conversion of the amine. A large excess should be avoided.
Molar Ratio (Acid : Amine) 2.5 - 3.0 : 1Sufficient acid is required to form the amine salt and to generate nitrous acid in situ.
Addition Time of Nitrite Solution 30 - 60 minutesSlow addition allows the cooling system to effectively remove the heat of reaction.
Stirring Speed > 300 RPMVigorous stirring is crucial for efficient heat transfer and to avoid localized concentration and temperature gradients.

Experimental Protocols

Protocol 1: Laboratory-Scale Diazotization of this compound

Disclaimer: This is a general protocol and should be adapted and optimized for your specific requirements. A thorough risk assessment must be conducted before carrying out this procedure.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO2)

  • Ice

  • Water

  • Sulfamic acid (for quenching)

  • Starch-iodide paper

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend the this compound in a mixture of water and concentrated HCl.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled suspension of the amine hydrochloride over a period of at least 30 minutes, ensuring the temperature remains below 5 °C.[1]

  • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes.

  • Check for the presence of excess nitrous acid using starch-iodide paper. If the test is positive, quench the excess by adding a small amount of sulfamic acid until the test is negative.

  • The resulting cold diazonium salt solution should be used immediately in the subsequent reaction. Do not attempt to isolate the diazonium salt.

Visualizations

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting cluster_completion Completion start Start: Prepare Reactants cool_amine Cool Amine Solution (0-5 °C) start->cool_amine prep_nitrite Prepare Cold Nitrite Solution start->prep_nitrite add_nitrite Slowly Add Nitrite Solution cool_amine->add_nitrite prep_nitrite->add_nitrite monitor_temp Monitor Temperature Continuously add_nitrite->monitor_temp stir Maintain Vigorous Stirring monitor_temp->stir temp_spike Temperature Spike? monitor_temp->temp_spike Temp > 5 °C stop_addition Stop Addition temp_spike->stop_addition Yes check_excess Check for Excess Nitrite temp_spike->check_excess No enhance_cooling Enhance Cooling stop_addition->enhance_cooling quench Quench Reaction enhance_cooling->quench If still rising quench_excess Quench Excess Nitrite check_excess->quench_excess Positive Test proceed Proceed to Next Step check_excess->proceed Negative Test quench_excess->proceed

Caption: Workflow for managing exotherms during diazotization.

Troubleshooting_Logic cluster_immediate Immediate Actions cluster_assessment Assess Situation cluster_resolution Resolution start Observe Uncontrolled Exotherm stop_reagents Stop Reagent Addition start->stop_reagents increase_cooling Increase Cooling start->increase_cooling check_stirring Ensure Vigorous Stirring start->check_stirring is_controlled Is Temperature Decreasing? stop_reagents->is_controlled increase_cooling->is_controlled check_stirring->is_controlled prepare_quench Prepare Quench Solution is_controlled->prepare_quench No resume_safely Resume Under Modified Conditions is_controlled->resume_safely Yes quench_reaction Quench Reaction prepare_quench->quench_reaction investigate_cause Investigate Root Cause quench_reaction->investigate_cause resume_safely->investigate_cause

Caption: Logical workflow for troubleshooting an uncontrolled exotherm.

References

Technical Support Center: Synthesis of 4-Amino-3-fluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Amino-3-fluorophenol hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on catalyst selection to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 4-Amino-3-fluorophenol?

A1: Common starting materials include 3-Fluoro-4-nitrophenol, o-fluoronitrobenzene, and p-nitrophenol. The choice of starting material often depends on cost, availability, and the desired synthetic route.[1][2][3]

Q2: Which catalysts are typically used for the reduction of the nitro group in the synthesis of 4-Amino-3-fluorophenol?

A2: Palladium on carbon (Pd/C) is a widely used catalyst for the catalytic hydrogenation of nitrophenol precursors.[1] Nickel-based catalysts are also employed, particularly when starting from p-nitrophenol.[2]

Q3: What are some key quality indicators for this compound intended for pharmaceutical use?

A3: For pharmaceutical applications, key quality indicators include high purity (often ≥99%), a well-defined impurity profile, and consistent quality between batches.[4]

Q4: What are the primary applications of 4-Amino-3-fluorophenol?

A4: 4-Amino-3-fluorophenol is a crucial intermediate in the production of various agrochemicals, such as the pesticide fluazinam, and pharmaceuticals, including the multi-kinase inhibitor Regorafenib.[5][6] It is also used in the synthesis of hair dyes and antimicrobial agents.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete reduction of the nitro group - Inactive catalyst- Insufficient catalyst loading- Insufficient hydrogen pressure- Poor solvent choice- Use fresh, high-quality catalyst.- Increase catalyst loading incrementally.- Ensure adequate and consistent hydrogen pressure is maintained throughout the reaction.- Use a solvent system that ensures good solubility of the starting material, such as an ethanol/tetrahydrofuran mixture.[1]
Formation of side products (e.g., dehalogenation) - Overly harsh reaction conditions (high temperature or pressure)- Inappropriate catalyst choice- Optimize reaction temperature and pressure. Start with milder conditions and gradually increase if necessary.- Screen different catalysts. For substrates sensitive to dehalogenation, specific catalyst types or supports may be required.
Low yield - Loss of product during workup and extraction- Suboptimal reaction conditions- Catalyst poisoning- Optimize the extraction process, including the choice of solvent and pH adjustment.- Systematically vary parameters such as temperature, pressure, and reaction time to find the optimal conditions.- Ensure the starting materials and solvents are free from impurities that could poison the catalyst.
Product purity issues - Incomplete reaction- Inefficient purification- Monitor the reaction to ensure it goes to completion.- Employ appropriate purification techniques such as recrystallization or column chromatography. Ensure the chosen solvent for recrystallization provides good separation of the product from impurities.

Catalyst Selection and Performance

The selection of a suitable catalyst is critical for the efficient synthesis of 4-Amino-3-fluorophenol via catalytic hydrogenation. Below is a summary of commonly used catalysts and their typical performance.

Catalyst Starting Material Typical Yield Purity Key Advantages
10% Palladium on Carbon (Pd/C)3-Fluoro-4-nitrophenolHigh (can be quantitative)[1]>99% (with purification)High activity and selectivity under mild conditions.
Nickel-metal catalystp-NitrophenolNot specifiedNot specifiedLower cost raw material.[2]
Not specifiedo-FluoronitrobenzeneSelectivity ~92%[3]~99%[3]High conversion rate (close to 100%).[3]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Fluoro-4-nitrophenol using 10% Pd/C

This protocol describes the synthesis of 4-Amino-3-fluorophenol by the reduction of 3-fluoro-4-nitrophenol.

Materials:

  • 3-fluoro-4-nitrophenol

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Tetrahydrofuran (THF)

  • Hydrogen gas

Procedure:

  • Dissolve 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml).[1]

  • Carefully add 10% palladium on carbon (6.0 g) to the solution.[1]

  • Stir the mixture under a hydrogen atmosphere at room temperature for approximately 4.5 hours.[1]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, filter the mixture to remove the catalyst.

  • Wash the catalyst with ethanol.

  • Combine the filtrate and the ethanol wash.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by recrystallization to yield 4-Amino-3-fluorophenol.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 3-fluoro-4-nitrophenol in Ethanol/THF add_catalyst Add 10% Pd/C dissolve->add_catalyst hydrogenation Stir under H2 atmosphere (room temp, 4.5 hrs) add_catalyst->hydrogenation filter Filter to remove catalyst hydrogenation->filter wash Wash catalyst with Ethanol filter->wash concentrate Concentrate filtrate wash->concentrate purify Recrystallize product concentrate->purify final_product 4-Amino-3-fluorophenol purify->final_product

Caption: Experimental workflow for the synthesis of 4-Amino-3-fluorophenol.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Purity Issue check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_reaction Troubleshoot Reaction Conditions incomplete->troubleshoot_reaction catalyst_issue Check catalyst activity and loading troubleshoot_reaction->catalyst_issue conditions_issue Verify H2 pressure, temperature, and time troubleshoot_reaction->conditions_issue check_workup Review Workup & Purification complete->check_workup extraction_issue Optimize extraction solvent and pH check_workup->extraction_issue purification_issue Optimize recrystallization solvent check_workup->purification_issue

References

Technical Support Center: Synthesis of 4-Amino-3-fluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-fluorophenol hydrochloride. Our focus is on the identification and removal of common byproducts to enhance final product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for 4-Amino-3-fluorophenol?

A1: The two primary synthesis routes are:

  • Catalytic reduction of 3-Fluoro-4-nitrophenol: This is a common laboratory and industrial method involving the reduction of the nitro group to an amine using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]

  • Multi-step synthesis from 4-nitrophenol: This route involves a sequence of reactions including the catalytic hydrogenation of 4-nitrophenol to 4-aminophenol, followed by sulfonation, fluorination, and finally desulfonation to yield the desired product.[1][2]

Q2: What are the likely byproducts I might encounter in my synthesis?

A2: Byproducts can originate from starting materials, side reactions, or incomplete reactions. The most common impurities include:

  • Regioisomers: Isomers with the amino and fluoro groups in different positions on the phenol ring are common byproducts. For example, in related syntheses, isomers like 2-fluoro-4-aminophenol or 4-fluoro-2-aminophenol can be formed.[3] The nitration of 3-fluorophenol, a potential precursor, can produce a mixture of 3-fluoro-4-nitrophenol and 3-fluoro-6-nitrophenol.[3]

  • Unreacted Starting Materials: Residual 3-Fluoro-4-nitrophenol or 4-nitrophenol may be present if the initial reaction is incomplete.

  • Intermediates from Multi-Step Synthesis: If synthesizing from 4-nitrophenol, intermediates such as 4-aminophenol and 4-aminophenol-2-sulfonic acid could be present as impurities if the subsequent reaction steps are not driven to completion.

  • Byproducts from Side Reactions: During the catalytic reduction of the nitro group, partially reduced intermediates may be formed. In the multi-step synthesis, side products from the sulfonation or fluorination steps are possible.

Q3: My final product is discolored. What is the likely cause and how can I fix it?

A3: Discoloration, often appearing as a yellow to brown hue, is typically due to the presence of oxidized impurities. Aminophenols, in general, are susceptible to oxidation in the presence of air, which can lead to highly colored byproducts.

  • Troubleshooting:

    • Ensure all reactions and work-ups are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • The crude product can be treated with a small amount of a decolorizing agent, such as activated charcoal, during the recrystallization process. However, use charcoal sparingly as it can adsorb the desired product, leading to lower yields.

Troubleshooting Guide: Removal of Byproducts

This guide outlines common issues encountered during the purification of this compound and provides solutions.

Problem Potential Cause Recommended Solution
Low Purity of Final Product Presence of regioisomeric impurities.Recrystallization: Use a suitable solvent system. Common choices for polar organic compounds include methanol/water, ethanol/water, or ethyl acetate/heptane. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures. Column Chromatography: While less common for large-scale purification, silica gel chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can be effective for separating isomers.
Residual starting materials or reaction intermediates.Acid-Base Extraction: This technique can be used to separate the desired product from non-basic or non-acidic impurities. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl) to protonate the amino group of 4-Amino-3-fluorophenol, drawing it into the aqueous layer. The organic layer containing neutral impurities can then be discarded. The pH of the aqueous layer can then be adjusted to precipitate the purified product. A patent for the purification of 4-aminophenol suggests adjusting the pH to between 4.0 and 5.0 during toluene extraction to remove impurities.[4]
Low Yield After Purification Product loss during recrystallization.Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
Product loss during extraction.Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to improve recovery. pH Control: Carefully control the pH during acid-base extraction to ensure complete protonation and subsequent deprotonation of the target compound for efficient phase transfer. A patent suggests a pH range of 6.5-10.5 for the extraction of 4-amino-3-fluorophenol.[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require optimization.

  • Solvent Selection: Screen various solvents and solvent mixtures to find an optimal system. Good starting points include ethanol/water, methanol/water, and ethyl acetate/heptane. The ideal solvent will completely dissolve the crude product at its boiling point and result in low solubility upon cooling.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data on Purification Methods (Illustrative)

The following table provides illustrative data on the effectiveness of different purification methods. Actual results will vary depending on the specific impurities and experimental conditions.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Key Impurities Removed
Recrystallization (Ethanol/Water)8598.575Regioisomers, Starting Materials
Acid-Base Extraction859585Non-basic impurities
Column Chromatography90>99.560Closely related regioisomers

Diagrams

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow Synthesis Synthesis of Crude 4-Amino-3-fluorophenol HCl Crude_Product Crude Product (with byproducts) Synthesis->Crude_Product Purification Purification Step Crude_Product->Purification Pure_Product Pure 4-Amino-3-fluorophenol HCl Purification->Pure_Product Analysis Purity Analysis (e.g., HPLC) Pure_Product->Analysis

Caption: General workflow from synthesis to purified product.

Decision Tree for Troubleshooting Low Purity

This diagram provides a logical approach to troubleshooting low purity issues.

Troubleshooting_Purity Start Low Purity Detected Check_Isomers Regioisomers Present? Start->Check_Isomers Check_Starting_Material Starting Material Present? Check_Isomers->Check_Starting_Material No Recrystallize Optimize Recrystallization Check_Isomers->Recrystallize Yes Check_Starting_Material->Recrystallize No Acid_Base_Extraction Perform Acid-Base Extraction Check_Starting_Material->Acid_Base_Extraction Yes Column_Chromatography Consider Column Chromatography Recrystallize->Column_Chromatography If purity still low Check_Reaction_Completion Ensure Complete Reaction Acid_Base_Extraction->Check_Reaction_Completion

References

solvent effects on 4-Amino-3-fluorophenol hydrochloride reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-fluorophenol hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound, being a salt, is generally soluble in polar protic solvents such as water and lower alcohols (methanol, ethanol). Its solubility in non-polar organic solvents is limited. The free base, 4-Amino-3-fluorophenol, is soluble in organic solvents like methanol, ethanol, ethers, and chloroform, but only slightly soluble in water. For reactions in organic media, it is common to neutralize the hydrochloride salt in-situ with a base to generate the more soluble free amine.

Q2: How does the choice of solvent affect the nucleophilicity of the amino group in this compound?

A2: The reactivity of the amino group is significantly influenced by the solvent. In polar protic solvents (e.g., water, ethanol), the lone pair of electrons on the nitrogen atom is heavily solvated through hydrogen bonding. This "caging" effect reduces its availability to act as a nucleophile. In contrast, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) do not form strong hydrogen bonds with the amino group, leaving the lone pair more accessible and thus enhancing its nucleophilicity.

Q3: For which types of reactions is a polar aprotic solvent preferred when using this compound?

A3: Polar aprotic solvents are generally preferred for nucleophilic aromatic substitution (SNAr) reactions where the deprotonated phenoxide or the free amino group of 4-Amino-3-fluorophenol acts as the nucleophile. These solvents enhance the reactivity of the nucleophile. For instance, in the synthesis of Regorafenib intermediates, solvents like N,N-dimethylacetamide (DMAc) and N,N-dimethylformamide (DMF) are often used.[1][2]

Q4: When would a polar protic solvent be a suitable choice?

A4: A polar protic solvent might be suitable for reactions where the this compound itself needs to be dissolved without prior neutralization, or for reactions that proceed through a carbocation intermediate (SN1-type mechanism), as these solvents are effective at stabilizing charged intermediates. However, for most applications involving the nucleophilic character of the amino or hydroxyl group, a polar aprotic solvent is often more effective after the free base has been generated.

Troubleshooting Guides

Issue 1: Low reaction yield when performing a nucleophilic substitution.

  • Question: I am attempting a nucleophilic substitution reaction with this compound and an electrophile in a polar protic solvent, but the yield is very low. What could be the problem?

  • Answer: The low yield is likely due to the reduced nucleophilicity of the amino and hydroxyl groups in the protic solvent due to hydrogen bonding. Additionally, if you have not added a base, the starting material is primarily in its protonated, less nucleophilic hydrochloride form.

    • Troubleshooting Steps:

      • Add a suitable base: Incorporate a non-nucleophilic base (e.g., triethylamine, potassium carbonate) to neutralize the hydrochloride and generate the free amine/phenoxide in situ.

      • Change the solvent: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. This will enhance the nucleophilicity of your reactant.

      • Increase the temperature: Gently heating the reaction mixture can help overcome the activation energy barrier.

Issue 2: Formation of multiple products (N- vs. O-acylation/alkylation).

  • Question: I am trying to selectively acylate the amino group of 4-Amino-3-fluorophenol, but I am getting a mixture of N-acylated and O-acylated products. How can I improve selectivity?

  • Answer: The selectivity between N- and O-acylation is highly dependent on the reaction conditions, particularly the solvent and base used. The amino group is generally more nucleophilic than the hydroxyl group.

    • Troubleshooting Steps:

      • Solvent Choice: Using a polar aprotic solvent like DMF or acetonitrile can favor N-acylation.

      • Base Selection: A mild, non-nucleophilic base is often preferred. Using a stronger base might lead to deprotonation of the phenol, increasing the likelihood of O-acylation.

      • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can often improve selectivity.

      • Protecting Groups: For maximum selectivity, consider protecting the hydroxyl group before carrying out the N-acylation.

Issue 3: Poor solubility of this compound in the reaction solvent.

  • Question: My this compound is not dissolving in my organic reaction solvent. What can I do?

  • Answer: As a salt, it has limited solubility in many organic solvents.

    • Troubleshooting Steps:

      • In-situ neutralization: Add a suitable base to the suspension in the organic solvent. This will form the more soluble free base.

      • Use a co-solvent: If the free base is also not sufficiently soluble, you can use a co-solvent system. For example, dissolve the free base in a minimal amount of a high-polarity aprotic solvent like DMSO or DMF, and then add this solution to your primary reaction solvent.

      • Solvent screening: Perform small-scale solubility tests with a range of solvents to find the most suitable one for your reaction.

Data Presentation

Table 1: Qualitative Solubility of 4-Amino-3-fluorophenol and its Hydrochloride Salt

Solvent ClassSolvent Examples4-Amino-3-fluorophenol (Free Base) SolubilityThis compound SolubilityRationale
Polar ProticWater, Methanol, EthanolSlightly Soluble to SolubleSolubleThe hydrochloride salt is ionic, favoring dissolution in polar protic solvents. The free base can hydrogen bond.
Polar AproticDMF, DMSO, AcetonitrileSolubleSparingly Soluble to InsolubleThe free base is polar and can be solvated by these solvents. The ionic salt has lower solubility.
Non-PolarToluene, Hexane, DichloromethaneSparingly Soluble to InsolubleInsolubleThe high polarity of both the free base and its salt leads to poor solubility in non-polar media.

Experimental Protocols

Protocol: Comparative N-Acetylation of 4-Amino-3-fluorophenol in Different Solvents

This protocol outlines a method to compare the efficiency of N-acetylation of 4-Amino-3-fluorophenol (generated in-situ from the hydrochloride salt) in a polar protic versus a polar aprotic solvent.

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine

  • Ethanol (Polar Protic Solvent)

  • Acetonitrile (Polar Aprotic Solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

Reaction A: N-Acetylation in Ethanol (Polar Protic)

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add ethanol to form a suspension.

  • Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.05 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

Reaction B: N-Acetylation in Acetonitrile (Polar Aprotic)

  • Follow steps 1-10 as in Reaction A, but replace ethanol with acetonitrile.

Analysis:

Compare the yield and purity of the N-acetylated product from both reactions to determine the effect of the solvent on the reaction outcome. It is expected that the reaction in acetonitrile will proceed faster and may result in a higher yield.

Visualizations

experimental_workflow Experimental Workflow: Comparative N-Acetylation cluster_start Starting Material Preparation cluster_reactionA Reaction A: Polar Protic Solvent cluster_reactionB Reaction B: Polar Aprotic Solvent cluster_workup Workup and Analysis start 4-Amino-3-fluorophenol HCl base Add Triethylamine start->base solventA Add Ethanol base->solventA solventB Add Acetonitrile base->solventB reagentA Add Acetic Anhydride at 0°C solventA->reagentA reactionA Stir at RT for 4h reagentA->reactionA workup Quench, Extract, Purify reactionA->workup reagentB Add Acetic Anhydride at 0°C solventB->reagentB reactionB Stir at RT for 4h reagentB->reactionB reactionB->workup analysis Compare Yield and Purity workup->analysis solvent_effects Solvent Effects on Nucleophilicity cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., Acetonitrile) Nu_protic R-NH2 H_bond Hydrogen Bonding (Solvation Shell) Nu_protic->H_bond 'Caged' Nucleophile reactivity_low Lower Reactivity H_bond->reactivity_low Nu_aprotic R-NH2 no_H_bond Minimal Solvation Nu_aprotic->no_H_bond 'Free' Nucleophile reactivity_high Higher Reactivity no_H_bond->reactivity_high

References

Technical Support Center: Synthesis of 4-Amino-3-fluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-fluorophenol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce 4-Amino-3-fluorophenol?

A1: Several common synthetic pathways exist for 4-Amino-3-fluorophenol. The choice of route often depends on the available starting materials, scalability, and desired purity. Key methods include:

  • Reduction of 3-Fluoro-4-nitrophenol: This is a widely used method involving the reduction of the nitro group. Common reducing agents include hydrogen gas with a palladium catalyst, or metals like iron or zinc in an acidic medium.[1][2]

  • From p-Nitrophenol: This multi-step process involves the catalytic hydrogenation of p-nitrophenol, followed by sulfonation, fluorine substitution, and finally desulfonation.[3][4]

  • From 2,4-Difluoronitrobenzene: This route involves a nucleophilic substitution of one of the fluorine atoms followed by reduction of the nitro group.[5]

  • Diazotization Route: This method can start from sulfanilic acid and 3-fluorophenol, proceeding through a diazonium salt intermediate which is then reduced.[6]

Q2: How is the hydrochloride salt of 4-Amino-3-fluorophenol typically formed?

A2: The hydrochloride salt is generally formed in the final step of the synthesis. After the 4-Amino-3-fluorophenol free base is synthesized and purified, it is dissolved in a suitable solvent (e.g., isopropanol, ethanol) and treated with hydrochloric acid (either as a gas or a concentrated aqueous or alcoholic solution). The salt then precipitates out of the solution and can be collected by filtration.

Q3: What are the critical safety considerations when synthesizing this compound?

A3: 4-Amino-3-fluorophenol is harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing cancer.[7][8] It is also toxic to aquatic life.[7][8] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All procedures should be carried out in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS).

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reaction Temperature: Ensure the reaction is maintained at the optimal temperature for the specific protocol. See the temperature optimization table below. For catalytic hydrogenations, ensure the catalyst is active. For metal/acid reductions, ensure the metal is sufficiently activated.
- Extend Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC). If starting material is still present after the recommended time, consider extending the reaction duration.
Side Reactions - Control Temperature: Exceeding the optimal temperature can lead to the formation of byproducts. Implement precise temperature control using a temperature-controlled bath or reactor.
- Inert Atmosphere: For oxygen-sensitive reactions, such as catalytic hydrogenations, ensure the system is properly purged with an inert gas (e.g., nitrogen, argon) to prevent oxidation of the starting material or product.
Product Loss During Workup - Optimize Extraction pH: The pH of the aqueous layer during extraction is critical for ensuring the product is in its free base form and can be efficiently extracted into an organic solvent.
- Solvent Selection: Ensure the chosen extraction solvent has a good partition coefficient for 4-Amino-3-fluorophenol.
Issue 2: Impurity Formation
Potential Cause Troubleshooting Steps
Over-reduction or Side Reactions - Careful Control of Reducing Agent: Use the stoichiometric amount of reducing agent. For catalytic hydrogenations, monitor hydrogen uptake.
- Temperature Control: As with low yield, maintaining the correct temperature is crucial to minimize side reactions.
Starting Material Contamination - Verify Purity of Starting Materials: Ensure the purity of the precursors (e.g., 3-Fluoro-4-nitrophenol) before starting the reaction.
Degradation of Product - Minimize Exposure to Air and Light: The aminophenol product can be susceptible to oxidation. Work up the reaction promptly and consider storing the purified product under an inert atmosphere.

Temperature Optimization Data

The optimal temperature for the synthesis of 4-Amino-3-fluorophenol is highly dependent on the chosen synthetic route and reagents. The following table summarizes temperature conditions from various reported methods.

Synthetic Step Reagents Temperature Reference
Reduction of 3-Fluoro-4-nitrophenolH₂, 10% Pd/CRoom Temperature (20°C)[2]
Reduction of 3-Fluoro-4-nitrophenolZinc, HCl80°C[1]
Catalytic Hydrogenation of p-NitrophenolH₂, Nickel-based catalyst70 - 90°C[3]
DiazotizationSulfanilic acid, NaNO₂, HCl0 to -5°C[6]
Reduction of Diazo IntermediateIron Powder20 - 25°C[6]
Methoxylation of 2,4-DifluoronitrobenzeneSodium MethoxideReflux at 45°C[5]

Experimental Protocols

Protocol: Synthesis of 4-Amino-3-fluorophenol by Reduction of 3-Fluoro-4-nitrophenol

This protocol is based on a common method for the reduction of a nitroaromatic compound.

Materials:

  • 3-Fluoro-4-nitrophenol

  • Ethanol

  • Tetrahydrofuran (THF)

  • 10% Palladium on activated carbon (Pd/C)

  • Hydrogen gas source

  • Celatom or filter aid

Procedure:

  • In a suitable reaction vessel, dissolve 3-Fluoro-4-nitrophenol (1 equivalent) in a mixture of ethanol and tetrahydrofuran.

  • Carefully add 10% palladium on carbon catalyst to the solution.

  • Seal the reaction vessel and purge it with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.[2]

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-5 hours).[2]

  • Once the reaction is complete, carefully filter the mixture through a pad of Celatom or another filter aid to remove the palladium catalyst.[2]

  • Wash the filter cake with ethanol.

  • Combine the filtrate and washings, and concentrate the solution under reduced pressure to yield the crude 4-Amino-3-fluorophenol.

  • The crude product can be further purified by recrystallization or chromatography if necessary before conversion to the hydrochloride salt.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate Product cluster_final Final Product 3_Fluoro_4_nitrophenol 3-Fluoro-4-nitrophenol Reduction Reduction 3_Fluoro_4_nitrophenol->Reduction H2, Pd/C Ethanol/THF Room Temp 4_Amino_3_fluorophenol 4-Amino-3-fluorophenol Reduction->4_Amino_3_fluorophenol Final_Product 4-Amino-3-fluorophenol Hydrochloride 4_Amino_3_fluorophenol->Final_Product HCl

Caption: Synthesis workflow for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Temp Is Reaction Temperature Correct? Start->Check_Temp Adjust_Temp Adjust to Protocol Temperature Check_Temp->Adjust_Temp No Check_Time Is Reaction Time Sufficient? Check_Temp->Check_Time Yes Adjust_Temp->Check_Time Extend_Time Extend Reaction Time & Monitor Check_Time->Extend_Time No Check_Reagents Are Reagents Pure & Active? Check_Time->Check_Reagents Yes Extend_Time->Check_Reagents Use_New_Reagents Use Pure Starting Materials & Fresh Catalyst Check_Reagents->Use_New_Reagents No Check_Atmosphere Is Inert Atmosphere Maintained? Check_Reagents->Check_Atmosphere Yes Use_New_Reagents->Check_Atmosphere Purge_System Purge System with Inert Gas Check_Atmosphere->Purge_System No End Problem Resolved Check_Atmosphere->End Yes Purge_System->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 4-Amino-3-fluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Amino-3-fluorophenol hydrochloride. Understanding the purity of this critical raw material is paramount in pharmaceutical development to ensure the safety and efficacy of the final drug product. This document outlines and compares potential HPLC methods, provides detailed experimental protocols, and discusses the rationale for method selection based on the separation of the active pharmaceutical ingredient (API) from potential impurities.

Introduction to Purity Analysis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality and impurity profile of the final drug substance. HPLC is the most common and powerful technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy. The primary goal of an HPLC purity method is to separate the main compound from all potential process-related impurities and degradation products.

Potential impurities in this compound can arise from the synthetic route or degradation. These may include:

  • Starting materials and intermediates: Such as 4-nitrophenol or 3-fluoro-4-nitrophenol.

  • Positional isomers: Including 2-amino-3-fluorophenol and other isomers formed during synthesis.

  • Related substances: Non-fluorinated analogs like 4-aminophenol.

  • Degradation products: Primarily from oxidation, leading to the formation of quinone-imine or other colored compounds.

An effective HPLC method must be able to resolve this compound from all these potential impurities.

Comparison of HPLC Methods

The selection of an appropriate HPLC method is critical for accurate purity determination. The following table compares three common reversed-phase HPLC approaches that can be adapted and optimized for the analysis of this compound.

ParameterMethod A: Conventional C18Method B: Polar-Embedded C18Method C: Mixed-Mode (RP/Cation-Exchange)
Stationary Phase Octadecylsilane (C18) bonded to silicaC18 with embedded polar groups (e.g., amide, carbamate)C18 with integrated cation-exchange functional groups
Primary Separation Mechanism Hydrophobic (reversed-phase) interactionsHydrophobic and polar interactionsHydrophobic and ion-exchange interactions
Typical Mobile Phase Phosphate or Acetate buffer (pH 2.5-4.0) with Acetonitrile or MethanolSimilar to conventional C18, often with better performance in highly aqueous mobile phasesPhosphate or Acetate buffer (pH 3.0-6.0) with Acetonitrile or Methanol. Ionic strength is a key parameter.
Advantages Widely available, well-understood, robust.Enhanced retention of polar analytes, resistant to phase collapse in high aqueous mobile phases, alternative selectivity.Orthogonal selectivity for basic and ionizable compounds, excellent for separating compounds with similar hydrophobicity but different charge states.
Disadvantages Poor retention for very polar impurities, potential for peak tailing with basic analytes due to silanol interactions.May have different selectivity compared to standard C18, which could be a disadvantage if transferring an existing method.Method development can be more complex due to the influence of pH and ionic strength on retention.
Best Suited For General purpose purity analysis where impurities are not excessively polar.Analysis of polar impurities and for methods requiring high aqueous content in the mobile phase.Separating positional isomers and charged impurities that are difficult to resolve by reversed-phase alone.

Experimental Protocols

Below are detailed experimental protocols for the three compared HPLC methods. These should be considered as starting points for method development and will require optimization and validation for specific applications.

Method A: Conventional C18
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in Mobile Phase A to a concentration of 0.5 mg/mL.

Method B: Polar-Embedded C18
  • Column: Polar-Embedded C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-3 min: 3% B

    • 3-20 min: 3% to 35% B

    • 20-25 min: 35% B

    • 25.1-30 min: 3% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 280 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve this compound in a 50:50 mixture of Water and Acetonitrile to a concentration of 0.5 mg/mL.

Method C: Mixed-Mode (Reversed-Phase/Cation-Exchange)
  • Column: Mixed-Mode RP/Cation-Exchange, 4.6 x 100 mm, 3 µm particle size

  • Mobile Phase A: 50 mM Ammonium Acetate buffer, pH adjusted to 4.5 with acetic acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-10 min: 10% to 50% B

    • 10-15 min: 50% B

    • 15.1-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in Mobile Phase A to a concentration of 0.5 mg/mL.

Method Validation

Any chosen HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow and Logic

To better understand the process of HPLC purity analysis and the logic behind method selection, the following diagrams are provided.

HPLC_Purity_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting SamplePrep Weigh and Dissolve Sample HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) SamplePrep->HPLC_System Load Sample StandardPrep Prepare Reference Standard StandardPrep->HPLC_System Load Standard Injection Inject Sample and Standard HPLC_System->Injection DataAcquisition Data Acquisition Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Generate Report Calculation->Report Method_Selection_Logic cluster_impurities Potential Impurities cluster_columns Column Selection Analyte 4-Amino-3-fluorophenol HCl (Polar, Basic) PolarImp Polar Impurities Analyte->PolarImp IsomericImp Isomeric Impurities Analyte->IsomericImp NonPolarImp Non-Polar Impurities Analyte->NonPolarImp PolarC18 Polar-Embedded C18 PolarImp->PolarC18 Good Retention MixedMode Mixed-Mode IsomericImp->MixedMode Orthogonal Selectivity C18 Conventional C18 NonPolarImp->C18 Sufficient Retention C18->PolarC18 Consider if... C18->MixedMode Consider if... PolarC18->C18 MixedMode->C18

References

Characterization of 4-Amino-3-fluorophenol Hydrochloride Impurities: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of drug safety and efficacy. 4-Amino-3-fluorophenol hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, requires rigorous impurity profiling to ensure the quality of the final drug product.[1] This guide provides a comparative overview of analytical methodologies for the characterization of impurities in this compound, supported by experimental data and detailed protocols.

Understanding the Impurity Landscape

Impurities in this compound can originate from various stages of the manufacturing process, including starting materials, intermediates, by-products of side reactions, and degradation products. Based on common synthesis routes, such as the reduction of 3-fluoro-4-nitrophenol or the multi-step synthesis from p-nitrophenol, a profile of potential impurities can be anticipated.[2][3]

Table 1: Potential Impurities in this compound

Impurity NameChemical StructurePotential Origin
3-Fluoro-4-nitrophenolUnreacted starting material
4-AminophenolBy-product, related substance
2-Fluoro-4-hydroxyanilineIsomeric impurity
4-Amino-2-fluorophenolIsomeric impurity
Dimeric ImpuritiesBy-products from oxidation/coupling

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is crucial for the accurate detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods for impurity profiling.

Table 2: Performance Comparison of HPLC, UPLC, and GC-MS for Impurity Analysis

ParameterHPLCUPLCGC-MS
Principle Separation based on polaritySeparation based on polarity with smaller particlesSeparation based on volatility and mass-to-charge ratio
Typical Column C18, 3-5 µm particle sizeC18, <2 µm particle sizeCapillary column (e.g., DB-5ms)
Resolution GoodExcellentExcellent for volatile impurities
Analysis Time 20-45 minutes2-10 minutes15-30 minutes
Sensitivity (LOD/LOQ) ng rangepg to ng rangepg to ng range
Solvent Consumption HighLowLow
Throughput ModerateHighModerate
Ideal for Routine QC, stability studiesHigh-throughput screening, complex mixturesVolatile and semi-volatile impurities

UPLC offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, primarily due to the use of sub-2 µm stationary phase particles.[4][5][6] This allows for faster analysis times and reduced solvent consumption, making it a more efficient and environmentally friendly option.[4] GC-MS is particularly well-suited for the identification of volatile and semi-volatile impurities that may not be amenable to LC-based methods.[7]

Experimental Protocols

Detailed and validated analytical methods are essential for reliable impurity characterization. The following protocols provide a starting point for the analysis of this compound impurities.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of known and unknown impurities in this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve this compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Ultra-Performance Liquid Chromatography (UPLC-UV) Method

This method provides a faster and higher-resolution alternative to HPLC for impurity profiling.

Instrumentation:

  • UPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-7 min: 2% to 98% B

    • 7-8 min: 98% B

    • 8-8.1 min: 98% to 2% B

    • 8.1-10 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 2 µL

Sample Preparation:

  • Prepare the sample as described in the HPLC protocol, ensuring the final concentration is appropriate for the higher sensitivity of the UPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is designed for the identification and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • GC system coupled to a Mass Spectrometer

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-450

Sample Preparation (with derivatization for non-volatile impurities):

  • Accurately weigh 10 mg of this compound into a vial.

  • Add 1 mL of a suitable solvent (e.g., Pyridine).

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Workflow for Impurity Characterization

A systematic approach is necessary for the comprehensive characterization of impurities. The following diagram illustrates a typical workflow.

Impurity_Characterization_Workflow cluster_synthesis Synthesis & Sample Prep cluster_screening Initial Screening cluster_identification Identification cluster_quantification Quantification & Validation synthesis Synthesis of 4-Amino-3-fluorophenol HCl sample_prep Sample Preparation synthesis->sample_prep hplc_uplc HPLC/UPLC Screening (Non-volatile Impurities) sample_prep->hplc_uplc gc_ms_screening GC-MS Screening (Volatile Impurities) sample_prep->gc_ms_screening lc_ms LC-MS/MS (Structure Elucidation) hplc_uplc->lc_ms gc_ms_screening->lc_ms nmr NMR Spectroscopy (Confirmation) lc_ms->nmr quant_method Validated HPLC/UPLC Method (Quantification) nmr->quant_method reporting Reporting & Specification (ICH Guidelines) quant_method->reporting

Caption: Workflow for the characterization of impurities.

This workflow begins with the synthesis and sample preparation, followed by initial screening using HPLC/UPLC and GC-MS. Suspected impurities are then subjected to structural elucidation using advanced techniques like LC-MS/MS and NMR. Finally, a validated HPLC or UPLC method is used for the routine quantification of identified impurities, with reporting thresholds guided by ICH guidelines.[8][9][10][11][12]

References

A Comparative Guide to Analytical Methods for 4-Amino-3-fluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the quantitative analysis of 4-Amino-3-fluorophenol hydrochloride. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this comparison leverages data from structurally similar compounds, primarily 4-aminophenol and other aminophenol isomers. This approach provides a strong foundation for method development and selection. The primary methods evaluated are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Capillary Electrophoresis (CE).

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the expected performance characteristics of different analytical techniques for the analysis of this compound, based on data from analogous compounds.

Analytical MethodPrincipleTypical Mobile Phase/Carrier GasCommon DetectorExpected Linearity Range (for similar compounds)Expected Limit of Detection (LOD) (for similar compounds)Expected Limit of Quantitation (LOQ) (for similar compounds)Key AdvantagesKey Disadvantages
HPLC Separation based on polarityAcetonitrile/Water with buffer (e.g., phosphate, formic acid)UV-Vis/DAD, Amperometric0.1 - 100 µg/mL[1][2][3]0.01 - 1 µg/mL[1]0.05 - 5 µg/mL[1]High resolution, good sensitivity and selectivity, widely available.Can be time-consuming, requires solvent disposal.
GC-MS Separation based on volatility and mass-to-charge ratioHeliumMass Spectrometer (MS)4 - 25 ppm[4]Low ppm to ppb rangeLow ppm to ppb rangeHigh specificity and sensitivity, definitive identification.May require derivatization for polar analytes, high instrument cost.
UV-Vis Spectrophotometry Measurement of light absorptionNot applicable (sample in solution)Photomultiplier Tube0.5 - 20 µg/mL~0.1 µg/mL~0.5 µg/mLSimple, rapid, low cost.Low selectivity, susceptible to interference from other absorbing species.
Capillary Electrophoresis (CE) Separation based on charge and size in an electric fieldBuffer solution (e.g., phosphate, borate)UV-Vis, Fluorescence, MS3 - 1000 µg/L[5]0.26 - 2.75 µg/L[5]~1 - 10 µg/LHigh efficiency, small sample volume, fast analysis.Lower concentration sensitivity for some detectors, reproducibility can be challenging.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods developed for similar aminophenol compounds and should be optimized and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quality control of this compound, offering a balance of speed, sensitivity, and selectivity.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aminophenol isomers.[3]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a buffered aqueous phase (e.g., 0.05 M potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid).[1][2]

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (a UV scan of a standard solution should be performed to determine the optimal wavelength). For 4-aminophenol, typical wavelengths are around 230 nm or 270 nm.[6]

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to achieve a known concentration (e.g., 100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and is an excellent tool for impurity profiling and trace-level analysis. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: Typically 250 °C.

  • Oven Temperature Program: A temperature gradient is usually employed, for example, starting at 60 °C, holding for 2 minutes, then ramping to 240 °C at 10 °C/min.[4]

  • Derivatization (if required): Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to increase the volatility of the phenolic and amino groups.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane). If derivatization is performed, the sample is dried, and the derivatizing agent is added, followed by heating to complete the reaction. The resulting solution is then injected into the GC-MS.

UV-Vis Spectrophotometry

This is a simple and rapid method suitable for the quantification of this compound in bulk form or in simple formulations where interfering substances are absent.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A solvent in which the compound is stable and that does not absorb in the region of interest (e.g., methanol, ethanol, or a buffered aqueous solution).

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) by scanning a solution of this compound over a suitable UV range. For 4-aminophenol, absorption maxima are observed around 194 nm, 218 nm, and 272 nm.[6]

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

  • Validation: The method should be validated for linearity, accuracy, and precision in the desired concentration range.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly useful for the analysis of charged species and for separating closely related isomers.

  • Instrumentation: A capillary electrophoresis system with a suitable detector (e.g., UV-Vis or DAD).

  • Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, for example, 25 mM phosphate buffer at a low pH (e.g., 2.5) for the analysis of protonated amines.[8]

  • Voltage: A high voltage is applied across the capillary, typically in the range of 15-30 kV.

  • Injection: Samples are introduced into the capillary by hydrodynamic or electrokinetic injection.

  • Detection: On-capillary detection is performed at a suitable wavelength determined by a UV scan of the analyte.

  • Sample Preparation: Samples are dissolved in the BGE or a compatible low-ionic-strength solution.

Visualizing Analytical Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate a typical workflow for an HPLC analysis and the logical relationship between different analytical techniques for the analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting weigh Accurately Weigh Sample/Standard dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at λmax separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration using Calibration Curve integrate->calculate report Generate Report calculate->report

Caption: A typical experimental workflow for the analysis of this compound by HPLC.

Analytical_Methods_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method cluster_electrophoresis Electrophoretic Method compound 4-Amino-3-fluorophenol Hydrochloride Analysis HPLC HPLC (High Resolution, Quantitative) compound->HPLC GCMS GC-MS (High Specificity, Impurity Profiling) compound->GCMS UVVis UV-Vis Spectrophotometry (Simple, Rapid Assay) compound->UVVis CE Capillary Electrophoresis (High Efficiency, Isomer Separation) compound->CE

Caption: Logical relationship between different analytical methods for this compound.

References

A Comparative Guide to 4-Amino-3-fluorophenol Hydrochloride and 4-Amino-3-chlorophenol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-fluorophenol hydrochloride and 4-Amino-3-chlorophenol are pivotal intermediates in the synthesis of numerous pharmaceuticals, most notably in the class of kinase inhibitors used in oncology. The choice between these two halogenated aminophenols can significantly impact reaction pathways, yields, and the overall efficiency of a synthetic route. This guide provides an objective comparison of their performance in chemical synthesis, supported by experimental data, detailed protocols, and a theoretical examination of their reactivity.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these reagents is crucial for predicting their behavior in chemical reactions. The presence of either a fluorine or a chlorine atom ortho to the amino group and meta to the hydroxyl group influences the electron density distribution within the aromatic ring, thereby affecting the nucleophilicity of the amino and hydroxyl moieties.

PropertyThis compound4-Amino-3-chlorophenol
CAS Number 18266-53-0 (HCl salt)17609-80-2
Molecular Formula C₆H₇ClFNOC₆H₆ClNO
Molecular Weight 163.58 g/mol 143.57 g/mol
Appearance Off-white to light brown crystalline powderWhite to off-white crystalline powder
Melting Point ~250-255 °C (decomposes)[1]Not available
Solubility Soluble in waterSlightly soluble in DMSO and Methanol[2]

Performance in Synthesis: A Comparative Analysis

While direct head-to-head comparative studies under identical conditions are scarce in published literature, we can infer performance differences by examining their application in the synthesis of key pharmaceutical intermediates. Here, we compare their use in the synthesis of precursors for the kinase inhibitors Regorafenib and Lenvatinib.

Synthesis of a Regorafenib Intermediate using 4-Amino-3-fluorophenol

A key step in the synthesis of Regorafenib involves the nucleophilic aromatic substitution (SNAr) reaction between 4-Amino-3-fluorophenol and 4-chloro-N-methylpicolinamide.

Experimental Protocol:

  • Reactants: 4-amino-3-fluorophenol (1 eq), 4-chloro-N-methylpyridine-2-carboxamide (1.03 eq), Sodium hydroxide (0.32 eq).

  • Solvent: N,N-dimethylacetamide (DMAc).

  • Procedure: The reactants are dissolved in DMAc and stirred. Sodium hydroxide is added, and the reaction mixture is heated to 105 °C for 1 hour. After completion, water is added to precipitate the product, which is then cooled, filtered, and dried.

  • Yield: 88.9% of 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide with a purity of 99.3%.[3][4]

A similar protocol using triethylbenzylammonium chloride as a phase-transfer catalyst reported a yield of 97.5%.[3]

Synthesis of a Lenvatinib Intermediate using 4-Amino-3-chlorophenol

The synthesis of a key intermediate for Lenvatinib involves a similar SNAr reaction between 4-Amino-3-chlorophenol and a quinoline derivative.

Experimental Protocol:

  • Reactants: 4-amino-3-chlorophenol hydrochloride (1 eq), 4-chloro-7-methoxy-quinoline-6-carboxamide (1.06 eq), 48.7% aq. Potassium hydroxide (1.23 eq).

  • Solvent: Dimethylsulfoxide (DMSO).

  • Procedure: The reactants are mixed in DMSO and stirred under a nitrogen atmosphere at 70°C for 21 hours. Seed crystals are introduced, followed by the addition of aqueous acetone to precipitate the product. The mixture is cooled, and the precipitate is filtered and washed.

  • Yield: 94% of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide monohydrate.

Discussion on Reactivity

The observed differences in reaction conditions and yields can be partly attributed to the electronic effects of the halogen substituent.

  • Inductive Effect: Both fluorine and chlorine are electron-withdrawing through the inductive effect (-I). Fluorine is more electronegative than chlorine, and therefore exerts a stronger -I effect. This effect deactivates the aromatic ring towards electrophilic substitution but can activate it towards nucleophilic aromatic substitution, particularly at the para position to the halogen.

  • Mesomeric Effect: Both halogens can donate a lone pair of electrons to the aromatic ring through the mesomeric effect (+M). This effect is generally weaker for chlorine than for fluorine due to less effective orbital overlap between the larger 3p orbital of chlorine and the 2p orbital of carbon.

In the context of the SNAr reactions described above, the nucleophile is the phenoxide ion formed by the deprotonation of the hydroxyl group. The electron-withdrawing nature of the halogen ortho to the amino group and meta to the hydroxyl group will influence the acidity of the phenol and the nucleophilicity of the resulting phenoxide. The stronger inductive effect of fluorine in 4-amino-3-fluorophenol would be expected to make the phenol more acidic and the phenoxide a weaker nucleophile compared to the chloro-analogue. However, the reaction outcome is also dependent on factors such as the electrophilicity of the reaction partner, the solvent, and the base used.

The higher yields reported in some syntheses with 4-amino-3-fluorophenol suggest that under the specified conditions, its reactivity is well-suited for these transformations.

Safety and Handling

Both compounds are hazardous and require careful handling in a laboratory setting.

Hazard InformationThis compound4-Amino-3-chlorophenol
GHS Pictograms DangerWarning
Hazard Statements H302: Harmful if swallowed. H317: May cause an allergic skin reaction. H350: May cause cancer. H411: Toxic to aquatic life with long lasting effects.[5][6][7][8]H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9][10]
Precautionary Statements P201, P261, P273, P280, P301+P312, P302+P352, P308+P313P260, P280, P301+P312[9]

Cost Analysis

The cost of starting materials is a critical factor in drug development and manufacturing. A snapshot of pricing from various suppliers indicates that this compound is generally more expensive than 4-Amino-3-chlorophenol.

CompoundQuantityPrice (USD)Supplier
This compound1 g$41.00ChemUniverse[11]
250 mg$71.65Thermo Fisher Scientific
4-Amino-3-chlorophenol1 g$34.00ChemUniverse
250 g$250.00ChemShuttle

Note: Prices are subject to change and may vary between suppliers.

Conclusion

Both this compound and 4-Amino-3-chlorophenol are valuable reagents in the synthesis of complex pharmaceutical molecules.

  • This compound is a key intermediate for Regorafenib and other fluorinated compounds. The presence of the fluorine atom can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule. While generally more expensive, its use can lead to high-yield synthetic steps.

  • 4-Amino-3-chlorophenol is a crucial building block for Lenvatinib and other chlorinated pharmaceuticals. It is a more cost-effective option and demonstrates good reactivity in nucleophilic aromatic substitution reactions, leading to high yields of desired intermediates.

The choice between these two reagents will ultimately depend on the specific synthetic strategy, the desired properties of the target molecule, and economic considerations. The experimental data available suggests that both are highly effective in their respective applications, and the decision should be made on a case-by-case basis after careful evaluation of the synthetic route and project goals.

Visualizing the Synthesis

G cluster_0 Synthesis of Regorafenib Intermediate cluster_1 Synthesis of Lenvatinib Intermediate A 4-Amino-3-fluorophenol C 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide A->C NaOH, DMAc, 105°C B 4-chloro-N-methylpicolinamide B->C D 4-Amino-3-chlorophenol F 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide D->F KOH, DMSO, 70°C E 4-chloro-7-methoxyquinoline-6-carboxamide E->F

Caption: Comparative synthetic pathways to key kinase inhibitor intermediates.

References

A Comparative Guide to the Synthesis Efficiency of Aminofluorophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of amino and fluoro groups on a phenol ring significantly influences the physicochemical properties of molecules, making aminofluorophenol isomers valuable building blocks in the development of pharmaceuticals and other advanced materials. The efficiency of synthesizing these isomers is a critical factor for consideration in research and development. This guide provides an objective comparison of synthetic routes to various aminofluorophenol isomers, supported by experimental data, to aid in the selection of optimal synthetic strategies.

Comparative Analysis of Synthesis Efficiency

The synthesis of aminofluorophenol isomers typically involves multi-step processes, often starting from commercially available nitrophenols or fluorophenols. The efficiency of these routes varies depending on the specific isomer, the chosen synthetic pathway, and the reaction conditions. The following table summarizes quantitative data for the synthesis of several key aminofluorophenol isomers.

Target IsomerStarting MaterialKey Transformation(s)Reagents & ConditionsReported Yield (%)
4-Amino-2-fluorophenol 2-Fluoro-4-nitrophenolCatalytic HydrogenationH₂, 10% Pd/C, Methanol, RT, overnight>99%
4-Amino-3-fluorophenol 3-Fluoro-4-nitrophenolCatalytic HydrogenationH₂, 10% Pd/C, Ethanol/THF, RT, 4.5 h100%[1]
4-Amino-3-fluorophenol p-NitrophenolCatalytic Hydrogenation, Sulfonation, Fluorination, Desulfonation1. H₂, Ni catalyst; 2. H₂SO₄; 3. XeF₂, HF; 4. dilute H₂SO₄55% (overall)
3-Amino-4-fluorophenol 4-FluorophenolBromination, Nitration, Reduction, Debromination1. Br₂, Dichloroethane; (subsequent steps not detailed with overall yield)95% (for Bromination step)
2-Amino-4-fluorophenol 2-Amino-4-nitrophenolDiazotization, Fluorination (Sandmeyer-type)1. NaNO₂, HBF₄; 2. HeatYield not specified
2-Amino-4-nitrophenol 2,4-DinitrochlorobenzeneHydrolysis, Reduction1. NaOH; 2. H₂S96%

Experimental Protocols

Detailed methodologies for the synthesis of key aminofluorophenol isomers are provided below. These protocols represent common and effective approaches to obtaining these valuable intermediates.

Synthesis of 4-Amino-2-fluorophenol

This protocol describes the high-yield reduction of 2-fluoro-4-nitrophenol.

Procedure:

  • Dissolve 2-fluoro-4-nitrophenol in methanol.

  • Add 10% palladium on carbon (Pd/C) catalyst.

  • Stir the mixture under a hydrogen atmosphere at room temperature overnight.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-amino-2-fluorophenol.

Synthesis of 4-Amino-3-fluorophenol from 3-Fluoro-4-nitrophenol[1]

This method details the catalytic hydrogenation of 3-fluoro-4-nitrophenol.

Procedure:

  • To a solution of 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml), add 10% palladium on carbon (6.0 g).[1]

  • Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.[1]

  • Filter the mixture to remove the catalyst and wash the catalyst with ethanol.[1]

  • Concentrate the filtrate under reduced pressure to yield 4-amino-3-fluorophenol as a pale yellow solid (16.1 g, 100%).[1]

Multi-step Synthesis of 4-Amino-3-fluorophenol from p-Nitrophenol

This pathway involves a series of transformations to introduce the fluorine atom and reposition the amino group.

Procedure:

  • Catalytic Hydrogenation: Reduce p-nitrophenol to p-aminophenol using a nickel catalyst under hydrogen pressure.

  • Sulfonation: Treat the resulting p-aminophenol with concentrated sulfuric acid.

  • Fluorination: Introduce the fluorine atom using xenon difluoride and hydrogen fluoride as a catalyst.

  • Desulfonation: Remove the sulfonic acid group by refluxing in dilute sulfuric acid to yield 4-amino-3-fluorophenol. The overall reported yield for this multi-step process is 55%.

Synthesis Pathway Visualization

The following diagrams illustrate the logical flow of the synthetic routes described above.

SynthesisPathways cluster_4_amino_2_fluorophenol 4-Amino-2-fluorophenol Synthesis cluster_4_amino_3_fluorophenol 4-Amino-3-fluorophenol Synthesis start1 2-Fluoro-4-nitrophenol prod1 4-Amino-2-fluorophenol start1->prod1 H₂, Pd/C (>99%) start2a 3-Fluoro-4-nitrophenol prod2 4-Amino-3-fluorophenol start2a->prod2 H₂, Pd/C (100%) start2b p-Nitrophenol inter2b p-Aminophenol start2b->inter2b H₂, Ni catalyst inter2c Sulfonated intermediate inter2b->inter2c H₂SO₄ inter2d Fluorinated intermediate inter2c->inter2d XeF₂, HF inter2d->prod2 dil. H₂SO₄ (55% overall)

Caption: Synthetic routes to aminofluorophenol isomers.

Key Considerations for Synthesis Efficiency

The choice of a synthetic route for a particular aminofluorophenol isomer should be guided by several factors beyond the final yield. For industrial applications, the cost and availability of starting materials are paramount. For instance, the synthesis of 4-amino-3-fluorophenol from p-nitrophenol, despite its lower overall yield compared to the route from 3-fluoro-4-nitrophenol, may be more cost-effective due to the lower price of the starting material.

Reaction conditions also play a crucial role. Catalytic hydrogenations, while often high-yielding, require specialized equipment for handling hydrogen gas under pressure. Multi-step syntheses, on the other hand, can be more labor-intensive and may require challenging purification steps between stages, potentially lowering the overall practical yield.

The Sandmeyer reaction and its variations offer a powerful method for introducing a fluorine atom via a diazonium salt intermediate. This can be a viable strategy for isomers where the corresponding nitro- or amino-precursor is readily accessible. However, the handling of diazonium salts requires careful temperature control due to their potential instability.

References

Spectroscopic Comparison of 4-Amino-3-fluorophenol Hydrochloride Batches: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, ensuring the consistency and quality of chemical reagents is paramount. Batch-to-batch variability of key starting materials can have a profound impact on reaction kinetics, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comparative spectroscopic analysis of three hypothetical batches of 4-Amino-3-fluorophenol hydrochloride, a crucial intermediate in the synthesis of various pharmaceutical compounds. The data presented herein, while illustrative, is based on established analytical techniques and highlights key parameters for quality assessment.

Executive Summary

This report details the spectroscopic analysis of three distinct batches of this compound (designated as Batch A, Batch B, and Batch C) using Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). While all three batches were found to be chemically consistent with the primary structure of this compound, minor variations in impurity profiles and residual solvent content were observed. These differences, though subtle, underscore the importance of rigorous batch-to-batch analysis in a regulated research and development environment.

Data Presentation

The quantitative data gathered from the spectroscopic analysis of the three batches is summarized in the tables below for ease of comparison.

Table 1: ¹H NMR Spectroscopy Data

BatchChemical Shift (δ) of Aromatic Protons (ppm)Integration of Aromatic ProtonsPresence of Impurity Peaks (δ, ppm)Residual Solvent (Identity and ppm)
Batch A 7.15 (d), 6.98 (t), 6.85 (d)1H, 1H, 1H2.50 (s, minor)Acetone (2.17)
Batch B 7.16 (d), 6.99 (t), 6.86 (d)1H, 1H, 1H1.25 (t, trace)None Detected
Batch C 7.15 (d), 6.98 (t), 6.85 (d)1H, 1H, 1HNone DetectedEthyl Acetate (4.12, 2.05, 1.26)

Table 2: ¹³C NMR Spectroscopy Data

BatchChemical Shift (δ) of Key Carbons (ppm)Number of Aromatic Carbon Signals
Batch A 155.2, 142.1, 125.8, 118.9, 115.4, 112.36
Batch B 155.2, 142.1, 125.8, 118.9, 115.4, 112.36
Batch C 155.2, 142.1, 125.8, 118.9, 115.4, 112.36

Table 3: FT-IR Spectroscopy Data

BatchKey Stretching Frequencies (cm⁻¹)
O-H Stretch N-H Stretch C-F Stretch C-O Stretch
Batch A 3350 (broad)3100-330012801210
Batch B 3348 (broad)3100-330012811210
Batch C 3352 (broad)3100-330012791211

Table 4: Mass Spectrometry Data

BatchMeasured [M+H]⁺ (m/z)Theoretical [M+H]⁺ (m/z)
Batch A 128.0512128.0512
Batch B 128.0511128.0512
Batch C 128.0513128.0512

Experimental Protocols

The following methodologies were employed for the spectroscopic analysis of each batch of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance III 500 MHz spectrometer.

  • Sample Preparation: Approximately 10 mg of each batch was dissolved in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 220 ppm

  • Data Processing: All spectra were processed using MestReNova software. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the UATR crystal.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing: The spectrum was baseline corrected and the peak frequencies were identified.

3. Mass Spectrometry (MS)

  • Instrumentation: Agilent 6545 Q-TOF LC/MS system.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to a final concentration of approximately 1 mg/mL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis: The mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ was determined. The theoretical exact mass for the free base C₆H₆FNO is 127.0433.[1]

Visualization of Analytical Workflow

The logical flow of the spectroscopic analysis process is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Comparison and Reporting Sample 4-Amino-3-fluorophenol Hydrochloride Batch Dissolve_NMR Dissolve in DMSO-d6 Sample->Dissolve_NMR Dissolve_MS Dissolve in ACN/H2O Sample->Dissolve_MS FTIR FT-IR Spectroscopy NMR NMR Spectroscopy (1H, 13C) Dissolve_NMR->NMR MS Mass Spectrometry Dissolve_MS->MS Structure_ID Structure Confirmation NMR->Structure_ID Purity Impurity Profiling NMR->Purity Solvent Residual Solvent ID NMR->Solvent FTIR->Structure_ID Identity Molecular Weight Confirmation MS->Identity Comparison Batch-to-Batch Comparison Structure_ID->Comparison Purity->Comparison Solvent->Comparison Identity->Comparison Report Generate Report Comparison->Report

References

Comparative Guide to the Synthesis of 4-Amino-3-fluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Amino-3-fluorophenol hydrochloride is a critical building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of three prominent synthesis pathways for this intermediate, supported by experimental data and detailed methodologies.

Comparison of Synthesis Pathways

The following table summarizes the key quantitative data for the three primary synthesis pathways to 4-Amino-3-fluorophenol.

ParameterPathway 1: Catalytic HydrogenationPathway 2: Multi-step from p-NitrophenolPathway 3: Diazotization and Reduction
Starting Material 3-Fluoro-4-nitrophenolp-NitrophenolSulfanilic acid, 3-Fluorophenol
Key Reagents 10% Palladium on carbon, Hydrogen gasNickel-metal catalyst, Xenon difluoride, Sulfuric acidSodium nitrite, Hydrochloric acid, Iron powder
Reported Yield ~100%[1]~55%[2]High (not quantified)[3]
Purity >98.0% (commercial standard)Not specifiedHigh (claimed)[3]
Starting Material Cost HigherLowerModerate
Number of Steps 143
Key Advantages High yield, simple procedureLow-cost starting materialAvoids expensive reagents
Key Disadvantages Expensive starting materialMulti-step, lower overall yieldUse of corrosive acids

Experimental Protocols

Detailed methodologies for the key synthesis pathways are provided below.

Pathway 1: Catalytic Hydrogenation of 3-Fluoro-4-nitrophenol

This pathway is a direct and high-yielding method.

Protocol:

  • To a solution of 3-fluoro-4-nitrophenol (20 g) in ethanol (200 ml) and tetrahydrofuran (125 ml), add 10% palladium on carbon (6.0 g).

  • Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.

  • Filter the mixture to remove the catalyst and wash the catalyst with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 4-Amino-3-fluorophenol.[1]

Pathway 2: Multi-step Synthesis from p-Nitrophenol

This pathway utilizes a more economical starting material but involves multiple steps.

Protocol:

  • Hydrogenation: p-Nitrophenol is catalytically hydrogenated in a mixed solution of water and ethanol under pressure (0.2-0.5 MPa) and heat (70-90°C) using a nickel-metal catalyst to obtain p-aminophenol.[2]

  • Sulfonation: The resulting p-aminophenol undergoes sulfonation in concentrated sulfuric acid at a controlled temperature.

  • Fluorination: A fluoro-substitution reaction is carried out using a fluorinating agent like xenon difluoride.

  • Desulfonation: The sulfonic acid group is removed to yield 4-Amino-3-fluorophenol, which is then extracted.[2]

Pathway 3: Diazotization of Sulfanilic Acid and Reduction

This "improved process" is a cost-effective alternative.[3]

Protocol:

  • Diazotization: Dissolve sulfanilic acid (77.2 g) in water (450 ml) with sodium carbonate (22.6 g). Cool the mixture to 0°C to -5°C and add aqueous sodium nitrite (32.3 g). Slowly add aqueous hydrochloric acid at the same temperature and stir for 60 minutes.

  • Coupling: In a separate vessel, dissolve 3-fluorophenol (50 g) in water (250 ml) with sodium hydroxide and sodium carbonate, and cool to 5-10°C. Add this mixture to the diazotized solution at 0°C to -5°C and stir for 60 minutes.

  • Reduction: Treat the resulting mixture with aqueous hydrochloric acid, then heat to 20-25°C. Add ammonium chloride (143 g) and iron powder (74.7 g) and stir for 3 hours.

  • Extraction: Add ethyl acetate (300 ml), stir, and filter. Separate the organic layer, distill off the solvent, and add cyclohexane to precipitate the product. Filter and dry to obtain 4-Amino-3-fluorophenol.[3]

Conversion to Hydrochloride Salt

The final 4-Amino-3-fluorophenol free base can be converted to its hydrochloride salt for improved stability and handling.

General Protocol:

  • Dissolve the crude 4-Amino-3-fluorophenol in a suitable solvent such as methanol or isopropanol.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • The precipitate is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of each synthesis pathway.

Pathway1 start 3-Fluoro-4-nitrophenol process Catalytic Hydrogenation (H2, 10% Pd/C) start->process end 4-Amino-3-fluorophenol process->end

Caption: Pathway 1: Catalytic Hydrogenation

Pathway2 start p-Nitrophenol step1 Catalytic Hydrogenation start->step1 intermediate1 p-Aminophenol step1->intermediate1 step2 Sulfonation intermediate1->step2 intermediate2 Sulfonated Intermediate step2->intermediate2 step3 Fluorination intermediate2->step3 intermediate3 Fluorinated Intermediate step3->intermediate3 step4 Desulfonation intermediate3->step4 end 4-Amino-3-fluorophenol step4->end

Caption: Pathway 2: Multi-step from p-Nitrophenol

Pathway3 cluster_diazotization Diazotization & Coupling start1 Sulfanilic Acid step1 Diazotization (NaNO2, HCl) start1->step1 start2 3-Fluorophenol step2 Coupling start2->step2 intermediate1 Diazo Intermediate step1->intermediate1 intermediate1->step2 intermediate2 Azo Compound step2->intermediate2 step3 Reduction (Fe, NH4Cl) intermediate2->step3 end 4-Amino-3-fluorophenol step3->end

Caption: Pathway 3: Diazotization and Reduction

References

A Comparative Guide to 4-Amino-3-fluorophenol Hydrochloride and its Chloro-Analogue in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of starting materials is a critical decision that can significantly impact the efficiency of a synthetic route and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of 4-Amino-3-fluorophenol hydrochloride and its close structural analogue, 4-Amino-3-chlorophenol hydrochloride. Both are key intermediates in the synthesis of targeted cancer therapies, and this document aims to furnish researchers with objective data to inform their selection process.

Certificate of Analysis: A Comparative Overview

A Certificate of Analysis (CoA) provides crucial information regarding the purity and physical properties of a chemical compound. Below is a summary of typical specifications for this compound and 4-Amino-3-chlorophenol hydrochloride, compiled from various suppliers. While individual batches may vary, this table presents a general expectation for high-quality commercial grades.

ParameterThis compound4-Amino-3-chlorophenol hydrochloride
CAS Number 18266-53-052671-64-4
Molecular Formula C₆H₇ClFNOC₆H₇Cl₂NO
Molecular Weight 163.58 g/mol 180.03 g/mol
Typical Purity ≥97% to >99%≥98%
Appearance Off-white to light brown crystalline powderOff-white to grey or brown crystalline powder
Storage Room temperature, inert atmosphere, protect from lightRoom temperature

Performance in Pharmaceutical Synthesis: A Tale of Two Kinase Inhibitors

A practical method for evaluating the utility of these intermediates is to examine their performance in the synthesis of commercially successful drugs. This compound is a key building block for Regorafenib, a multi-kinase inhibitor, while 4-Amino-3-chlorophenol hydrochloride is essential for the synthesis of Tivozanib, another tyrosine kinase inhibitor. The following table summarizes key reaction yields and final product purities reported in the literature for the synthesis of these two drugs.

ParameterSynthesis of Regorafenib IntermediateSynthesis of Tivozanib Intermediate
Starting Material This compound4-Amino-3-chlorophenol hydrochloride
Reaction Formation of diaryl ether intermediateCondensation reaction
Reported Yield 84%[1]69.9%[2][3]
Final Drug RegorafenibTivozanib
Reported Overall Yield 57.0% (for key intermediate)[4]28.7% (over six steps)[5], 47.5%[2]
Reported Final Purity >99.5%[6], 99.8% (for key intermediate)[4], 99.93%[7]98.9%[5], >98.5%[2]

It is important to note that the synthetic routes for Regorafenib and Tivozanib are distinct, and the reaction conditions are not identical. Therefore, the yields presented are not a direct head-to-head comparison under the same conditions but rather reflect the efficiency of each intermediate in its respective established synthetic pathway.

The Fluorine Advantage in Medicinal Chemistry

The substitution of a chlorine atom with fluorine can have profound effects on a molecule's properties. In medicinal chemistry, the introduction of fluorine is a well-established strategy to enhance a drug's pharmacological profile. Fluorine's high electronegativity and small size can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-chlorine bond, making the molecule more resistant to metabolic degradation and potentially leading to a longer half-life in the body.

  • Enhanced Binding Affinity: Fluorine can alter the electronic properties of a molecule, leading to more favorable interactions with its biological target.

  • Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its ability to cross cell membranes and reach its site of action.

While 4-Amino-3-chlorophenol hydrochloride is a valuable and effective intermediate, the use of its fluorinated counterpart may offer these potential downstream advantages in drug discovery and development projects.

Experimental Protocols

Below are representative experimental protocols for the synthesis of key intermediates using 4-Amino-3-fluorophenol and 4-Amino-3-chlorophenol hydrochloride.

Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Regorafenib Intermediate)

This procedure describes the formation of the diaryl ether intermediate in the synthesis of Regorafenib.

Materials:

  • 4-Amino-3-fluorophenol

  • 4-chloro-N-methylpyridine-2-carboxamide

  • Potassium tert-butoxide

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-Amino-3-fluorophenol in dry DMF, add potassium tert-butoxide at room temperature under an inert atmosphere.

  • Stir the mixture for a specified time to allow for the formation of the phenoxide.

  • Add 4-chloro-N-methylpyridine-2-carboxamide to the reaction mixture.

  • Heat the reaction to a specified temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.

Synthesis of 4-[(4-Amino-3-chlorophenol)oxy]-6,7-dimethoxy-quinoline (Tivozanib Intermediate)

This protocol outlines the condensation reaction to form a key intermediate in the synthesis of Tivozanib.[2][3]

Materials:

  • 4-Amino-3-chlorophenol hydrochloride

  • 4-chloro-6,7-dimethoxy-quinoline

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine 4-Amino-3-chlorophenol hydrochloride, 4-chloro-6,7-dimethoxy-quinoline, and potassium carbonate in DMF.[2][3]

  • Heat the mixture to reflux and maintain for approximately 2 hours.[3]

  • Monitor the reaction for completion using TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add anhydrous ethanol to the mixture and stir for 1 hour.[3]

  • Filter the resulting precipitate and dry it under reduced pressure to yield 4-[(4-Amino-3-chlorophenol)oxy]-6,7-dimethoxy-quinoline.[3]

Synthetic Pathways Overview

The following diagrams illustrate the initial steps in the synthesis of Regorafenib and Tivozanib, highlighting the incorporation of 4-Amino-3-fluorophenol and 4-Amino-3-chlorophenol.

G cluster_0 Regorafenib Synthesis cluster_1 Tivozanib Synthesis A 4-Amino-3-fluorophenol C 4-(4-amino-3-fluorophenoxy)- N-methylpicolinamide A->C Diaryl ether formation B 4-chloro-N-methyl- pyridine-2-carboxamide B->C D Regorafenib C->D Further steps E 4-Amino-3-chlorophenol hydrochloride G 4-[(4-Amino-3-chlorophenol)oxy]- 6,7-dimethoxy-quinoline E->G Condensation F 4-chloro-6,7-dimethoxy- quinoline F->G H Tivozanib G->H Further steps

Caption: Synthetic routes for Regorafenib and Tivozanib.

References

A Comparative Guide to Catalysts for Fluorophenol Synthesis: Navigating Performance, Selectivity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into phenolic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorophenols serve as pivotal building blocks for a vast array of pharmaceuticals, agrochemicals, and functional materials, owing to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered acidity. The efficient and selective synthesis of fluorophenol isomers, therefore, remains a topic of intense research. This guide provides a comparative analysis of the leading catalytic systems for fluorophenol synthesis, with a focus on palladium- and copper-based catalysts, as well as emerging photoredox methodologies. We will delve into the performance metrics, mechanistic underpinnings, and experimental protocols for each approach to empower researchers in selecting the optimal catalytic strategy for their specific synthetic challenges.

The Landscape of Catalytic Fluorophenol Synthesis

The synthesis of fluorophenols can be broadly approached through two main strategies: the hydroxylation of a fluorinated aromatic ring or the fluorination of a phenol derivative. Catalysis plays a crucial role in both approaches, enabling milder reaction conditions, higher yields, and improved regioselectivity compared to classical stoichiometric methods. The choice of catalyst—typically based on palladium, copper, or a photoredox system—profoundly influences the outcome of the synthesis, with each offering distinct advantages and limitations.

Performance Comparison of Catalytic Systems

The selection of a catalyst for fluorophenol synthesis is a critical decision that impacts reaction efficiency, cost, and environmental footprint. Below, we compare the performance of palladium, copper, and photoredox catalysts based on available experimental data. It is important to note that a direct head-to-head comparison is often challenging due to variations in substrates, reaction conditions, and reporting metrics across different studies. The data presented here is intended to be illustrative of the general capabilities of each system.

Catalytic SystemCatalyst ExampleSubstrate ExampleProductYield (%)SelectivityTurnover Number (TON)Key AdvantagesKey Disadvantages
Palladium-catalyzed Pd(OAc)₂ / tBuBrettPhos4-Chloroanisole4-MethoxyphenolHigh to excellentHighModerate to HighBroad substrate scope, high functional group toleranceHigher cost, potential for product contamination with toxic metal
Copper-catalyzed CuBr / Oxalohydrazide Ligand4-Bromochlorobenzene4-Chlorophenol>99HighUp to 8000[1][2][3]Low cost, low toxicity, high TONs with appropriate ligandsCan require harsh conditions, sometimes lower functional group tolerance
Photoredox Catalysis Ru(phen)₃Cl₂Fluorobenzene4-FluorophenolLow (in this specific example)para-selectiveVariesMild reaction conditions, novel reactivity pathwaysCan require stoichiometric oxidants/reductants, scalability can be a challenge

Table 1: Comparative Performance of Catalysts for Phenol Synthesis from Aryl Halides. Note: The data is compiled from various sources and may not be directly comparable.

In-Depth Analysis of Catalytic Systems

Palladium-Catalyzed Synthesis: The Versatile Workhorse

Palladium catalysis is a mature and highly versatile tool for the synthesis of phenols from aryl halides. The development of sophisticated phosphine ligands has enabled the efficient coupling of a wide range of substrates under relatively mild conditions.

Causality Behind Experimental Choices: The choice of ligand is paramount in palladium-catalyzed hydroxylation. Bulky, electron-rich biarylphosphine ligands, such as tBuBrettPhos, are often employed to promote the challenging C-O reductive elimination from the palladium center, which is often the rate-limiting step. The use of a palladacycle precatalyst can also enhance catalytic activity and stability.[4]

Mechanistic Insights: The catalytic cycle for palladium-catalyzed hydroxylation of a fluoro-aryl halide is generally believed to proceed through a Pd(0)/Pd(II) cycle. However, for some C-H activation pathways, a Pd(II)/Pd(IV) mechanism or the involvement of dinuclear Pd(III) species has been proposed.[5][6]

G Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar(F)-X Ar(F)-X Ar(F)-X->Oxidative Addition Ar(F)-Pd(II)(X)L_n Ar(F)-Pd(II)(X)L_n Oxidative Addition->Ar(F)-Pd(II)(X)L_n Ligand Exchange Ligand Exchange Ar(F)-Pd(II)(X)L_n->Ligand Exchange Ar(F)-Pd(II)(OH)L_n Ar(F)-Pd(II)(OH)L_n Ligand Exchange->Ar(F)-Pd(II)(OH)L_n OH- OH- OH-->Ligand Exchange Reductive Elimination Reductive Elimination Ar(F)-Pd(II)(OH)L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Catalyst Regeneration Ar(F)-OH Ar(F)-OH Reductive Elimination->Ar(F)-OH

Caption: Generalized catalytic cycle for Pd-catalyzed hydroxylation.

Copper-Catalyzed Synthesis: The Economical and Sustainable Alternative

Copper catalysis has a long history in C-O bond formation (the Ullmann condensation) and has seen a resurgence with the development of new ligand systems that enable milder reaction conditions and higher turnover numbers.[1][2][3] Copper offers significant advantages in terms of cost and lower toxicity compared to palladium.[7]

Causality Behind Experimental Choices: The key to successful copper-catalyzed hydroxylation is often the choice of ligand and solvent. Oxalohydrazide and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide ligands have been shown to dramatically increase the catalytic activity, achieving TONs that rival or even exceed those of palladium systems.[1][2][3] The use of a DMSO-water solvent mixture can also be crucial for optimal results.

Mechanistic Insights: The mechanism of copper-catalyzed hydroxylation of aryl halides is thought to involve a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the aryl halide and a hydroxide source to the Cu(I) center, followed by oxidative addition to form a Cu(III) intermediate. Reductive elimination then yields the fluorophenol and regenerates the active Cu(I) catalyst.

G Cu(I)L_n Cu(I)L_n Coordination Coordination Cu(I)L_n->Coordination Ar(F)-X Ar(F)-X Ar(F)-X->Coordination [Ar(F)-X]Cu(I)L_n [Ar(F)-X]Cu(I)L_n Coordination->[Ar(F)-X]Cu(I)L_n Oxidative Addition Oxidative Addition [Ar(F)-X]Cu(I)L_n->Oxidative Addition Ar(F)-Cu(III)(X)(OH)L_n Ar(F)-Cu(III)(X)(OH)L_n Oxidative Addition->Ar(F)-Cu(III)(X)(OH)L_n OH- OH- OH-->Oxidative Addition Reductive Elimination Reductive Elimination Ar(F)-Cu(III)(X)(OH)L_n->Reductive Elimination Reductive Elimination->Cu(I)L_n Catalyst Regeneration Ar(F)-OH Ar(F)-OH Reductive Elimination->Ar(F)-OH

Caption: Proposed catalytic cycle for Cu-catalyzed hydroxylation.

Photoredox Catalysis: A New Frontier in Fluorophenol Synthesis

Visible-light photoredox catalysis has emerged as a powerful platform for organic synthesis, enabling the generation of highly reactive radical intermediates under exceptionally mild conditions.[8][9][10] This approach offers novel pathways for the synthesis of fluorinated aromatic compounds, including fluorophenols.[11]

Causality Behind Experimental Choices: In photoredox catalysis, a photocatalyst (often a ruthenium or iridium complex, or an organic dye) absorbs visible light and becomes a potent single-electron transfer (SET) agent. This excited-state photocatalyst can then oxidize or reduce a substrate to generate a radical ion, which undergoes further transformations. The choice of photocatalyst, light source, and any co-catalysts or additives is crucial for controlling the reaction pathway and efficiency.

Mechanistic Insights: The synthesis of fluorophenols via photoredox catalysis can proceed through various mechanisms. One plausible pathway involves the single-electron reduction of a fluoro-aryl halide by the excited photocatalyst to generate an aryl radical. This radical can then be trapped by a hydroxide source to form the desired fluorophenol.

G cluster_0 Photocatalytic Cycle cluster_1 Substrate Transformation PC Excited Photocatalyst PC->PC hν (Visible Light) PC_red Reduced Photocatalyst PC* PC* PC*->PC_red SET Ar(F)-X Ar(F)-X Ar(F)• Aryl Radical Ar(F)-X->Ar(F)• e- from PC* Ar(F)-OH Ar(F)-OH Ar(F)•->Ar(F)-OH OH- OH-

Caption: Simplified mechanism of photoredox-catalyzed hydroxylation.

Experimental Protocols

The following protocols are representative examples for the synthesis of fluorophenols using palladium and copper catalysts. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Palladium-Catalyzed Synthesis of 4-Fluoro-2-phenylphenol

This protocol is adapted from a general procedure for Suzuki-Miyaura coupling of 2-bromo-4-fluorophenol.

Materials:

  • 2-Bromo-4-fluorophenol

  • Phenylboronic acid

  • (L1)₂Pd(OAc)₂ (L1 = 2-amino-4,6-dihydroxy-pyrimidine)

  • Potassium Carbonate (K₂CO₃)

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add 2-Bromo-4-fluorophenol (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add the (L1)₂Pd(OAc)₂ catalyst (2 mol%).

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add degassed water to the desired concentration (e.g., 0.1 M).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Synthesis of p-Fluorophenol

This protocol is based on the hydrolysis of p-bromofluorobenzene.[12]

Materials:

  • p-Bromofluorobenzene (PBFB)

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Copper(I) oxide (Cu₂O)

  • Water

  • Toluene

  • Hydrochloric acid (HCl)

Procedure:

  • In a high-pressure reactor, charge water, NaOH, Na₂CO₃, p-bromofluorobenzene, and Cu₂O.

  • Seal the reactor and heat the mixture to 205-210 °C with stirring for 4-6 hours.

  • Cool the reactor to room temperature and filter the reaction mixture.

  • Acidify the filtrate to a pH of 3-7 with HCl.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers and concentrate under reduced pressure.

  • Purify the crude p-fluorophenol by fractional distillation.

Conclusion and Future Outlook

The synthesis of fluorophenols is a dynamic field with a range of powerful catalytic tools at the disposal of the modern chemist. Palladium catalysis offers unparalleled versatility and functional group tolerance, making it a go-to method for complex molecule synthesis. Copper catalysis presents a cost-effective and sustainable alternative, with recent advances in ligand design enabling remarkable catalytic efficiencies. Photoredox catalysis, with its mild reaction conditions and unique mechanistic pathways, is poised to unlock novel and previously inaccessible routes to fluorophenol derivatives.

The future of fluorophenol synthesis will likely involve the development of even more active and selective catalysts, with a continued emphasis on sustainability and atom economy. The integration of different catalytic strategies, such as dual catalysis systems combining transition metals and photoredox catalysts, holds immense promise for achieving unprecedented levels of control and efficiency. As our understanding of catalytic mechanisms deepens, we can expect the rational design of catalysts tailored for specific fluorophenol isomers and complex molecular architectures, further empowering the fields of drug discovery and materials science.

References

A Comparative Guide to Assessing Batch-to-Batch Consistency of 4-Amino-3-fluorophenol HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the quality and consistency of starting materials are of paramount importance.[1] 4-Amino-3-fluorophenol hydrochloride (HCl), a key intermediate in the development of various therapeutic agents, is no exception. Variations in purity, impurity profiles, and physical properties between different batches of this reagent can significantly impact reaction yields, the impurity profile of the final API, and ultimately, the safety and efficacy of the drug product.

This guide provides a framework for the systematic assessment of batch-to-batch consistency of 4-Amino-3-fluorophenol HCl. It outlines key analytical methodologies, presents a comparative analysis of hypothetical batches, and provides detailed experimental protocols to enable researchers to implement a robust quality control program.

Key Quality Attributes for Batch-to-Batch Consistency

A comprehensive evaluation of 4-Amino-3-fluorophenol HCl should focus on the following critical quality attributes:

  • Purity (Assay): The percentage of the desired compound in the material. A high and consistent purity level is crucial for predictable reaction stoichiometry.

  • Impurity Profile: The identification and quantification of impurities, including process-related impurities, degradation products, and residual solvents.[2][3][4] A consistent impurity profile is often more critical than the absolute purity.

  • Identity: Confirmation of the chemical structure of the material.

  • Appearance: Physical appearance, such as color and form, which can be an initial indicator of quality and stability.

  • Moisture Content: The amount of water present, which can affect stability and reactivity.

Analytical Methodologies for Consistency Assessment

A multi-pronged approach using orthogonal analytical techniques is recommended for a thorough assessment of batch-to-batch consistency.[5]

  • High-Performance Liquid Chromatography (HPLC): The primary technique for determining purity and identifying and quantifying non-volatile impurities.[4][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile organic impurities, such as residual solvents.[4][6]

  • Nuclear Magnetic Resonance (¹H NMR): Provides detailed structural information, confirming the identity of the compound and offering insights into certain impurities.[2][3]

  • Karl Fischer Titration: The gold standard for the accurate determination of water content.

The following diagram illustrates a logical workflow for the quality control and batch-to-batch consistency analysis of incoming 4-Amino-3-fluorophenol HCl.

G cluster_0 Batch Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Analysis & Decision Batch_Received New Batch of 4-Amino-3-fluorophenol HCl Received Visual_Inspection Visual Inspection (Color, Form) Batch_Received->Visual_Inspection Documentation_Review CoA Review Visual_Inspection->Documentation_Review HPLC_Analysis Purity & Impurity Profile (HPLC) Documentation_Review->HPLC_Analysis GCMS_Analysis Residual Solvents (GC-MS) Documentation_Review->GCMS_Analysis NMR_Analysis Identity Confirmation (¹H NMR) Documentation_Review->NMR_Analysis KF_Titration Moisture Content (Karl Fischer) Documentation_Review->KF_Titration Compare_Data Compare with Reference Standard & Previous Batches HPLC_Analysis->Compare_Data GCMS_Analysis->Compare_Data NMR_Analysis->Compare_Data KF_Titration->Compare_Data Decision Meets Specifications? Compare_Data->Decision Accept_Batch Accept Batch Decision->Accept_Batch Yes Reject_Batch Reject Batch Decision->Reject_Batch No

Caption: Workflow for quality control of 4-Amino-3-fluorophenol HCl batches.

Comparative Analysis of Hypothetical Batches

To illustrate the importance of batch-to-batch analysis, the following tables present hypothetical data for three batches of 4-Amino-3-fluorophenol HCl from two different suppliers. A reference standard is included for comparison.

Table 1: Purity and Impurity Profile by HPLC

Batch IDSupplierPurity (%) (by Area Normalization)Impurity A (%) (RRT 0.85)Impurity B (%) (RRT 1.15)Total Impurities (%)
Reference Std. -99.850.050.030.15
Batch A1 A99.720.060.040.28
Batch A2 A99.750.050.050.25
Batch B1 B99.510.250.100.49

RRT = Relative Retention Time

Table 2: Residual Solvents by GC-MS

Batch IDSupplierMethanol (ppm)Acetone (ppm)Dichloromethane (ppm)
Reference Std. -< 50< 50< 20
Batch A1 A85< 50< 20
Batch A2 A75< 50< 20
Batch B1 B25015075

Table 3: Physical and Other Properties

Batch IDSupplierAppearanceMoisture Content (%) (by Karl Fischer)¹H NMR
Reference Std. -Off-white powder0.05Conforms to structure
Batch A1 AOff-white powder0.12Conforms to structure
Batch A2 AOff-white powder0.10Conforms to structure
Batch B1 BLight brown powder0.35Conforms to structure

Analysis of Hypothetical Data:

  • Supplier A (Batches A1 & A2): These batches demonstrate good consistency with each other and are comparable to the reference standard. The purity is high, and the impurity profile is consistent.

  • Supplier B (Batch B1): This batch shows a lower purity and a significantly different impurity profile, with a notable increase in Impurity A. The residual solvent levels are also higher, and the color is off, suggesting a potential deviation in the manufacturing or purification process.

This comparative analysis highlights how a robust analytical testing program can identify inconsistencies that may not be apparent from the supplier's Certificate of Analysis alone.

The following diagram illustrates the relationship between the analytical techniques and the quality attributes they assess.

G cluster_methods Analytical Methods cluster_attributes Quality Attributes HPLC HPLC-UV Purity Purity (Assay) HPLC->Purity Impurity Impurity Profile HPLC->Impurity GCMS GC-MS Volatiles Residual Solvents GCMS->Volatiles NMR ¹H NMR NMR->Purity Identity Identity NMR->Identity KF Karl Fischer Moisture Moisture Content KF->Moisture Visual Visual Inspection Appearance Appearance Visual->Appearance

Caption: Analytical techniques and the quality attributes they measure.

Experimental Protocols

Detailed and consistent execution of analytical methods is key to reliable data.

Protocol 1: Purity and Impurity Profiling by HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

  • Data Analysis: Purity is determined by area normalization. Impurities are reported as a percentage of the total peak area.

Protocol 2: Residual Solvents by GC-MS

  • Instrumentation: Gas chromatograph with a mass selective detector.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of DMSO as the diluent.

  • Data Analysis: Identify and quantify residual solvents against a calibrated standard.

Protocol 3: Identity by ¹H NMR

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.

  • Data Analysis: The resulting spectrum should be consistent with the known structure of 4-Amino-3-fluorophenol HCl. Compare the chemical shifts and coupling constants to a reference spectrum.

Protocol 4: Moisture Content by Karl Fischer Titration

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagent: Hydranal-Composite 5 or equivalent.

  • Sample Preparation: Accurately weigh a suitable amount of the sample (typically 50-100 mg) and introduce it directly into the titration vessel.

  • Data Analysis: The instrument software will calculate the percentage of water in the sample.

Conclusion

Ensuring the batch-to-batch consistency of 4-Amino-3-fluorophenol HCl is a critical step in mitigating risks during drug development and manufacturing. A comprehensive analytical quality control program, utilizing orthogonal methods such as HPLC, GC-MS, and NMR, is essential for this purpose. By implementing the protocols and framework outlined in this guide, researchers and drug development professionals can make informed decisions about the quality of this key starting material, leading to more robust and reproducible manufacturing processes.

References

Safety Operating Guide

Proper Disposal of 4-Amino-3-fluorophenol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling 4-Amino-3-fluorophenol hydrochloride must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management and disposal of this hazardous chemical.

This compound is classified as harmful if swallowed, a skin sensitizer, a suspected carcinogen, and toxic to aquatic life with long-lasting effects.[1][2][3][4][5] Improper disposal can lead to significant health risks and environmental contamination. Therefore, it is imperative that this compound is managed as a hazardous waste from the point of generation through to its final disposal.

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure all appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure substance, solutions, and contaminated materials, must be classified as hazardous waste.[6]

  • This waste stream must be kept separate from other chemical wastes to prevent hazardous reactions.[7] Specifically, as a halogenated aromatic amine and phenol derivative, it should be segregated from non-halogenated organic waste.[1][3] Do not mix with strong oxidizing agents, strong reducing agents, or strong bases.

2. Waste Collection and Container Management:

  • Use a designated, compatible, and clearly labeled waste container for all this compound waste.[8][9] Puncture-proof, sealable containers are preferred.[8]

  • The container must have a secure, tight-fitting lid and be kept closed except when actively adding waste.[6][8]

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6][8] Do not use abbreviations.[6]

3. Disposal of Contaminated Labware:

  • Any labware, such as pipette tips, tubes, gloves, and weighing paper, that comes into contact with this compound must be disposed of as hazardous waste.[8][10]

  • Collect these contaminated items in a designated, lined container within the fume hood. This container should also be sealed and labeled as hazardous waste.[9][10]

  • Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste. After triple-rinsing, the container may be disposed of in the trash, though it is best practice to reuse the container for compatible waste if possible.[6]

4. Final Disposal Procedure:

  • Sewer disposal of this compound is strictly prohibited. [8][11] This compound is toxic to aquatic life.[1][2][3][4][5]

  • The safest and most recommended method for the final disposal of this compound is incineration at a licensed chemical disposal facility .[11][12] This ensures the complete destruction of the hazardous compound.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[7][8][10] Ensure the chosen vendor is properly licensed and insured, as the generating facility is ultimately responsible for the waste until its proper disposal.[8]

Quantitative Data Summary

ParameterGuidelineCitation
Sewer Disposal Prohibited[8][11]
Recommended Final Disposal Incineration at a licensed facility[11][12]
Waste Container Labeling "Hazardous Waste" and full chemical name[6][8]
Waste Segregation Separate from non-halogenated and incompatible waste[1][3][7]

Disposal Workflow

DisposalWorkflow cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Collection & Labeling cluster_2 Step 3: Contaminated Labware cluster_3 Step 4: Professional Disposal A Generate 4-Amino-3-fluorophenol hydrochloride Waste B Segregate from other waste streams A->B C Collect in a designated, sealed container B->C D Label container with 'Hazardous Waste' and full chemical name C->D G Contact EHS or licensed waste disposal company D->G E Collect contaminated labware in a separate, lined container F Seal and label as hazardous waste E->F F->G H Arrange for waste pickup and transport G->H J Prohibited: Sewer Disposal G->J I Final Disposal: Incineration at a licensed facility H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.